8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNSWDDDFOYNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717268 | |
| Record name | 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020038-45-2 | |
| Record name | 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
Abstract: This technical guide provides an in-depth exploration of the core physicochemical properties of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Accurate characterization of the physicochemical properties of its derivatives is paramount for successful drug discovery and development, influencing everything from formulation to pharmacokinetic profiles. This document details the theoretical underpinnings and provides field-proven, step-by-step experimental protocols for determining key parameters such as melting point, aqueous solubility, ionization constants (pKa), and lipophilicity (LogD). The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can generate reliable and reproducible data.
Introduction to this compound
The Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a heterocyclic system of significant interest, forming the basis of compounds with anti-inflammatory, antiviral, and antimycobacterial properties.[1][2][3] The substitution pattern on this bicyclic system profoundly influences its biological activity and physicochemical nature. Halogenation, such as the introduction of a chlorine atom at the 8-position, can significantly alter properties like metabolic stability and receptor binding affinity.[1]
Chemical Structure and Core Attributes
Before delving into experimental determination, it is essential to establish the fundamental attributes of the target compound.
-
Chemical Name: this compound
-
Molecular Formula: C₈H₅ClN₂O₂
-
Molecular Weight: 196.59 g/mol
-
Chemical Structure: (A representative image would be placed here in a final document)
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | Calculated |
| Molecular Weight | 196.59 g/mol | Calculated |
| Parent Compound MW | Imidazo[1,2-a]pyridine-2-carboxylic acid: 162.15 g/mol | [4] |
The Role of Physicochemical Properties in Pharmaceutical Development
The journey of a molecule from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical profile.
-
Melting Point: Serves as a crucial indicator of purity and provides information on the solid-state stability of the compound. A sharp melting point range is characteristic of a pure crystalline solid.
-
Solubility: Aqueous solubility is a prerequisite for absorption and bioavailability. For ionizable compounds like this compound, solubility is heavily pH-dependent. Poor solubility is a major hurdle in drug development.[5]
-
pKa (Ionization Constant): This value dictates the degree of ionization of a molecule at a given pH. The charge state of a drug affects its solubility, permeability across biological membranes, and interaction with its target protein.
-
Lipophilicity (LogP/LogD): This parameter measures the partitioning of a compound between a lipid and an aqueous phase, serving as a surrogate for its ability to cross cell membranes. It is a key component of drug-likeness rules, such as Lipinski's "rule of five".[6]
Melting Point and Thermal Analysis
Theoretical Basis
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[7] For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically depresses and broadens the melting point range.[7]
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the use of a standard digital melting point apparatus (e.g., a Mel-Temp).
Materials:
-
This compound, finely powdered
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: Place a small amount of the compound on a clean, dry surface. Grind it into a fine powder using a mortar and pestle to ensure uniform packing.[7]
-
Capillary Loading: Jab the open end of a capillary tube into the powder pile several times. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[8] The packed sample height should be 2-3 mm.[7]
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C/min) to find a rough range.[9]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[8] Place the loaded capillary tube into the apparatus.
-
Heating: Heat at a medium rate until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid becomes visible.[8]
-
T₂: The temperature at which the entire sample has completely liquefied.
-
-
Reporting: The melting point is reported as the range T₁ - T₂. Conduct at least two measurements to ensure consistency.
Scientist's Note (Causality): A slow heating rate near the melting point is critical. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting point reading.
Visualization: Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility Profile
Theoretical Basis
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For ionizable compounds, solubility is pH-dependent. This compound is amphoteric:
-
The carboxylic acid group (-COOH) is acidic and will be deprotonated (COO⁻) at pH values above its pKa, increasing solubility in basic media.
-
The imidazo[1,2-a]pyridine core contains a basic nitrogen and will be protonated at pH values below its pKa, increasing solubility in acidic media. Therefore, the compound is expected to have its lowest solubility near its isoelectric point.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[5]
Materials:
-
This compound
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator (e.g., 25°C)
-
Aqueous buffers of various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Addition: Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.[5] This confirms that the resulting solution is saturated.
-
Solvent Addition: Add a known volume of a specific pH buffer to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility at that specific pH.
Scientist's Note (Causality): Using an excess of solid is non-negotiable; it is the only way to guarantee that the solution has reached its saturation point and the measured value represents the true equilibrium solubility. Centrifugation is superior to filtration for phase separation as it avoids potential compound adsorption to the filter membrane.
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Ionization Constants (pKa)
Theoretical Basis
The pKa is the negative logarithm of the acid dissociation constant (Ka). For a molecule with multiple ionizable centers, there will be multiple pKa values. At the half-equivalence point of a titration, the concentrations of the protonated and deprotonated species are equal, and at this point, the pH is equal to the pKa.[10][11] Potentiometric titration is a highly reliable method for determining pKa.[12][13]
Experimental Protocol: Potentiometric Titration
This protocol describes the determination of both acidic and basic pKa values.
Materials:
-
This compound
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Autoburette or manual burette
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized water, purged with nitrogen to remove dissolved CO₂
-
Potassium chloride (KCl) to maintain constant ionic strength[12]
Procedure:
-
System Preparation: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of deionized water containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[12] The final concentration should be around 1-10 mM.
-
Determination of Acidic pKa:
-
Place the solution in a jacketed beaker on a magnetic stirrer.
-
Purge the solution with nitrogen for 5-10 minutes before and during the titration to prevent atmospheric CO₂ from interfering.[12]
-
Immerse the pH electrode in the solution.
-
Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.[12]
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Determination of Basic pKa:
-
Prepare a fresh sample solution as in step 2.
-
Titrate this solution with standardized 0.1 M HCl.
-
Record the pH versus the volume of HCl added.
-
-
Data Analysis:
-
Plot the pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.[10]
-
The equivalence point is the point of maximum slope (inflection point) on the curve.
-
The pKa is equal to the pH at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).[11]
-
Perform at least three replicate titrations to ensure data reliability.[12]
-
Scientist's Note (Causality): Purging with nitrogen is crucial, especially when titrating with a base. Dissolved CO₂ from the air forms carbonic acid, which consumes the titrant and distorts the titration curve, leading to inaccurate pKa values.
Visualization: pKa Determination Workflow
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP / LogD)
Theoretical Basis
Lipophilicity is a key determinant of a drug's pharmacokinetic behavior.
-
LogP is the logarithm of the partition coefficient of a neutral (unionized) compound between n-octanol and water.
-
LogD is the logarithm of the distribution coefficient, which is the ratio of the sum of all forms of the compound (ionized and unionized) in each phase. For ionizable compounds, LogD is pH-dependent. LogD at pH 7.4 (LogD₇.₄) is most relevant for predicting in vivo behavior.[6]
Experimental Protocol: Shake-Flask Method for LogD₇.₄
This is the benchmark method for lipophilicity measurement.[6][14]
Materials:
-
This compound
-
n-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials or centrifuge tubes
-
Vortex mixer and/or orbital shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Solvent Pre-saturation: Mix equal volumes of n-octanol and pH 7.4 PBS in a separatory funnel. Shake vigorously for 24 hours and then allow the layers to separate completely.[15][16] Use the resulting octanol-saturated PBS and PBS-saturated octanol for the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[15]
-
Partitioning: In a vial, add equal and known volumes of the pre-saturated n-octanol and pre-saturated PBS (e.g., 500 µL of each).[16] Add a small volume of the compound's stock solution (e.g., 1-10 µL) such that the final concentration is in the µM range.
-
Equilibration: Cap the vial and vortex vigorously for 2-5 minutes. Place on a shaker at room temperature for 1-2 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the two phases.[16]
-
Sampling: Carefully withdraw an aliquot from the top (n-octanol) layer and an aliquot from the bottom (aqueous) layer. Be extremely careful not to disturb the interface.
-
Quantification: Determine the concentration of the compound in each aliquot ([C]ₒ꜀ₜ and [C]ₐq) using a validated analytical method like HPLC-UV.
-
Calculation: Calculate LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [C]ₒ꜀ₜ / [C]ₐq )
Scientist's Note (Causality): Pre-saturating the solvents is essential for thermodynamic accuracy. n-Octanol has some miscibility with water (~2.3%). Failure to pre-saturate would cause solvent transfer during the experiment, altering phase volumes and leading to an inaccurate partition ratio.
Visualization: Shake-Flask LogD Workflow
Caption: Workflow for Shake-Flask LogD₇.₄ Determination.
Summary of Physicochemical Properties
This table should be populated with experimentally determined values.
| Parameter | Method | Expected Outcome / Value |
| Melting Point | Capillary Method | Solid at room temp; sharp range expected for pure sample |
| Aqueous Solubility | Shake-Flask | pH-dependent; lowest near isoelectric point |
| Acidic pKa (pKa₁) | Potentiometric Titration | Expected for carboxylic acid (typically ~3-5) |
| Basic pKa (pKa₂) | Potentiometric Titration | Expected for imidazopyridine nitrogen |
| LogD at pH 7.4 | Shake-Flask | Value will indicate lipophilicity under physiological conditions |
Conclusion
The systematic characterization of this compound using the robust protocols detailed in this guide is a critical step in its evaluation as a potential drug candidate or advanced chemical intermediate. The data generated for its melting point, solubility, pKa, and LogD will provide a solid foundation for understanding its behavior in biological systems, guiding formulation strategies, and enabling rational structure-activity relationship (SAR) studies. Adherence to these validated methodologies will ensure the generation of high-quality, reproducible data essential for advancing modern research and development programs.
References
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- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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- Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.
- JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds.
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A Technical Guide to the Structure Elucidation of 8-Chloro-Substituted Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including the well-known drug Zolpidem.[1] The strategic placement of substituents on this privileged bicyclic heterocycle is critical for modulating its pharmacological activity. This guide provides an in-depth, experience-driven approach to the unambiguous structure elucidation of 8-chloro-substituted imidazo[1,2-a]pyridines, a class of compounds with significant potential in drug discovery.
The precise determination of molecular structure is a non-negotiable cornerstone of chemical and pharmaceutical research. It ensures reproducibility, informs structure-activity relationship (SAR) studies, and is a prerequisite for regulatory approval. For 8-chloro-imidazo[1,2-a]pyridines, this process relies on an integrated analytical approach, where data from multiple spectroscopic techniques are synergistically interpreted.
The Integrated Analytical Workflow
The elucidation of a novel chemical entity is not a linear process but a logical, iterative workflow. Each analytical technique provides a unique piece of the structural puzzle. High-Resolution Mass Spectrometry (HRMS) establishes the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity, and single-crystal X-ray crystallography provides the definitive three-dimensional structure. The confidence in a structural assignment is highest when data from all techniques are congruent.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The First Clue
The initial and most fundamental question in structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) provides this answer with exceptional accuracy. For halogenated compounds, MS offers a unique and powerful diagnostic tool.
Causality Behind the Technique: The presence of a chlorine atom imparts a highly characteristic isotopic signature in the mass spectrum. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[2] This approximate 3:1 ratio means that a molecule containing a single chlorine atom will appear as a pair of peaks in the mass spectrum: the molecular ion peak (M⁺) corresponding to the molecule with ³⁵Cl, and an "M+2" peak, two mass units higher, for the molecule containing ³⁷Cl. The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, providing a definitive marker for the presence of one chlorine atom.[3][4]
Data Presentation: Expected Isotopic Pattern
| Ion | Description | Expected Relative Intensity |
| M⁺ | Molecular ion containing ³⁵Cl | 100% |
| M+2 | Molecular ion containing ³⁷Cl | ~32% |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution to a final concentration of 1-10 µg/mL.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Analysis: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring are readily protonated.
-
Data Interpretation: Analyze the resulting spectrum to find the accurate mass of the molecular ion ([M+H]⁺). Verify the presence of the characteristic M⁺ and M+2 peaks with an intensity ratio of approximately 3:1. Use the accurate mass to calculate the elemental formula.
NMR Spectroscopy: Mapping the Structure
While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the atomic arrangement and connectivity. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete and validated assignment.
Expertise in Interpretation: The substitution pattern on the imidazo[1,2-a]pyridine core creates a distinct NMR fingerprint. The 8-chloro substituent exerts a significant electronic effect, influencing the chemical shifts of the nearby protons and carbons, which is key to its identification.
¹H and ¹³C NMR: The Carbon-Hydrogen Framework
-
¹H NMR: The protons on the pyridine ring (H-5, H-6, H-7) typically appear as a coupled spin system. The absence of a signal in the far downfield region (typically >8.0 ppm), where H-8 would reside, is the first indication of substitution at this position. The H-7 proton will be a doublet coupled to H-6.
-
¹³C NMR: The carbon atom directly attached to the chlorine (C-8) will show a characteristic chemical shift. The signals for the other carbons in the scaffold will also be influenced by the substituent.[5]
Data Presentation: Predicted NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Proton) |
| H-2 | 7.6 - 8.0 | 115 - 125 | C-3, C-8a |
| H-3 | 7.8 - 8.2 | 130 - 140 | C-2, C-8a |
| H-5 | 7.5 - 7.9 | 120 - 128 | C-6, C-7, C-8a |
| H-6 | 6.8 - 7.2 | 112 - 118 | C-5, C-7, C-8 |
| H-7 | 7.2 - 7.6 | 125 - 130 | C-5, C-8, C-8a |
| C-8 | --- | 120 - 128 | --- |
Note: Chemical shifts are approximate and can vary based on solvent and other substituents.
2D NMR: Connecting the Dots
Two-dimensional NMR experiments are crucial for assembling the fragments identified in 1D NMR into a coherent structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the C-H framework.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific problem. It reveals correlations between protons and carbons that are two or three bonds away. For confirming the 8-chloro position, the key correlations are those from the remaining pyridine ring protons (H-5, H-6, H-7) to the quaternary carbons (C-8 and C-8a). The observation of a correlation from H-7 to the carbon bearing the chlorine (C-8) is definitive proof of the substitution pattern.[7]
Caption: Key HMBC correlations for confirming 8-chloro substitution.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire a suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC. Ensure sufficient acquisition time for the HMBC experiment to observe the crucial long-range correlations to quaternary carbons.
X-ray Crystallography: The Gold Standard
For novel compounds, especially those intended for pharmaceutical development, X-ray crystallography provides the ultimate, unambiguous structural proof.[8][9] It moves beyond connectivity to define the precise three-dimensional arrangement of atoms in space.
Trustworthiness of the Method: A successful single-crystal X-ray diffraction experiment yields a dataset that can be refined into a molecular model with precise bond lengths, angles, and, if applicable, absolute stereochemistry. This method is considered self-validating as the quality of the final structural model (indicated by metrics like the R-factor) provides a direct measure of its reliability.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Dissolve the purified compound in a minimal amount of a suitable solvent. Induce crystallization by slow evaporation, vapor diffusion of an anti-solvent, or slow cooling. The goal is to obtain a single, well-ordered crystal of sufficient size and quality.
-
Crystal Mounting: Carefully select and mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The final refined structure provides a definitive 3D model of the molecule.
References
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Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
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GCMS Section 6.5 - Identification of Analytes using Isotopic Ratios. (n.d.). Whitman College. Retrieved January 19, 2026, from [Link]
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Nordqvist, A., et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm. Available at: [Link]
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Chloro pattern in Mass Spectrometry. (2023, November 18). YouTube. Retrieved January 19, 2026, from [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved January 19, 2026, from [Link]
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Audí-Miró, C., et al. (2018). Chlorine Isotope Effects from Isotope Ratio Mass Spectrometry Suggest Intramolecular C-Cl Bond Competition in Trichloroethene (TCE) Reductive Dehalogenation. MDPI. Retrieved January 19, 2026, from [Link]
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(a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. (2012). ResearchGate. Retrieved January 19, 2026, from [Link]
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Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Retrieved January 19, 2026, from [Link]
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Kumar, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC - NIH. Retrieved January 19, 2026, from [Link]
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Kumar, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Retrieved January 19, 2026, from [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2022). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
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Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. (2024). PubMed. Retrieved January 19, 2026, from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. Retrieved January 19, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (2019). MDPI. Retrieved January 19, 2026, from [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). NIH. Retrieved January 19, 2026, from [Link]
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Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019). NIH. Retrieved January 19, 2026, from [Link]
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Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). Diva-Portal.org. Retrieved January 19, 2026, from [Link]
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Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. (2022). NIH. Retrieved January 19, 2026, from [Link]
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Insights into selenylation of imidazo[1,2-a]pyridine: synthesis, structural and antimicrobial evaluation. (2017). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2025). Chemical Methodologies. Retrieved January 19, 2026, from [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, with derivatives exhibiting a wide array of biological activities, including antitubercular, anticancer, and antiviral properties.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring the integrity of pharmacological studies. 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a key intermediate and a potential pharmacophore in its own right. This guide provides an in-depth analysis of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, offering a predictive framework for its characterization based on established principles and data from analogous structures.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecule's structure is fundamental to interpreting its spectral data. The numbering of the bicyclic system and the key functional groups are highlighted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core and a characteristic downfield signal for the carboxylic acid proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Justification |
| H-3 | ~8.0 - 8.5 | Singlet (s) | N/A | The proton at position 3 is typically a singlet and is deshielded by the adjacent nitrogen and the carboxylic acid group. |
| H-5 | ~7.5 - 8.0 | Doublet (d) | J ≈ 9.0 | Coupled to H-6. Its chemical shift is influenced by the fused imidazole ring. |
| H-6 | ~6.8 - 7.2 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 7.0 - 9.0 | Coupled to H-5 and H-7. |
| H-7 | ~7.2 - 7.6 | Doublet (d) | J ≈ 7.0 | Coupled to H-6. |
| -COOH | >10.0 | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. This signal disappears upon D₂O exchange.[4][5] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C-2 | ~140 - 145 | Attached to the electron-withdrawing carboxylic acid group. |
| C-3 | ~115 - 120 | Shielded relative to other carbons in the imidazole ring. |
| C-5 | ~125 - 130 | Aromatic carbon in the pyridine ring. |
| C-6 | ~112 - 118 | Aromatic carbon in the pyridine ring. |
| C-7 | ~128 - 132 | Aromatic carbon in the pyridine ring. |
| C-8 | ~130 - 135 | Attached to the electronegative chlorine atom. |
| C-8a | ~145 - 150 | Bridgehead carbon, deshielded by the adjacent nitrogen. |
| C=O | ~165 - 175 | Carbonyl carbon of the carboxylic acid, highly deshielded.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode | Characteristics |
| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Very broad and strong due to intermolecular hydrogen bonding.[6] |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching | Strong and sharp. Conjugation with the imidazo[1,2-a]pyridine ring may shift this to a slightly lower wavenumber.[6] |
| C=N and C=C | 1500 - 1650 | Stretching | Multiple bands of variable intensity, characteristic of the aromatic heterocyclic system. |
| C-O | 1200 - 1320 | Stretching | Strong intensity.[7] |
| C-Cl | 700 - 850 | Stretching | Moderate to strong absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
| Ion | Predicted m/z | Description |
| [M]⁺ | 196/198 | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature. |
| [M-OH]⁺ | 179/181 | Loss of a hydroxyl radical from the carboxylic acid group. |
| [M-COOH]⁺ | 151/153 | Loss of the entire carboxylic acid group (decarboxylation), a common fragmentation pathway for aromatic carboxylic acids. |
| Acylium Ion [M-Cl]⁺ | 161 | Loss of a chlorine atom. |
The predicted collision cross-section values for different adducts can also aid in identification in ion mobility-mass spectrometry experiments.[8]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing : Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Instrument : A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing : Perform a background subtraction and identify the key absorption bands.
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition : Introduce the sample into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
Data Analysis : Analyze the resulting spectrum to determine the molecular weight and study the fragmentation patterns.
Conclusion
The structural characterization of this compound relies on a multi-technique spectroscopic approach. By combining the predictive power of NMR for the core structure, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently confirm the identity and purity of this important heterocyclic compound. The data presented in this guide, while predictive, is grounded in the well-established principles of spectroscopy and analysis of related structures, providing a reliable reference for scientists in the field of drug discovery and development.
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The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry, earning the designation of a "privileged scaffold."[1] This bicyclic 5-6 membered ring structure is a key component in several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] Its rigid, planar structure and synthetic tractability make it an ideal framework for the development of novel therapeutic agents with a wide spectrum of biological activities.[3] Researchers have successfully functionalized various positions on the imidazo[1,2-a]pyridine ring system, leading to the discovery of potent and selective modulators of diverse biological targets. This guide provides an in-depth technical overview of the burgeoning therapeutic applications of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antitubercular, antiviral, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols relevant to the evaluation of these promising compounds.
Anticancer Applications: Targeting Key Pathways in Malignancy
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines through the modulation of critical cellular pathways.[2][4] Two of the most extensively studied mechanisms of action are the inhibition of the PI3K/Akt/mTOR signaling pathway and the disruption of microtubule dynamics through tubulin polymerization inhibition.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors.[5][6] These compounds typically bind to the ATP-binding pocket of PI3K and/or mTOR, preventing the phosphorylation of their downstream targets and thereby inducing cell cycle arrest and apoptosis.[5]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[7] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][7] This interaction prevents the formation of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[7]
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |
| 15a | PI3Kα/mTOR | 0.5 / 2.8 | HCT116 | [5] |
| TB-25 | Tubulin Polymerization | 23 | HCT-116 | [8] |
| Compound 5b | Tubulin Polymerization | 60 | Jurkat | [7] |
| Compound 6d | Tubulin Polymerization | 3450 | A549 | [9] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
This protocol allows for the analysis of cell cycle distribution based on DNA content using propidium iodide (PI) staining.[5]
-
Cell Harvesting and Fixation: Harvest the treated and untreated cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide and RNase A.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[3]
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound, positive controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor), and a vehicle control.[3]
-
Initiation of Polymerization: Add an ice-cold tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter to each well.[3]
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time at 37°C. The increase in fluorescence corresponds to tubulin polymerization.[3]
Antitubercular Activity: A New Front in the Fight Against a Global Threat
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious disease worldwide, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant challenge. Imidazo[1,2-a]pyridine derivatives have emerged as a highly promising class of antitubercular agents, with some compounds demonstrating potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1]
Mechanism of Action: Targeting QcrB and ATP Synthesis
A key mechanism of action for the antitubercular activity of imidazo[1,2-a]pyridines is the inhibition of QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain of M. tuberculosis.[3][4][6] By inhibiting QcrB, these compounds disrupt the electron transport chain, leading to a depletion of ATP levels within the bacterial cell and ultimately causing cell death.[10] This mode of action is distinct from that of many existing TB drugs, making these compounds particularly valuable for combating drug-resistant strains.
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An In-depth Technical Guide to the Solubility and Stability of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Preamble: The Imperative of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is contingent upon a rigorous understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as the twin pillars that dictate a molecule's developability, influencing everything from formulation design to in vivo efficacy and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a member of the pharmacologically significant imidazo[1,2-a]pyridine class.
While specific experimental data for this exact molecule is not extensively published, this document serves as a detailed methodological protocol. It is designed to empower researchers to generate high-quality, reproducible data by synthesizing established principles of pharmaceutical science with actionable, field-proven workflows. The causality behind each experimental choice is explained, ensuring that the described protocols are not merely a series of steps, but a self-validating system for robust scientific inquiry.
Foundational Physicochemical Characterization
A thorough understanding of the inherent properties of this compound is the bedrock of its development. The molecular structure, featuring an ionizable carboxylic acid group and a heterocyclic aromatic system, predicts a specific physicochemical behavior that must be experimentally verified.
The Significance of pKa and the Henderson-Hasselbalch Relationship
The presence of a carboxylic acid moiety makes the molecule's charge, and therefore its aqueous solubility, highly dependent on pH. The ionization constant (pKa) is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the carboxylic acid are present in equal concentrations. This value is critical for predicting solubility in different physiological environments, such as the stomach (acidic) and the intestine (neutral to slightly basic). The deprotonated, ionized form is significantly more water-soluble than the neutral, protonated form.[1]
Intrinsic Solubility (S₀): A Baseline Measurement
Intrinsic solubility (S₀) is the equilibrium solubility of the un-ionized form of the drug.[2] For a weak acid like our target compound, this represents the minimum aqueous solubility, observed at pH values at least 2 units below the pKa.[2] It is a crucial parameter for classification systems like the Biopharmaceutics Classification System (BCS) and for understanding the fundamental dissolution limitations of the molecule.
Experimental Protocol: pKa and Intrinsic Solubility Determination via Potentiometric Titration
The chasing equilibrium solubility (CheqSol) method is a time- and material-efficient technique for determining both pKa and S₀.[3]
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable water-miscible co-solvent (e.g., DMSO, methanol) if aqueous solubility is very low. The final co-solvent concentration in the titration vessel should be minimized.
-
Instrumentation: Utilize an automated potentiometric titrator (e.g., SiriusT3) equipped with pH, and UV-Vis probes.[3]
-
Titration:
-
Acidify a precise volume of aqueous medium (e.g., 0.15 M KCl to maintain constant ionic strength) to a starting pH below the expected pKa (e.g., pH 2.0).
-
Add a small, known amount of the compound to create a suspension.
-
Titrate the suspension with a standardized potassium hydroxide (KOH) solution. The instrument will add titrant, allow the system to reach equilibrium (monitoring pH change over time), and record the pH.
-
-
Data Analysis: The instrument's software analyzes the titration curve. As the neutral compound is converted to its soluble salt, the amount of base required to effect a pH change reveals the pKa. The software can then calculate the intrinsic solubility (S₀) based on the amount of compound that dissolved at each pH point.
Comprehensive Solubility Profiling
With foundational parameters established, a full solubility profile across relevant biological and formulation media is required.
Thermodynamic Equilibrium Solubility: The Gold Standard
The Shake-Flask method is the universally accepted "gold standard" for determining thermodynamic equilibrium solubility.[3] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring the solid and solution phases are in true equilibrium.
Experimental Protocol: pH-Solubility Profile via Shake-Flask Method
Objective: To determine the solubility of the compound across the physiological pH range (1.2 to 7.4) at 37 °C.[4]
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the target pH range (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer).[4]
-
Sample Preparation: Add an excess of solid this compound to vials containing each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials in a temperature-controlled shaker bath at 37 ± 1 °C for a predetermined period (typically 24-48 hours) until equilibrium is reached. Preliminary experiments should confirm the time required to achieve equilibrium.[5]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6]
-
pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.
Data Presentation: pH-Solubility Profile
The results should be tabulated and plotted as Log(Solubility) vs. pH. This graphical representation provides an intuitive understanding of the compound's behavior.
Table 1: Example pH-Solubility Data for this compound
| Buffer System | Target pH | Final pH | Solubility (µg/mL) | Log(Solubility) |
| 0.1 N HCl | 1.2 | 1.21 | Data | Data |
| Acetate Buffer | 4.5 | 4.52 | Data | Data |
| Phosphate Buffer | 6.8 | 6.81 | Data | Data |
| Phosphate Buffer | 7.4 | 7.40 | Data | Data |
Note: Data fields are placeholders for experimental results.
Stability Assessment and Forced Degradation
Understanding a molecule's intrinsic stability and its degradation pathways is mandated by regulatory agencies like the FDA and is a cornerstone of ensuring drug safety and efficacy.[7][8] Forced degradation, or stress testing, is the process of subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[9][10] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][11]
The Rationale for a Stability-Indicating Method
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the API's concentration without interference from degradation products, impurities, or excipients.[7] The development of a robust SIAM is a prerequisite for any meaningful stability study. Reverse-phase HPLC with photodiode array (PDA) detection is the most common and powerful technique for this purpose.[6]
Experimental Protocols for Forced Degradation Studies
General Procedure: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stress medium. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Acid Hydrolysis:
-
Condition: 0.1 N HCl at 60 °C.
-
Rationale: Simulates gastric conditions and assesses susceptibility to acid-catalyzed degradation. The imidazo[1,2-a]pyridine ring system and the carboxylic acid group are generally stable to acid hydrolysis, but this must be confirmed.
-
Procedure: After exposure for a set time (e.g., 24 hours), cool the sample and neutralize with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Condition: 0.1 N NaOH at 60 °C.
-
Rationale: Assesses susceptibility to base-catalyzed degradation. While amides are more stable than esters, the heterocyclic system may have liabilities.[12]
-
Procedure: After exposure, cool and neutralize with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Rationale: The nitrogen-rich imidazo[1,2-a]pyridine ring may be susceptible to oxidation, potentially forming N-oxides or other oxidative adducts.
-
Procedure: Expose the sample for a defined period (e.g., 24 hours) before quenching any remaining peroxide (if necessary for the analytical column's stability) and analyzing.
-
-
Thermal Degradation:
-
Condition: Solid compound exposed to 80 °C (dry heat) and 60 °C/75% Relative Humidity (wet heat).
-
Rationale: Evaluates the intrinsic thermal stability of the solid form and its sensitivity to moisture.[13]
-
Procedure: Store the solid compound under the specified conditions for a set duration (e.g., 7 days), then dissolve in a suitable solvent for analysis.
-
-
Photostability:
-
Condition: Expose the compound (in solid state and in solution) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]
-
Rationale: Aromatic heterocyclic systems are often photosensitive. This test determines if the compound requires protection from light.
-
Procedure: Analyze the exposed samples against a dark control stored under the same conditions.
-
Workflow for Stability-Indicating Method Development
The development of a robust SIAM is an iterative process designed to achieve adequate separation between the parent compound and all potential degradation products.
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An In-Depth Technical Guide to the Predicted ADME Properties of Substituted Imidazo[1,2-a]pyridines for Drug Discovery
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, including marketed drugs like zolpidem and alpidem.[1][2] Its synthetic tractability and versatile biological activity have led to its investigation in a vast range of therapeutic areas, from oncology to infectious diseases.[3][4][5] However, the journey from a promising hit compound to a viable drug candidate is frequently impeded by suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Early and accurate prediction of these properties is therefore not just advantageous but critical to the success of drug discovery programs centered on this scaffold. This guide provides an in-depth technical overview of the key ADME challenges associated with substituted imidazo[1,2-a]pyridines, offering a framework for both in silico prediction and experimental validation. We will delve into the causality behind common liabilities such as P-glycoprotein efflux and metabolic instability, and present field-proven strategies and protocols to guide the rational design of molecules with improved pharmacokinetic profiles.
Chapter 1: The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
Therapeutic Significance and Applications
The imidazo[1,2-a]pyridine nucleus is an aromatic heterocyclic system that has garnered immense interest due to its structural resemblance to purines and indoles, allowing it to interact with a wide array of biological targets.[6] This has resulted in a rich pharmacology, with derivatives showing promise as anticancer[3][7], antitubercular[4][8][9], anti-inflammatory, and antiulcer agents[10], among other activities.[1] The scaffold's value is cemented by its presence in several marketed drugs, validating its potential for developing safe and effective medicines.[2]
The ADME Challenge: Why Early Prediction is Critical
Despite its therapeutic potential, the imidazo[1,2-a]pyridine core presents specific and recurring ADME challenges. Issues such as poor oral bioavailability, rapid metabolism, and potential for drug-drug interactions can terminate the development of otherwise potent compounds. Fused bicyclic systems can often lead to high lipophilicity and low aqueous solubility.[4][9] Therefore, a proactive, prediction-led approach to ADME is paramount. By integrating in silico models and targeted in vitro assays early in the discovery cycle, research teams can prioritize compounds with a higher probability of success, saving significant time and resources. This "fail fast, fail cheap" philosophy is the cornerstone of modern, efficient drug discovery.
Chapter 2: The In Silico ADME Prediction Workflow: A First-Pass Filter
The initial assessment of any new chemical entity begins with computational, or in silico, modeling. These methods provide rapid, cost-effective predictions of fundamental physicochemical and pharmacokinetic properties, enabling a first-pass triage of large compound libraries.
Foundational Principles: Lipinski's Rule of Five and Beyond
A foundational guideline for oral bioavailability is Lipinski's "Rule of Five". While not an absolute law, it provides a useful framework for assessing drug-likeness. For the imidazo[1,2-a]pyridine scaffold, these rules serve as an initial check. However, it is crucial to recognize that many successful drugs, including biologics and natural products, lie outside these parameters. Therefore, we use these rules as a guide, not a gatekeeper, often in conjunction with other metrics like Quantitative Structure-Activity Relationship (QSAR) models.[11]
Key Calculated Properties and Their Impact
Several key properties are calculated to build a preliminary ADME profile:
-
Lipophilicity (logP/logD): The octanol-water partition coefficient is a measure of a compound's lipophilicity, which influences solubility, permeability, and metabolism. For imidazo[1,2-a]pyridines, a balanced logP is often required to maintain solubility while ensuring membrane passage.
-
Topological Polar Surface Area (TPSA): TPSA is a strong predictor of passive membrane permeability. Values below 140 Ų are generally associated with better oral absorption and cell penetration.[12]
-
Aqueous Solubility (logS): Adequate solubility is a prerequisite for absorption. In silico models can predict intrinsic solubility, which is a critical parameter, especially for compounds intended for oral administration.
-
pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and potential for transporter interactions. For basic imidazo[1,2-a]pyridines, the pKa can be a critical determinant of P-glycoprotein (Pgp) mediated efflux.[13]
A Step-by-Step Protocol for Basic In Silico Profiling
-
Input Structure: Obtain the 2D structure (SMILES or SDF format) of the substituted imidazo[1,2-a]pyridine analogue.
-
Select Prediction Tool: Utilize a validated computational platform (e.g., ADMETlab 2.0, SwissADME, or proprietary internal software).[1]
-
Calculate Physicochemical Properties: Run calculations for molecular weight, logP, TPSA, hydrogen bond donors/acceptors, and rotatable bonds.
-
Predict ADME Properties: Generate predictions for aqueous solubility (logS), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and Pgp substrate liability.[12]
-
Assess Drug-Likeness: Evaluate the compound against Lipinski's Rule of Five and other drug-likeness filters (e.g., Ghose, Veber).
-
Triage and Prioritize: Flag compounds with major predicted liabilities (e.g., very low solubility, high Pgp substrate probability) for de-prioritization or redesign. Compounds with favorable predicted profiles are prioritized for synthesis and experimental validation.
Visualization: In Silico ADME Triage Workflow
Caption: Key Metabolic Pathways.
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay is a workhorse for estimating the rate of phase I metabolism and predicting in vivo hepatic clearance.
-
Reagents: Obtain pooled liver microsomes (human, rat, etc.), NADPH (cofactor), and phosphate buffer (pH 7.4).
-
Incubation Preparation: In a 96-well plate, pre-warm a mixture of microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in buffer at 37°C.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH (e.g., 1 mM final concentration).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard). The t=0 sample is taken immediately before adding NADPH.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point relative to the t=0 sample.
-
Data Analysis:
-
Plot the natural log of the percent remaining parent compound versus time.
-
The slope of the line from the linear regression is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) can then be calculated and scaled to predict in vivo hepatic clearance.
-
Data Table: Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | In Vitro t½ (min) in Human Liver Microsomes | Predicted In Vivo Clearance | Key Liability | Reference |
| Compound A | < 5 | High | Rapid AO/CYP Metabolism | 14 |
| Compound B | 28 | Moderate | Moderate Metabolism | [9] |
| Compound C | > 60 | Low | Metabolically Stable | 2 |
Chapter 6: Excretion: Clearance and Half-Life
Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (renal) or liver (biliary).
Understanding Clearance (CL)
Clearance is the volume of plasma cleared of a drug per unit time. It is a key pharmacokinetic parameter determined from in vivo studies. For compounds with high metabolic lability, hepatic (liver) clearance is often the dominant route of elimination. Data from rodent PK studies provide the first in vivo look at a compound's clearance and overall exposure. [13]
Interpreting In Vivo Pharmacokinetic (PK) Data
Following intravenous (IV) and oral (PO) dosing in rodents, key parameters are measured:
-
Clearance (CL): Determined from the IV dose. Moderate IV clearance suggests the compound is not inherently unstable in vivo. [13]* Area Under the Curve (AUC): A measure of total drug exposure.
-
Oral Bioavailability (%F): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. Poor bioavailability (%F < 20%) despite moderate IV clearance and good solubility strongly points towards absorption issues like Pgp efflux. [13]
Chapter 7: Integrated Case Study: From In Silico Hit to In Vivo Candidate
Let's consider a hypothetical lead compound, IMP-01 , an imidazo[1,2-a]pyridine kinase inhibitor.
-
Initial Profile: IMP-01 shows excellent potency (IC50 = 10 nM). In silico predictions are mixed: good TPSA and MW, but a high calculated logP and a basic amine suggest potential Pgp substrate liability.
-
In Vitro ADME:
-
Permeability: The MDR1-MDCK assay confirms the prediction: the efflux ratio is 8.5.
-
Metabolism: The human liver microsomal stability assay shows a short half-life of 12 minutes.
-
-
Problem Identification: IMP-01 suffers from two major liabilities: high Pgp efflux and rapid metabolic degradation.
-
Rational Redesign (The "Why"):
-
To address Pgp efflux, the team decides to lower the pKa of the basic amine by adding an electron-withdrawing fluorine atom to an adjacent position, creating IMP-02 .
-
Metabolite identification studies show that the primary site of metabolism is an unsubstituted phenyl ring. The team creates IMP-03 by adding a metabolically blocking chlorine atom to this ring.
-
-
Re-evaluation of IMP-02 and IMP-03:
-
IMP-02 (Fluorinated): The efflux ratio drops to 1.8. However, metabolic stability remains poor (t½ = 15 min).
-
IMP-03 (Chlorinated): Metabolic stability is dramatically improved (t½ > 60 min), but the efflux ratio is still high at 7.9.
-
-
Convergent Design (IMP-04): The team synthesizes a new analogue, IMP-04 , incorporating both the fluorine and the chlorine modifications.
-
Final Profile of IMP-04:
-
Potency: IC50 = 15 nM (retained).
-
Permeability: Efflux ratio = 1.5 (Excellent).
-
Metabolism: t½ > 60 min in human microsomes (Excellent).
-
In Vivo PK: Rat PK study shows oral bioavailability (%F) of 45%, a significant improvement over the predicted <5% for the original IMP-01.
-
This iterative cycle of prediction, testing, and rational design is fundamental to overcoming the ADME challenges inherent to the imidazo[1,2-a]pyridine scaffold.
Conclusion: A Forward Look
The imidazo[1,2-a]pyridine scaffold will undoubtedly remain a cornerstone of medicinal chemistry for years to come. Success in translating its biological potential into clinical reality hinges on a deep, mechanistic understanding of its ADME properties. By integrating predictive in silico tools with robust, hypothesis-driven in vitro assays, discovery teams can navigate the challenges of Pgp efflux and metabolic instability. The principles and protocols outlined in this guide provide a validated framework for the rational design of next-generation imidazo[1,2-a]pyridine drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of delivering novel, effective therapies to patients.
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Paul, A. et al. (2015). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. Journal of Computational and Theoretical Nanoscience. Available at: [Link]
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Kumar, A. et al. (2022). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. Anti-Infective Agents. Available at: [Link]
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Kumar, K. et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
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Yıldırım, M. et al. (2024). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Journal of Molecular Structure. Available at: [Link]
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Abdullahi, M. et al. (2021). In-silico design and ADMET predictions of some new imidazo[1,2-a] pyridine-3-carboxamides (IPAs) as anti-tubercular agents. Journal of Clinical Tuberculosis and Other Mycobacterial Diseases. Available at: [Link]
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Bensouilah, N. et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]
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Ben-Aoun, Z. et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
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Ben-Aoun, Z. et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. Available at: [Link]
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Bensouilah, N. et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]
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da Silva, F. S. et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Yue, Y. et al. (2023). Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]
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Ives, J. L. et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available at: [Link]
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Namekata, M. et al. (2005). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions. Drug Metabolism and Disposition. Available at: [Link]
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Kung, M. P. et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. Journal of Medicinal Chemistry. Available at: [Link]
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da Silva, F. S. et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Al-Masoudi, N. A. et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
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Kamal, A. et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry. Available at: [Link]
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Kumar, K. et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available at: [Link]
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Altaher, A. M. H. et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. Available at: [Link]
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Jose, G. et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances. Available at: [Link]
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Introduction to the synthesis of imidazo[1,2-a]pyridine core structure.
An In-Depth Technical Guide to the Synthesis of the Imidazo[1,2-a]pyridine Core
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its recurring presence in a multitude of biologically active compounds, capable of interacting with diverse biological targets. Its rigid, planar structure and unique electronic properties make it an ideal framework for the development of therapeutic agents. The clinical and commercial success of drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), Olprinone (a cardiotonic), and Miroprofen (an analgesic and NSAID) underscores the profound therapeutic potential embedded within this heterocyclic core.[4][5][6][7]
The immense interest in this scaffold has catalyzed the development of a rich and varied portfolio of synthetic methodologies.[3][8][9] These strategies range from classical condensation reactions, which laid the groundwork for early explorations, to sophisticated modern techniques including multicomponent reactions, transition-metal-catalyzed couplings, and green chemistry approaches that prioritize efficiency and sustainability.[1][10]
This technical guide offers an in-depth exploration of the principal synthetic routes to the imidazo[1,2-a]pyridine core. It is designed for researchers, medicinal chemists, and drug development professionals, providing not only procedural details but also the underlying mechanistic rationale and field-proven insights to inform experimental design and execution.
Part 1: Foundational Synthetic Strategies: The Condensation Approach
The cornerstone of imidazo[1,2-a]pyridine synthesis is the condensation reaction between a 2-aminopyridine and a bifunctional component, typically an α-halocarbonyl compound. This approach, often referred to as the Tschitschibabin (or Chichibabin) synthesis, remains a direct and reliable method for constructing the core structure.
The Tschitschibabin Reaction
The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine derivative with an α-haloketone or α-haloaldehyde.[4][11][12] The reaction proceeds via a two-step sequence:
-
N-Alkylation: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon bearing the halogen. This initial step forms a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then performs a nucleophilic attack on the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
The causality behind this reaction's success lies in the inherent nucleophilicity of the pyridine ring nitrogen and the subsequent favorable intramolecular cyclization, which is entropically favored.
Visualizing the Tschitschibabin Mechanism
The following diagram illustrates the stepwise formation of the imidazo[1,2-a]pyridine core via the Tschitschibabin pathway.
Caption: General workflow for the GBB multicomponent reaction.
Transition-Metal-Catalyzed Syntheses
The application of transition metal catalysis has opened new avenues for C-N and C-C bond formation, enabling the synthesis of imidazo[1,2-a]pyridines under milder conditions and from more readily available starting materials.
-
Copper-Catalyzed Reactions: Copper catalysts, particularly Cu(I) salts like CuI and CuBr, are highly effective for this transformation. [1][13]A notable example is the copper-catalyzed one-pot synthesis from 2-aminopyridines and nitroolefins, which cleverly uses air as a green and inexpensive terminal oxidant. [14]The mechanism is thought to involve a Michael addition followed by a copper-mediated oxidative cyclization. [14]Other copper-catalyzed methods include aerobic dehydrogenative cyclization with ketones or their oxime esters. [13]* Gold-Catalyzed Reactions: Gold catalysis provides a mild and atom-economical route from pyridine N-oxides and alkynes. [15]This redox-neutral approach avoids pre-functionalized starting materials and tolerates a wide range of functional groups. [9][15]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and purity. [16][17][18][19]The synthesis of imidazo[1,2-a]pyridines is particularly amenable to microwave assistance. [20][21] Environmentally benign protocols have been developed, such as the one-pot reaction of aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines using natural acids like lemon juice or green solvents like PEG-400 under microwave irradiation. [20][17]
Visualizing the Impact of Microwave Assistance
This diagram contrasts the workflow of a conventional synthesis with its microwave-assisted counterpart.
Caption: Time and efficiency gains with microwave synthesis.
Green and Emerging Methodologies
The principles of green chemistry are increasingly influencing synthetic route design.
-
Photocatalysis: Visible-light photocatalysis offers a sustainable method for activating C-H bonds under exceptionally mild conditions. A metal-free synthesis has been developed using Eosin-Y as a photocatalyst to generate the imidazo[1,2-a]pyridine core from simple ethylarenes and 2-aminopyridines. [4]* Ultrasound-Assisted Synthesis: Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, often enabling reactions in green solvents like water. [22][13][23]* C-H Functionalization: Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-installed leaving groups. Significant progress has been made in the site-selective functionalization of the pre-formed imidazo[1,2-a]pyridine core, particularly at the C3 position, using various catalytic systems. [24][25][26][27]
Part 3: Comparative Data and Experimental Protocols
Summary of Key Synthetic Methodologies
The following table provides a comparative overview of the primary synthetic strategies discussed.
| Methodology | Key Reactants | Typical Conditions/Catalyst | Typical Yields | Key Advantages & Considerations |
| Tschitschibabin Reaction | 2-Aminopyridine, α-Haloketone | Base (e.g., NaHCO₃), Reflux | Moderate to Good | Direct, well-established. Relies on reactive α-haloketones. [4][11] |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | One-pot, often with Lewis/Brønsted acid catalyst (e.g., NH₄Cl) | Good to Excellent | High atom economy, rapid diversity generation for 3-amino derivatives. [21][22][16] |
| Cu-Catalyzed (with Nitroolefins) | 2-Aminopyridine, Nitroolefin | CuBr, DMF, 80°C, Air (oxidant) | Good to Excellent | Green (uses air), one-pot, good functional group tolerance. [14] |
| Microwave-Assisted (with Ketones) | Aromatic Ketone, NBS, 2-Aminopyridine | Lemon Juice or PEG-400, Microwave (400W) | High to Excellent | Extremely fast (minutes), high yields, green solvent systems. [20][17] |
| Visible-Light Photocatalysis | Ethylarene, 2-Aminopyridine, NBS | Eosin-Y, Visible Light | Moderate to Good | Metal-free, uses renewable energy, mild conditions. [4] |
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for practical laboratory execution.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from methodologies utilizing microwave irradiation for rapid synthesis. [17] Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)
-
2-Aminopyridine (1.0 mmol, 94 mg)
-
Lemon Juice (as a natural acid catalyst and solvent) (5 mL)
-
Microwave Synthesis Reactor
Procedure:
-
A mixture of acetophenone (1.0 mmol) and NBS (1.0 mmol) in lemon juice (5 mL) is placed in a 10 mL microwave-sealed tube equipped with a magnetic stir bar.
-
The vessel is sealed and irradiated in a microwave reactor at 400W power at a temperature of 85°C. The formation of the intermediate α-bromoacetophenone is monitored by Thin Layer Chromatography (TLC).
-
After the initial reaction is complete (typically 5-10 minutes), the vessel is cooled, and 2-aminopyridine (1.0 mmol) is added to the reaction mixture.
-
The vessel is resealed and subjected to further microwave irradiation under the same conditions (400W, 85°C) until the reaction completion is indicated by TLC (typically 10-15 minutes).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (20 mL).
-
The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is recrystallized from aqueous ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine. Expected Yield: >90%.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This protocol is a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. [21][22] Materials:
-
2-Amino-5-methylpyridine (1.0 mmol, 108 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
tert-Butyl isocyanide (1.0 mmol, 83 mg)
-
Ammonium Chloride (NH₄Cl) (0.2 mmol, 10.7 mg)
-
Ethanol (EtOH) (1M solution)
Procedure:
-
In a 10 mL microwave-sealed tube (or standard round-bottom flask) equipped with a magnetic stir bar, add 2-amino-5-methylpyridine (1.0 mmol), benzaldehyde (1.0 mmol), tert-butyl isocyanide (1.0 mmol), and NH₄Cl (20 mol%).
-
Dissolve the components in ethanol to make a 1M solution.
-
The reaction can be stirred at 60°C for 8 hours under conventional heating or, for an accelerated procedure, heated in a microwave reactor at 150W and 60°C for 30 minutes. [21]4. Reaction progress is monitored by TLC until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3-(tert-butylamino)-2-phenyl-7-methylimidazo[1,2-a]pyridine. Expected Yield: 80-90%.
Conclusion and Future Outlook
The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly from its classical roots. The development of multicomponent reactions, diverse transition-metal-catalyzed protocols, and microwave-assisted techniques has provided chemists with a powerful and versatile toolkit to construct this privileged scaffold with high efficiency.
The future of this field will undoubtedly be shaped by the continued pursuit of sustainability and elegance in synthesis. We anticipate a greater emphasis on methods that minimize waste and energy consumption, such as visible-light photocatalysis and direct C-H functionalization. [24][25]These advanced strategies will not only streamline the synthesis of known bioactive molecules but also unlock access to novel chemical space, ensuring that the imidazo[1,2-a]pyridine scaffold remains at the forefront of drug discovery for years to come.
References
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- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
- RSC Publishing. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies.
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- NIH. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
- NIH. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution.
- Unknown Source. (2020). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice.
- MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
- Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- Taylor & Francis Online. (n.d.). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400.
- PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Bentham Science Publishers. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids.
- Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- Green Synthesis and Catalysis. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines.
- RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
- Bentham Science Publishers. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids.
- NIH. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- ResearchGate. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF.
- NIH. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- Benchchem. (2025). A Technical Guide to the Synthesis of Novel Imidazo[1,2-a]pyridine Scaffolds.
- ResearchGate. (2025). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines | Request PDF.
- Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
- ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by condensation.
- MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
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- 4. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
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Methodological & Application
Application Note & Synthesis Protocol: 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This assertion is grounded in its prevalence in a variety of commercial drugs and clinical candidates exhibiting a wide spectrum of biological activities, including anti-cancer, anti-viral, anti-inflammatory, and anti-bacterial properties.[1][3] The functionalization of this core structure, particularly at the 2 and 8 positions, allows for the fine-tuning of its physicochemical and pharmacological properties. 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid serves as a key intermediate for the synthesis of more complex molecules, such as specialized amides and esters, which are under investigation for various therapeutic applications.[4]
This document provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers and scientists in organic and medicinal chemistry. The protocol is based on established synthetic transformations for analogous heterocyclic systems and is structured to ensure reproducibility and high yield.[5]
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the cyclocondensation of a substituted 2-aminopyridine with an ethyl bromopyruvate to form the corresponding ethyl ester. The second step is the saponification (hydrolysis) of the ester to yield the final carboxylic acid product. This approach is favored for its reliability and the commercial availability of the starting materials.
Caption: High-level overview of the two-step synthesis process.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
This step involves the cyclization of 2-amino-3-chloropyridine with ethyl bromopyruvate. The reaction proceeds via an initial alkylation of the endocyclic nitrogen of the aminopyridine, followed by an intramolecular condensation to form the fused imidazole ring.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3-chloropyridine | 128.56 | 5.0 g | 38.9 |
| Ethyl bromopyruvate | 195.02 | 6.4 mL (8.3 g) | 42.6 |
| Anhydrous Ethanol | 46.07 | 100 mL | - |
| Sodium Bicarbonate (Sat. Soln) | 84.01 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chloropyridine (5.0 g, 38.9 mmol) and anhydrous ethanol (100 mL). Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Slowly add ethyl bromopyruvate (6.4 mL, 42.6 mmol) to the solution at room temperature. Rationale: A slight excess of the bromopyruvate ensures complete consumption of the limiting aminopyridine.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any hydrobromic acid formed during the reaction. Transfer the mixture to a separatory funnel, shake well, and separate the organic layer. Extract the aqueous layer twice more with dichloromethane (25 mL each).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate). Combine the fractions containing the desired product and evaporate the solvent to yield Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate as a solid.
Caption: Workflow for the synthesis of the ethyl ester intermediate.
Part 2: Synthesis of this compound
This final step involves the base-catalyzed hydrolysis of the ethyl ester to the target carboxylic acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate | 224.65 | 4.0 g |
| Ethanol | 46.07 | 80 mL |
| Water | 18.02 | 20 mL |
| Sodium Hydroxide (1N aq. solution) | 40.00 | 20 mL |
| Hydrochloric Acid (1N aq. solution) | 36.46 | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (4.0 g) in a mixture of ethanol (80 mL) and water (20 mL).
-
Hydrolysis: Add 1N sodium hydroxide solution (20 mL) to the suspension. Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester). The suspension should become a clear solution as the reaction progresses.
-
Acidification: After completion, cool the reaction mixture in an ice bath. Slowly acidify the solution by adding 1N hydrochloric acid dropwise while stirring. The target carboxylic acid will precipitate out of the solution as a solid. Check the pH with litmus paper to ensure it is acidic (pH ~ 2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts. Dry the product under vacuum to obtain this compound as a solid.
Characterization Data (Expected)
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: >250 °C (with decomposition).
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.50-8.60 (m, 1H), 8.10-8.20 (m, 1H), 7.80-7.90 (s, 1H), 7.20-7.30 (m, 1H), 13.0 (br s, 1H, COOH).
-
Mass Spectrometry (ESI-): m/z = 195.0 [M-H]⁻.
References
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, Vol. 75, No. 6. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Kovács, L., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 27(19), 6296. Available at: [Link]
-
Sharma, R., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]
-
Patel, R., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001. Available at: [Link]
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Strategic Amide Bond Formation: A Detailed Protocol for the Coupling of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid with Primary Amines
An Application Guide for Medicinal Chemists
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous pharmacologically active agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimycobacterial, anticancer, and antiulcer properties.[1][2] The strategic introduction of a carboxamide functional group is a cornerstone of medicinal chemistry, enabling the modulation of physicochemical properties and facilitating crucial interactions with biological targets.[3][4]
This application note provides a comprehensive guide for researchers on the amide coupling of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid with various primary amines. We will delve into the mechanistic underpinnings of common coupling strategies, provide detailed, field-proven protocols, and offer expert insights into optimizing reaction conditions and troubleshooting potential challenges.
Core Principles: Activating the Carboxylic Acid
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under standard conditions. The primary obstacle is a rapid acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a non-reactive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic and susceptible to nucleophilic attack by the amine. This is achieved using specialized coupling reagents.[6]
This guide will focus on two of the most robust and widely adopted classes of coupling reagents:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt).
-
Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which are highly efficient activators.[7][8][9][10]
Part 1: Mechanistic Insights
A foundational understanding of the reaction mechanism is critical for rational protocol design and troubleshooting.
Mechanism A: EDC/HOBt Mediated Coupling
The EDC/HOBt system is a classic and cost-effective method for amide bond formation. The reaction proceeds through a two-stage activation process.
-
Formation of O-Acylisourea: The carboxylic acid first adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Role of HOBt: This intermediate is susceptible to side reactions and racemization at adjacent chiral centers. HOBt acts as a crucial additive, trapping the O-acylisourea to form a more stable, yet highly reactive, HOBt-ester.[9][11][12][13]
-
Nucleophilic Attack: The primary amine then attacks the activated HOBt-ester, forming the desired amide bond and regenerating HOBt, which can participate in the catalytic cycle.[12] The byproduct of this reaction is a water-soluble urea derivative.[14]
Mechanism B: HATU Mediated Coupling
HATU is a more modern and highly efficient coupling reagent, prized for its rapid kinetics and ability to couple even challenging substrates with minimal side reactions.[7][8]
-
Carboxylate Formation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[7][15]
-
Formation of OAt-Active Ester: The carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester. This step releases the 1-hydroxy-7-azabenzotriazole (HOAt) anion, which is more reactive than HOBt.[8][16]
-
Nucleophilic Attack: The primary amine attacks the OAt-active ester to yield the final amide product. The pyridine nitrogen atom within the HOAt moiety is thought to stabilize the transition state via a hydrogen bond, accelerating the reaction.[8]
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Application Notes and Protocols for the Investigation of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid in Cancer Cell Line Studies
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The imidazo[1,2-a]pyridine heterocyclic system is a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[1] This nitrogen-rich bicyclic structure is a cornerstone in the development of therapeutics for various conditions.[1] In the field of oncology, numerous derivatives of imidazo[1,2-a]pyridine have emerged as potent anticancer agents, exhibiting inhibitory effects on a variety of cancer cell lines.[2][3] These compounds often exert their effects by modulating critical cellular signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2][4][5]
This document provides a detailed guide for researchers on the use of a specific derivative, 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, in cancer cell line studies. While comprehensive biological data on this exact molecule is emerging, this guide synthesizes established knowledge from closely related analogs to provide a robust framework for its investigation. We will detail its presumed mechanism of action, provide step-by-step protocols for its evaluation, and present representative data from the broader imidazo[1,2-a]pyridine class to guide experimental design.
Pillar 1: Postulated Mechanism of Action - Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant body of evidence points to the PI3K/Akt/mTOR pathway as a primary target for many anticancer imidazo[1,2-a]pyridine derivatives.[2][6] This pathway is one of the most commonly activated signaling networks in human cancers, playing a crucial role in tumor cell proliferation, survival, and resistance to therapy.[5][7]
The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[4] The activation of mTORC1 promotes protein synthesis and cell growth.[4]
It is hypothesized that this compound, like other compounds in its class, functions as an inhibitor at one or more nodes within this pathway, leading to a reduction in cell proliferation and the induction of apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [8]6. Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. 8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Protocol 2: Analysis of Protein Expression via Western Blotting
Western blotting is used to detect specific proteins in a sample and can confirm the modulation of the PI3K/Akt/mTOR pathway. [9]This involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).
Workflow for Western Blotting
Caption: Experimental workflow for Western Blot analysis.
Detailed Steps:
-
Sample Preparation: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [9]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. 5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [10]6. Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. 7. Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply a chemiluminescent substrate and visualize the protein bands using an imaging system. 9. Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to assess the inhibitory effect of the compound.
Pillar 3: Representative Data & Expected Outcomes
While specific IC₅₀ values for this compound are not yet widely published, data from structurally similar imidazo[1,2-a]pyridine derivatives can provide a valuable reference for expected potency and susceptible cell lines.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Analogs in Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridines (IP-5, IP-6) | HCC1937 (Breast) | 45 - 47.7 | [6] |
| Imidazo[1,2-a]pyridine (Compound 6) | A375 (Melanoma) | 9.7 - 44.6 | [2] |
| Imidazo[1,2-a]pyridine (Compound 6) | HeLa (Cervical) | 9.7 - 44.6 | [2] |
| Imidazo[1,2-a]pyridine Urea Derivative (16h) | MCF-7 (Breast) | 5.35 | [11] |
| Imidazo[1,2-a]pyridine Urea Derivative (16h) | HT-29 (Colon) | 9.30 | [11] |
| Imidazo[1,2-a]pyridine Hybrid (HB9) | A549 (Lung) | 50.56 | [3] |
| Imidazo[1,2-a]pyridine Hybrid (HB10) | HepG2 (Liver) | 51.52 | [3] |
Disclaimer: This table presents data for analogous compounds to guide initial experimental design. The potency of this compound may vary.
Based on these protocols, researchers can anticipate generating robust data to characterize the anticancer properties of this compound. Successful execution of these experiments will provide insights into its cytotoxicity across various cancer types and elucidate its molecular mechanism of action, paving the way for further preclinical development.
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Miricescu, D., Totan, A., Stanescu, S., II, et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. International Journal of Molecular Sciences, 22(21), 11542. Available from: [Link]
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Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available from: [Link]
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Endoori, S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1736. Available from: [Link]
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Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11), 1016-1030. Available from: [Link]
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Application Notes and Protocols for the Evaluation of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid in Anti-inflammatory Assays
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives in Inflammation
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Derivatives of this class have demonstrated significant potential in modulating key inflammatory pathways, offering a promising avenue for the development of novel therapeutics for chronic inflammatory diseases. The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives have been attributed to their ability to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which are central to the inflammatory response.[4][5] Furthermore, certain carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to inhibit cyclooxygenase (COX) enzymes, key targets for non-steroidal anti-inflammatory drugs (NSAIDs), and have exhibited potent anti-inflammatory effects in vivo with a favorable gastrointestinal safety profile compared to traditional NSAIDs like indomethacin.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific novel compound, 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid , in a panel of in vitro and in vivo anti-inflammatory assays. While direct experimental data for this particular chloro-substituted derivative is not yet extensively published, these protocols are based on established methodologies for characterizing the anti-inflammatory profile of related imidazo[1,2-a]pyridine analogs and other novel chemical entities.[7][8] The following sections will detail the theoretical basis for its potential anti-inflammatory action and provide robust, step-by-step protocols for its evaluation.
Hypothesized Mechanism of Action
Based on the known pharmacology of structurally related imidazo[1,2-a]pyridine derivatives, it is hypothesized that this compound may exert its anti-inflammatory effects through one or more of the following mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The carboxylic acid moiety at the 2-position is a common feature in many NSAIDs and may enable the compound to bind to the active site of COX-1 and COX-2, thereby inhibiting the production of pro-inflammatory prostaglandins.[6]
-
Modulation of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[4][5] this compound may interfere with the activation of NF-κB, leading to a broad-spectrum anti-inflammatory effect.
-
Suppression of Pro-inflammatory Cytokine Production: The compound may inhibit the production and release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from immune cells.
The following experimental protocols are designed to systematically investigate these potential mechanisms of action.
Caption: Hypothesized signaling pathway inhibition.
PART 1: In Vitro Anti-inflammatory Assays
A systematic in vitro evaluation is crucial to determine the direct cellular effects of this compound. The murine macrophage cell line, RAW 264.7, is a well-established model for these studies as it robustly responds to pro-inflammatory stimuli like lipopolysaccharide (LPS).
Preliminary Assessment: Cell Viability Assay (MTT Assay)
Rationale: It is imperative to ensure that any observed anti-inflammatory effects are not a consequence of cytotoxicity. The MTT assay assesses cell metabolic activity, which is an indicator of cell viability. This initial screen will determine the non-toxic concentration range of the compound for subsequent experiments.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for adherence.[7]
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Functional Assay: Nitric Oxide (NO) Production (Griess Assay)
Rationale: During inflammation, iNOS is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay provides a simple and reliable method to quantify NO production by measuring its stable metabolite, nitrite, in the culture supernatant.[8]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and allow them to adhere for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include unstimulated and LPS-only controls.
-
Supernatant Collection: Collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540-550 nm.[7]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Mediators (ELISA)
Rationale: Enzyme-Linked Immunosorbent Assays (ELISA) are highly specific and sensitive for quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (e.g., PGE₂) in the cell culture supernatant. This allows for a direct assessment of the compound's ability to suppress the production of these key mediators.
Protocol:
-
Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment with the test compound, and LPS stimulation as described in the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and PGE₂ according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Construct standard curves for each mediator and calculate their concentrations in the samples.
Mechanistic Insight: Western Blot Analysis of iNOS and COX-2 Expression
Rationale: To determine if the reduction in NO and PGE₂ is due to the downregulation of their synthesizing enzymes, Western blotting can be used to assess the protein levels of iNOS and COX-2.
Protocol:
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS for 18-24 hours. Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[7]
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities, normalizing to the loading control.
Caption: Workflow for in vitro anti-inflammatory screening.
PART 2: In Vivo Anti-inflammatory Assay
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Carrageenan-Induced Paw Edema in Rats
Rationale: This is a widely used and well-characterized model of acute inflammation.[9] Injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified to assess the efficacy of anti-inflammatory agents.[9]
Protocol:
-
Animal Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.[10]
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg, orally).
-
Test Groups: Receive this compound at various doses (e.g., 10, 30, 100 mg/kg, orally).
-
-
Compound Administration: Administer the test compound or controls orally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[9]
-
Data Presentation
All quantitative data should be presented as mean ± standard error of the mean (SEM) and analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Table 1: Effect of this compound on LPS-Induced Inflammatory Mediators in RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Vehicle | - | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 |
| Compound | 1 | |||
| Compound | 10 | |||
| Compound | 50 | |||
| Positive Control (e.g., Dexamethasone) | 1 |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| Compound | 10 | ||
| Compound | 30 | ||
| Compound | 100 | ||
| Positive Control (Indomethacin) | 10 |
Safety and Handling Precautions
As with any novel chemical compound, appropriate safety precautions should be taken when handling this compound. Based on safety data for structurally similar compounds, it may cause skin, eye, and respiratory irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory potential of this compound. By systematically assessing its effects on key inflammatory mediators and pathways, both in vitro and in vivo, researchers can elucidate its mechanism of action and determine its therapeutic promise. The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new anti-inflammatory agents, and a thorough investigation of this novel derivative is a worthwhile endeavor.
References
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). Bioimpacts, 14(2). [Link]
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Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2020). ResearchGate. [Link]
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Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (1965). Journal of Medicinal Chemistry. [Link]
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Microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives and their anti-inflammatory activity. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). PubMed. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]
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In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2023). World Journal of Pharmaceutical Research. [Link]
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In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]
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How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? (2021). ResearchGate. [Link]
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In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Future Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences. [Link]
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In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. (2022). MDPI. [Link]
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Application Note & Protocols: Derivatization of the Carboxylic Acid Group for Structure-Activity Relationship (SAR) Studies
Abstract
The carboxylic acid moiety is a frequent pharmacophore in numerous therapeutic agents, critical for target engagement through ionic and hydrogen bonding interactions.[1][2][3] However, its inherent acidity can lead to challenges in drug development, including poor membrane permeability, high plasma protein binding, and potential metabolic liabilities such as the formation of reactive acyl glucuronides.[1][4] Strategic derivatization of the carboxylic acid is a cornerstone of medicinal chemistry, enabling systematic modulation of physicochemical properties to optimize a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed exploration of key derivatization strategies—esterification, amidation, and bioisosteric replacement—offering field-proven insights and step-by-step protocols for their application in structure-activity relationship (SAR) studies.
The Strategic Imperative: Why Derivatize a Carboxylic Acid?
The decision to modify a carboxylic acid is driven by the need to overcome specific liabilities while retaining or enhancing biological activity. At physiological pH (7.4), a typical carboxylic acid (pKa ~4-5) is predominantly ionized as a carboxylate anion.[4] This charge is often crucial for binding to positively charged residues (e.g., arginine, lysine) in a target protein.[2][5] However, this same charge can be a double-edged sword.
Key Objectives of Carboxylic Acid Derivatization:
-
Improve Permeability: Masking the ionizable proton by converting the acid to a neutral ester or amide can significantly increase lipophilicity, facilitating passage across biological membranes like the gut wall or the blood-brain barrier.[1][4]
-
Modulate Potency & Selectivity: Altering the size, electronics, and hydrogen bonding capacity of the group can fine-tune interactions within the target's binding pocket, potentially improving potency or selectivity.
-
Enhance Metabolic Stability: Carboxylic acids can be susceptible to Phase II metabolism, particularly glucuronidation, which can sometimes lead to reactive metabolites.[4] Conversion to a more stable group, like an amide or a tetrazole, can block this metabolic pathway.[1][6]
-
Introduce New Interaction Points: Replacing the carboxylate with an amide, for instance, removes an ionic interaction point but introduces a hydrogen bond donor (the N-H group), which can forge new, beneficial contacts with the target.
-
Develop Prodrugs: Esterification is a classic prodrug strategy. A lipophilic ester can improve oral absorption, after which endogenous esterase enzymes hydrolyze it back to the active carboxylic acid in vivo.
The following diagram illustrates the strategic decision-making process when considering derivatization.
Caption: Strategic workflow for carboxylic acid derivatization in SAR.
Key Derivatization Strategies and Protocols
Esterification: The Classic Permeability Enhancer
Esterification is a mild and effective method to mask the polarity of a carboxylic acid. The choice of alcohol determines the properties of the resulting ester. Simple methyl or ethyl esters are common starting points for SAR, while bulkier groups like tert-butyl esters can provide steric hindrance and increased stability.
-
Fischer Esterification: This method uses a strong acid catalyst (like H₂SO₄) and an excess of alcohol, often at high temperatures.[7][8] It is cost-effective for simple, robust molecules. However, the harsh acidic conditions make it unsuitable for substrates with acid-sensitive functional groups.[9][10]
-
Steglich Esterification: This is the preferred method in modern medicinal chemistry due to its exceptionally mild reaction conditions (room temperature, neutral pH).[11][12] It uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for accelerating the reaction and suppressing side product formation.[9][13][14] The Steglich method is compatible with sterically hindered alcohols and a wide range of sensitive functional groups.[9][13]
This protocol describes the esterification of a generic carboxylic acid ("R-COOH") with ethanol using DCC and DMAP.
Materials:
-
Carboxylic Acid (R-COOH): 1.0 eq
-
Anhydrous Ethanol (EtOH): 1.5 eq
-
N,N'-Dicyclohexylcarbodiimide (DCC): 1.1 eq
-
4-Dimethylaminopyridine (DMAP): 0.1 eq
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and anhydrous DCM.
-
Reagent Addition: Add anhydrous ethanol (1.5 eq) and the DMAP catalyst (0.1 eq) to the solution. Stir for 5 minutes at room temperature.
-
Activation: Cool the mixture to 0 °C in an ice bath. In a separate vial, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form.[11] Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with a small amount of DCM.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove any remaining DMAP), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: The crude ester is typically purified by flash column chromatography on silica gel to yield the pure product.
Amidation: Creating Robust, Neutral Analogues
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[15][16] Replacing a carboxylic acid with an amide removes the acidic proton, creates a neutral and metabolically robust group, and introduces a hydrogen bond donor (on primary/secondary amides) and acceptor (the carbonyl oxygen). This transformation can have a profound impact on biological activity.
Direct condensation of a carboxylic acid and an amine requires very high temperatures and is not practical. Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents, which convert the hydroxyl group into a better leaving group.[15]
| Coupling Reagent Class | Examples | Mechanism & Key Features |
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate.[9] Often used with additives like HOBt to increase efficiency and reduce racemization. EDC is water-soluble, simplifying work-up. |
| Uronium/Aminium Salts | HATU, HBTU | Highly efficient and fast-acting reagents.[17][18] They form highly reactive activated esters. HATU is generally considered more reactive and superior at suppressing racemization.[17] |
| Phosphonium Salts | PyBOP, BOP | Also form activated esters. Effective but can sometimes be less efficient than modern uronium salts.[18] |
HATU is often the go-to reagent for challenging couplings due to its high reactivity and low risk of racemization.[17]
Sources
- 1. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wpage.unina.it [wpage.unina.it]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Evidence for the importance of a carboxyl group in the binding of ligands to the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 15. hepatochem.com [hepatochem.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Privileged Scaffold: 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid as a Versatile Building Block for Potent Kinase Inhibitors
Introduction: The Enduring Appeal of the Imidazo[1,2-a]pyridine Core in Kinase Inhibitor Design
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic system due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic aromatic structure offers a unique combination of features that make it particularly well-suited for the design of kinase inhibitors. Its rigid framework provides a defined orientation for substituent groups to interact with the kinase active site, while the nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand. Furthermore, the scaffold is readily amenable to functionalization at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]
This technical guide focuses on a key derivative of this versatile scaffold: 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid . The strategic placement of a chlorine atom at the 8-position can enhance binding affinity through halogen bonding and improve metabolic stability. The carboxylic acid at the 2-position serves as a crucial synthetic handle, enabling the facile generation of diverse amide libraries through well-established coupling chemistries. This approach allows for the systematic exploration of the solvent-exposed region of the kinase active site, a critical determinant of inhibitor selectivity.
Herein, we provide a comprehensive overview of the synthetic strategies to access this key building block, detailed protocols for its elaboration into potent kinase inhibitors, and robust methodologies for their biological evaluation against key oncogenic kinases such as Nek2, c-Met, and PI3K.
Synthetic Strategy: From Precursor to Privileged Scaffold
The synthesis of this compound and its subsequent elaboration into a library of kinase inhibitors can be conceptualized as a multi-stage process. The overall workflow is designed to be modular, allowing for the introduction of diversity at the final stage.
Figure 1: Overall workflow for the synthesis and evaluation of kinase inhibitors.
Protocol 1: Synthesis of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
This protocol details the synthesis of the core imidazo[1,2-a]pyridine scaffold through the cyclization of the commercially available 3-amino-2-chloropyridine.
Materials:
-
3-Amino-2-chloropyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of 3-amino-2-chloropyridine (1.0 eq.) in anhydrous ethanol, add sodium bicarbonate (1.1 eq.) and ethyl bromopyruvate (1.1 eq.).
-
Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium carbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford pure ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ethyl ester to yield the key carboxylic acid building block.
Materials:
-
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Buchner funnel and filter paper
Procedure:
-
Dissolve ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq.) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 3: Amide Coupling to Synthesize Kinase Inhibitors
This general protocol outlines the amide bond formation between the carboxylic acid scaffold and a diverse range of amines using a standard peptide coupling reagent.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq.)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
-
Standard workup and purification supplies (water, ethyl acetate, brine, MgSO₄, rotary evaporator, column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF under an inert atmosphere, add the desired amine (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the solution for 5 minutes at room temperature.
-
Add HATU (1.2 eq.) in one portion.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final amide-based kinase inhibitor.
Biological Evaluation: Assessing Kinase Inhibitory Activity
The following protocols provide a framework for evaluating the biological activity of the synthesized compounds. The ADP-Glo™ Kinase Assay is a robust and high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1]
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)
This protocol is a general template that can be adapted for various kinases, including Nek2, c-Met, and PI3K, by using the appropriate enzyme, substrate, and optimized buffer conditions.
Materials:
-
Recombinant human kinase (e.g., Nek2, c-Met, PI3Kα)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (specific to the kinase, generally containing Tris-HCl, MgCl₂, DTT, and BSA)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Inhibitor solution or vehicle (DMSO control).
-
Kinase solution.
-
A mixture of the substrate and ATP to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Quantitative Data Example (Hypothetical):
| Compound | Target Kinase | IC₅₀ (nM) |
| Inhibitor A | Nek2 | 15 |
| Inhibitor B | c-Met | 25 |
| Inhibitor C | PI3Kα | 50 |
Protocol 5: Cell-Based Assay - Western Blot Analysis of PI3K Pathway Inhibition
This protocol allows for the assessment of a compound's ability to inhibit a specific kinase signaling pathway within a cellular context.[5] Here, we focus on the PI3K/Akt pathway.
Figure 2: Workflow for Western Blot analysis.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
Growth factor (e.g., IGF-1, EGF) to stimulate the pathway
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the inhibitor compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for a short period (e.g., 15-30 minutes) to activate the PI3K pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal and the loading control (e.g., β-actin).
-
Conclusion and Future Directions
The this compound scaffold represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. The synthetic route is robust and amenable to the generation of large libraries of compounds for structure-activity relationship (SAR) studies. The biological evaluation protocols provided herein offer a clear path to characterizing the potency and cellular efficacy of these inhibitors. Future work will focus on expanding the diversity of the amine building blocks to probe different regions of the kinase active site, thereby optimizing potency and selectivity. Furthermore, promising lead compounds identified through these assays will be advanced into more complex cellular models and eventually in vivo studies to assess their therapeutic potential.
References
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Anderson, M., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248.
- Wang, X., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
- Grošelj, U., et al. (2008).
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][6]
Sources
Quantitative Analysis of Imidazo[1,2-a]pyridine Carboxylic Acids in Biological Matrices using LC-MS/MS
An Application Guide
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of imidazo[1,2-a]pyridine carboxylic acids in plasma. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] Accurate quantification of these molecules, particularly those bearing a polar carboxylic acid group, is critical for pharmacokinetic and drug metabolism studies. This guide details a comprehensive protocol, from sample preparation to method validation, explaining the scientific rationale behind each step to ensure reliable and reproducible results for researchers in drug development.
Introduction: The Analytical Challenge
The imidazo[1,2-a]pyridine core is a cornerstone of many pharmacologically active agents.[3][4] The addition of a carboxylic acid moiety, while often beneficial for modulating physicochemical properties and target engagement, introduces a significant analytical challenge. Carboxylic acids are highly polar and typically exist as anions at neutral pH, leading to poor retention on traditional reversed-phase (RP) liquid chromatography columns.[5][6] Furthermore, their inherent polarity can result in poor ionization efficiency and matrix effects during mass spectrometric detection.
This protocol addresses these challenges through optimized sample preparation and a carefully designed LC-MS/MS method, providing a reliable workflow for drug discovery and development professionals.
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data analysis, is streamlined to ensure efficiency and reproducibility. The workflow is designed to minimize sample handling steps and potential sources of error.
Figure 1: General workflow for the analysis of imidazo[1,2-a]pyridine carboxylic acids.
Detailed Protocols & Methodologies
Sample Preparation: Protein Precipitation
Rationale: For biological matrices like plasma, removal of proteins is the most critical step. Proteins can precipitate in the analytical column, leading to system blockages and interfering with ionization. A simple protein precipitation with a water-miscible organic solvent like acetonitrile is rapid, efficient, and cost-effective.[7] This "crash" effectively removes the majority of proteins, providing a clean extract suitable for injection.
Protocol:
-
Thaw plasma samples and internal standard (IS) stock solutions on ice.
-
Pipette 50 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add 5 µL of the IS working solution (a structurally similar analog is recommended).
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[7]
-
Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation.
-
Centrifuge the tubes at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 30 seconds, then centrifuge at 3,000 rcf for 5 minutes. The sample is now ready for injection.
Alternative Consideration - Derivatization: For certain carboxylic acids that exhibit extremely poor retention or sensitivity, chemical derivatization can be employed. Reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like EDC can convert the carboxylic acid to a less polar, more easily ionizable derivative.[5][6][8] This approach significantly increases method complexity but may be necessary for achieving the required limits of quantification.[5][8]
Liquid Chromatography (LC) Method
Rationale: A reversed-phase separation on a C18 column is the gold standard for small molecule analysis. The use of sub-2 µm particle size columns (UHPLC) allows for higher resolution and faster analysis times. A gradient elution is employed to effectively separate the polar carboxylic acid analyte from endogenous matrix components and ensure it is eluted with sufficient organic solvent for efficient ionization. The addition of formic acid to the mobile phase serves two key purposes: it protonates the analyte to improve retention and enhances ionization efficiency in positive ion mode.[8]
| Parameter | Condition |
| System | UHPLC System (e.g., Agilent 1290, Waters Acquity) |
| Column | Reversed-Phase C18, 100 x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 - 0.5 | |
| 0.5 - 4.0 | |
| 4.0 - 5.0 | |
| 5.1 - 6.0 | |
| Table 1: Optimized Liquid Chromatography Conditions. |
Mass Spectrometry (MS) Method
Rationale: Tandem mass spectrometry, particularly using a triple quadrupole (QqQ) instrument in Multiple Reaction Monitoring (MRM) mode, offers unparalleled selectivity and sensitivity for quantitative analysis.[7] Electrospray Ionization (ESI) in the positive ion mode is ideal for the imidazo[1,2-a]pyridine core, as the nitrogen atoms are readily protonated.[1][9] In MRM, the first quadrupole (Q1) isolates the protonated parent ion ([M+H]+), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) isolates a specific, stable fragment ion. This specific parent-to-fragment transition is monitored, minimizing interference from co-eluting matrix components. The fragmentation of the 3-phenoxy imidazo[1,2-a]pyridine scaffold has been shown to involve a characteristic cleavage of the C-O bond.[1] The carboxylic acid moiety will also influence the fragmentation pattern, which must be determined empirically by infusing a standard solution of the analyte.
| Parameter | Setting |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Ion Source Temperature | 350 °C |
| Drying Gas Flow | 11 L/min |
| Nebulizer Pressure | 35 psi |
| MRM Transitions | Analyte-specific (determined by infusion) |
| Collision Energy | Analyte-specific (optimized for each transition) |
| Dwell Time | 50-100 ms |
| Table 2: General Mass Spectrometry Parameters. Note: These are starting points and must be optimized for the specific analyte and instrument.[9] |
Method Validation
Rationale: A rigorous validation process is essential to demonstrate that the analytical method is reliable, reproducible, and fit for purpose. The protocol should be validated according to established regulatory guidelines to ensure data integrity.
The following key parameters must be assessed:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is confirmed by the absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.[7]
-
Linearity and Range: The method should be linear over a defined concentration range. Calibration curves are prepared in the biological matrix and analyzed. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.[7]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically ≤20%).[7]
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the relative standard deviation (RSD) for precision should be ≤15% (≤20% at the LLOQ).[7]
-
Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte. Assessed by comparing the analyte response in a post-extraction spiked sample to that in a pure solution.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: Analyte stability is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
References
-
Butini, M., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available at: [Link]
-
Rentería-Gómez, A., et al. (2024). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. Available at: [Link]
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Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Gugulothu, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37063. Available at: [Link]
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Mattioli, L., et al. (2007). Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 556-563. Available at: [Link]
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Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Shimadzu. Available at: [Link]
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Naim, F., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. Available at: [Link]
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El-Faham, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Available at: [Link]
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Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PubMed. Available at: [Link]
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Gholamzadeh, M., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
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Kakehi, A., et al. (2000). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-ones. SciSpace. Available at: [Link]
-
Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22613–22629. Available at: [Link]
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Paudler, W. W., & Kuder, J. E. (1966). Preparation and New Reactions of Imidazo[l,2-a]pyridines. Scribd. Available at: [Link]
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One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines: A Detailed Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties.[1][2][3][4][5] Its prevalence in marketed drugs like Zolpidem, Alpidem, and Minodronic acid underscores its significance in drug discovery and development.[4][6][7][8] This guide provides an in-depth exploration of the one-pot synthesis of functionalized imidazo[1,2-a]pyridines, with a focus on the highly efficient Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer practical insights to empower researchers in their synthetic endeavors.
The Power of One-Pot Multicomponent Reactions
Traditional multistep syntheses are often plagued by drawbacks such as low overall yields, tedious purification of intermediates, and significant solvent waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and sustainable alternative, allowing for the construction of complex molecules from three or more starting materials in a single reaction vessel.[9] This approach offers numerous advantages, including:
-
High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste.
-
Time and Cost Efficiency: Eliminating the need for isolating and purifying intermediates significantly shortens the overall synthesis time and reduces costs associated with solvents and reagents.
-
Increased Molecular Diversity: The modular nature of MCRs allows for the rapid generation of a library of diverse compounds by simply varying the starting materials.
The Groebke-Blackburn-Bienaymé reaction (GBB-3CR) stands out as a premier method for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][9][10][11] This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often facilitated by a Lewis or Brønsted acid catalyst.[11][12][13]
Understanding the Groebke-Blackburn-Bienaymé Reaction Mechanism
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The GBB reaction proceeds through a series of well-defined steps:
Figure 1: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.
-
Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the 2-aminopyridine to form a Schiff base (imine) intermediate, with the elimination of a water molecule.
-
Protonation and Nucleophilic Attack: The Schiff base is then protonated by the acid catalyst, which activates it for nucleophilic attack by the isocyanide.
-
Nitrile Ylide Intermediate: The attack of the isocyanide leads to the formation of a nitrile ylide intermediate.
-
[4+1] Cycloaddition: This is the key bond-forming step where an intramolecular [4+1] cycloaddition occurs. The endocyclic nitrogen of the pyridine ring attacks the nitrile carbon, leading to the formation of the five-membered imidazole ring.
-
Tautomerization and Aromatization: The resulting intermediate undergoes tautomerization to restore aromaticity, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.
The choice of catalyst is critical and can significantly influence the reaction rate and yield. Lewis acids like scandium triflate (Sc(OTf)₃) or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) are commonly employed to facilitate the initial Schiff base formation and subsequent steps.[12][14] Interestingly, under certain conditions, such as using deep eutectic solvents or microwave irradiation, the reaction can proceed efficiently even in the absence of a catalyst.[15][16]
Experimental Protocol: One-Pot Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
This protocol details a representative GBB reaction for the synthesis of a functionalized imidazo[1,2-a]pyridine, adapted from methodologies employing alternative energy sources for enhanced efficiency.[9]
Materials and Reagents
-
2-Aminopyridine
-
Furfural
-
Cyclohexyl isocyanide
-
Phenylboronic acid (PBA) (catalyst)
-
Water (solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl acetate (for column chromatography)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Reaction Workflow
Figure 2: Experimental workflow for the one-pot synthesis of a functionalized imidazo[1,2-a]pyridine.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1 mmol), furfural (1 mmol), cyclohexyl isocyanide (1 mmol), phenylboronic acid (10 mol%), and water (5 mL).
-
Reaction: Place the flask in a preheated oil bath at 60 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[9]
Optimization and Scope of the Reaction
The versatility of the GBB reaction allows for the synthesis of a wide range of functionalized imidazo[1,2-a]pyridines. The following table summarizes the synthesis of various analogs, highlighting the scope of different starting materials and the corresponding yields.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Conditions | Yield (%) |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic Acid | 60 °C, Water | 86 |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic Acid | 60 °C, Water | 86 |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic Acid | 60 °C, Water | 67 |
| 4 | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | Phenylboronic Acid | 60 °C, Water | 80 |
Data adapted from a study on ultrasound-assisted one-pot green synthesis of imidazo[1,2-a]pyridines.[9]
Green Chemistry Approaches and Alternative Energy Sources
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methodologies. The GBB reaction is well-suited for such modifications.
-
Green Solvents: Water has been successfully employed as a solvent, offering an eco-friendly alternative to traditional organic solvents.[9] Deep eutectic solvents (DESs) have also been explored as biodegradable and non-toxic reaction media.[15]
-
Catalyst-Free Conditions: Several protocols have been developed that proceed efficiently without the need for a catalyst, further enhancing the green credentials of the synthesis.[15][16]
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[1][2][9][17][18][19] These techniques promote efficient energy transfer, enhancing reaction kinetics.
Conclusion
The one-pot synthesis of functionalized imidazo[1,2-a]pyridines, particularly through the Groebke-Blackburn-Bienaymé reaction, represents a highly efficient and versatile strategy for accessing this privileged scaffold. By understanding the underlying mechanism and exploring green chemistry approaches, researchers can rapidly generate diverse libraries of these valuable compounds for drug discovery and materials science applications. The detailed protocol and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting field.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available from: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available from: [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Available from: [Link]
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Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine - SciSpace. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. Available from: [Link]
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Synthesis of various imidazo[1,2‐a]pyridines by multi‐component approach. - ResearchGate. Available from: [Link]
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Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine derivatives - Semantic Scholar. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available from: [Link]
-
Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Available from: [Link]
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Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Bentham Science Publishers. Available from: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. Available from: [Link]
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Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Available from: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. Available from: [Link]
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Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions - PubMed. Available from: [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction - MDPI. Available from: [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Bentham Science Publishers. Available from: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. Available from: [Link]
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Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework | Request PDF - ResearchGate. Available from: [Link]
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Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing). Available from: [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. Available from: [Link]
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Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - NIH. Available from: [Link]
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Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines - Semantic Scholar. Available from: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC - PubMed Central. Available from: [Link]
-
New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Available from: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Available from: [Link]
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Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. - ResearchGate. Available from: [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - SemOpenAlex. Available from: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available from: [Link]
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The Groebke-Blackburn-Bienaymé Reaction - PMC - PubMed Central - NIH. Available from: [Link]
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Troubleshooting & Optimization
Imidazo[1,2-a]pyridine Synthesis: Technical Support Center
Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve your synthetic yields. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide: Enhancing Your Imidazo[1,2-a]pyridine Yield
Low yields in organic synthesis can be attributed to a variety of factors, from the purity of your starting materials to the nuances of the reaction conditions.[1] This section addresses the most common issues encountered in imidazo[1,2-a]pyridine synthesis and provides actionable solutions.
Q1: My yield of imidazo[1,2-a]pyridine is consistently low. What are the most likely causes and how can I address them?
Low yields are a frequent challenge. The root cause often lies in one of the following areas: starting material quality, reaction conditions, or the chosen synthetic route's compatibility with your specific substrates.
A1: Potential Causes and Solutions for Low Yield
-
Purity of Starting Materials:
-
2-Aminopyridine Derivatives: Ensure the 2-aminopyridine is free from impurities, especially water, which can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.
-
Carbonyl Compounds/Alkyl Halides: The purity of the coupling partner is equally critical. For instance, in syntheses involving α-haloketones, the presence of di-halogenated or unhalogenated ketone impurities can lead to side reactions.[2] It is advisable to use freshly prepared or purified reagents.
-
-
Sub-optimal Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While a variety of solvents can be used, polar aprotic solvents like DMF or DMSO often facilitate the reaction. However, for some protocols, greener solvents like water or even solvent-free conditions have proven effective.[2][3] It is crucial to select a solvent that ensures the solubility of all reactants.
-
Temperature: Many imidazo[1,2-a]pyridine syntheses require heating. Insufficient temperature can lead to incomplete reactions, while excessive heat may cause decomposition of starting materials or products. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
-
Base: When a base is required, its strength and stoichiometry are important. Common bases include potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃).[4] An inappropriate base can lead to side reactions or fail to promote the desired transformation effectively.
-
-
Reaction Mechanism Considerations:
-
The classical synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5] The initial step is the alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular cyclization.[6] Understanding this mechanism helps in troubleshooting. For instance, if the reaction stalls, it could be due to a slow cyclization step, which might be improved by adjusting the temperature or solvent.
-
Below is a workflow diagram to guide your troubleshooting process for low yields.
Caption: A workflow for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.
Q2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Side product formation is a common issue that complicates purification and reduces the yield of the desired product.
A2: Minimizing Side Products
-
Control of Reaction Temperature: As mentioned earlier, temperature control is crucial. Running the reaction at the lowest effective temperature can often minimize the formation of undesired byproducts.
-
Order of Reagent Addition: In multi-component reactions, the order of addition of reagents can influence the outcome. For example, in the A³ coupling reaction (aldehyde, alkyne, amine), pre-forming the imine by reacting the aldehyde and amine before adding the alkyne and catalyst can sometimes improve selectivity.[7]
-
Catalyst Choice: In metal-catalyzed reactions, the choice of catalyst and ligand is paramount. For instance, in copper-catalyzed syntheses, different copper sources (e.g., CuI, Cu(OTf)₂) can exhibit different catalytic activities and selectivities.[3][8]
-
Atmosphere Control: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
The following table summarizes common side products and potential mitigation strategies.
| Side Product | Potential Cause | Mitigation Strategy |
| Polymerization of Aldehyde | High reaction temperature, acidic conditions. | Lower the reaction temperature; use a milder catalyst. |
| Homocoupling of Alkynes | Inappropriate catalyst or oxidant in coupling reactions. | Screen different catalysts and ligands; ensure proper exclusion of oxygen. |
| Formation of Regioisomers | Use of unsymmetrical 2-aminopyridines. | The reaction is generally regioselective, but careful analysis of the product mixture is needed. Consider a different synthetic route if regioselectivity is poor. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of imidazo[1,2-a]pyridines.
Q3: What are the most common and efficient methods for synthesizing imidazo[1,2-a]pyridines?
A3: Overview of Synthetic Methods
Several methods are available, with the choice depending on the desired substitution pattern and available starting materials.
-
Tschitschibabin Reaction: This is the classical method involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound. While robust, it can sometimes require harsh conditions.
-
One-Pot Multi-component Reactions: These reactions, such as the Groebke–Blackburn–Bienaymé reaction (2-aminopyridine, aldehyde, and isocyanide), offer a highly efficient way to construct diverse imidazo[1,2-a]pyridines in a single step.[4][9] The A³ coupling is another powerful multi-component reaction.[2][7]
-
Metal-Catalyzed Reactions: Copper and iron-catalyzed reactions have gained prominence for their efficiency and functional group tolerance.[2][3] These methods often involve oxidative C-H functionalization or coupling of various starting materials.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for many imidazo[1,2-a]pyridine syntheses.[2]
The general reaction scheme for the Tschitschibabin synthesis is depicted below.
Caption: General scheme of the Tschitschibabin reaction.
Q4: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction yield?
A4: Electronic Effects of Substituents
The electronic nature of the substituents on both the 2-aminopyridine and the coupling partner can have a profound impact on the reaction.
-
On the 2-Aminopyridine:
-
Electron-donating groups (EDGs) (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the pyridine nitrogen, which can accelerate the initial alkylation step and often leads to higher yields.
-
Electron-withdrawing groups (EWGs) (e.g., -NO₂, -Cl) decrease the nucleophilicity of the pyridine nitrogen, potentially slowing down the reaction and requiring more forcing conditions.
-
-
On the Carbonyl Compound/Alkyl Halide:
-
Electron-withdrawing groups on the coupling partner can make the carbonyl carbon more electrophilic or the α-carbon more susceptible to nucleophilic attack, which can increase the reaction rate.[6]
-
Q5: What are the best practices for the purification of imidazo[1,2-a]pyridines?
A5: Purification Strategies
The purification of imidazo[1,2-a]pyridines typically involves standard laboratory techniques.
-
Extraction: After quenching the reaction, an aqueous workup is usually performed. The product is extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with brine can help remove residual water.
-
Column Chromatography: This is the most common method for purifying the crude product. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute the product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective way to obtain highly pure material.
-
Automated Flow Synthesis and Purification: For high-throughput synthesis, automated flow systems that integrate reaction and purification steps are becoming more common.[10]
Experimental Protocol: A General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a representative example of a Tschitschibabin-type synthesis.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
2-Bromoacetophenone (1.0 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and sodium bicarbonate (2.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-5 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylimidazo[1,2-a]pyridine.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
E3S Web of Conferences. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
-
ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... Retrieved from [Link]
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ACS Publications. (2002). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 3.1: A3 Coupling Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification Challenges of Chlorinated Heterocyclic Compounds
Welcome to our dedicated technical support center, designed to assist researchers, scientists, and drug development professionals in overcoming the unique and often complex challenges associated with the purification of chlorinated heterocyclic compounds. The introduction of chlorine atoms into a heterocyclic framework, while often crucial for modulating biological activity, profoundly influences the physicochemical properties of the molecule, leading to specific hurdles in achieving high purity.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you with the expertise to refine your purification strategies and ensure the integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges encountered with chlorinated heterocyclic compounds?
A1: Researchers frequently grapple with a distinct set of challenges when purifying chlorinated heterocyclic compounds. These include:
-
Co-elution with structurally similar impurities: The synthesis of chlorinated heterocycles can often lead to the formation of isomers or byproducts with very similar polarities to the target compound, making separation by standard chromatographic techniques difficult.[4]
-
Compound instability on stationary phases: The electronic effects of chlorine can render the heterocyclic ring susceptible to degradation, particularly on acidic stationary phases like silica gel.[4]
-
Poor solubility in common recrystallization solvents: The presence of chlorine can significantly impact the crystal lattice energy and solvation properties, often resulting in low solubility in a wide range of solvents and complicating purification by recrystallization.[4]
-
Unwanted side reactions during purification: Dehalogenation, the removal of chlorine atoms, can occur under certain conditions, leading to the formation of new impurities.[5][6]
Q2: How does the position of the chlorine atom on the heterocyclic ring affect purification?
A2: The regiochemistry of chlorination is a critical determinant of the molecule's overall properties and, consequently, the purification strategy. The position of the chlorine atom influences:
-
Polarity and Dipole Moment: The electron-withdrawing nature of chlorine can significantly alter the electron density distribution within the heterocyclic ring, affecting the molecule's overall polarity.[7][8] Positional isomers can exhibit very subtle differences in polarity, demanding highly optimized chromatographic conditions for resolution.[4]
-
Solubility: The location of the chlorine atom can impact intermolecular interactions, including hydrogen bonding and crystal packing, which in turn dictates the compound's solubility in various solvents.
-
Chemical Stability: The proximity of a chlorine atom to other functional groups or heteroatoms can influence the molecule's susceptibility to degradation. For instance, a chlorine atom adjacent to a nitrogen atom may affect its basicity and interaction with acidic media.
Q3: Are there general guidelines for the storage of purified chlorinated heterocyclic compounds?
A3: To preserve the integrity of your purified compound, proper storage is crucial. It is recommended to store chlorinated heterocyclic compounds in a cool, dry, and dark environment in a tightly sealed container. For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures can mitigate degradation.[4]
Troubleshooting Guides
This section provides practical, step-by-step solutions to common problems encountered during the purification of chlorinated heterocyclic compounds.
Chromatography Troubleshooting
Problem: Poor separation of my chlorinated heterocyclic compound from an impurity.
Cause: The polarity of your target compound and the impurity are too similar for effective separation using your current chromatographic system.
Solution Workflow:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Detailed Steps:
-
Analyze Polarity with Thin Layer Chromatography (TLC):
-
Run TLC plates with a variety of solvent systems to assess the relative polarity of your compound and the impurity.[9]
-
If the spots are too close together (ΔRf < 0.1), a simple adjustment of the solvent ratio is unlikely to be sufficient.
-
-
Modify the Mobile Phase:
-
Adjust Solvent Ratio: If there is some separation on TLC, systematically vary the ratio of your polar and non-polar solvents to optimize the resolution.[9]
-
Change Solvent System: If adjusting the ratio is ineffective, switch to a different solvent system with altered selectivity. For example, if you are using a hexane/ethyl acetate system, consider trying dichloromethane/methanol or toluene/acetone.[9]
-
-
Change the Stationary Phase:
-
Alumina: For basic heterocyclic compounds that may interact strongly with acidic silica gel, consider using basic or neutral alumina as the stationary phase.[9]
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, can be an effective alternative.
-
-
Employ Mixed-Mode Chromatography:
-
For challenging separations, particularly with ionizable compounds, mixed-mode chromatography offers a powerful solution.[10][11] These columns possess both reversed-phase and ion-exchange properties, providing unique selectivity.[12][13]
-
By adjusting the mobile phase pH and ionic strength, you can modulate the retention of your target compound and impurities, often achieving baseline separation where other methods fail.
-
Problem: My chlorinated heterocyclic compound is streaking on the silica gel column.
Cause: Basic nitrogen atoms in the heterocyclic ring are interacting strongly with the acidic silanol groups on the surface of the silica gel.[9]
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine or a solution of ammonia in methanol, into your mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.[9]
-
Switch to a Different Stationary Phase: As mentioned previously, using neutral or basic alumina can circumvent this issue.
Problem: I suspect my compound is undergoing dehalogenation on the column.
Cause: Certain chlorinated compounds can be susceptible to reductive dehalogenation, especially in the presence of metallic impurities or certain catalysts.[5][6][14] While less common in standard silica gel chromatography, it can be a concern.
Solution:
-
Use High-Purity Solvents and Reagents: Ensure that your solvents and any additives are free from metallic contaminants.
-
Consider a Less Reactive Stationary Phase: If dehalogenation is a persistent issue, explore alternative stationary phases that are less likely to promote this reaction.
-
Analyze Fractions Carefully: Monitor your fractions by mass spectrometry to detect the presence of any dehalogenated byproducts.
Recrystallization Troubleshooting
Problem: My chlorinated heterocyclic compound "oils out" during recrystallization.
Cause: The compound is melting before it dissolves in the hot solvent, or impurities are significantly depressing the melting point.[4]
Solution:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the saturation point. Allow the solution to cool slowly.[4][9]
-
Change the Solvent System:
-
Select a solvent with a lower boiling point.
-
Utilize a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[15]
-
Problem: No crystals form upon cooling.
Cause: The solution is not supersaturated, or nucleation has not been initiated.
Solution:
-
Induce Nucleation:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections on the glass that can serve as nucleation sites.[9][16][17]
-
Seed with a crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution to initiate crystallization.[9]
-
-
Increase Concentration: If nucleation techniques are unsuccessful, carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool and induce crystallization again.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[16]
Problem: The recrystallized product is not significantly purer.
Cause: The chosen solvent does not have a sufficiently different solubility for your compound and the impurities at high and low temperatures.[15][18]
Solution:
-
Perform a Systematic Solvent Screen: Test the solubility of your crude material in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve your compound well when hot but poorly when cold.[9][19]
| Solvent Class | Example Solvents | Polarity | Comments |
| Non-Polar | Hexanes, Toluene | Low | Good for dissolving non-polar impurities. |
| Moderately Polar | Dichloromethane, Ethyl Acetate | Medium | Often a good starting point for many organic compounds. |
| Polar Aprotic | Acetone, Acetonitrile | High | Can be effective but may have high solubility at room temperature. |
| Polar Protic | Ethanol, Methanol, Water | Very High | Useful for creating solvent pairs with less polar solvents.[20][21] |
Experimental Protocol: Small-Scale Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude chlorinated heterocyclic compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid is just covered. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue to add the solvent dropwise until the solid dissolves.[9]
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that results in the formation of a good quantity of crystals upon cooling is a promising candidate for recrystallization.[9]
Impurity Removal Troubleshooting
Problem: Residual catalyst from the synthesis is contaminating my purified product.
Cause: Many syntheses of chlorinated heterocycles involve transition metal catalysts (e.g., Palladium, Nickel) which can be difficult to remove completely.[22][23][24]
Solution Workflow:
Caption: Decision tree for removing residual catalyst contamination.
Detailed Steps:
-
Aqueous Workup with a Chelating Agent: During the reaction workup, wash the organic layer with an aqueous solution of a chelating agent, such as EDTA or a dilute ammonium hydroxide solution, to sequester the metal catalyst.
-
Filtration through a Silica Gel Plug: Pass a solution of your crude product through a short plug of silica gel. Sometimes, adding a small amount of a modifier to the silica, such as triethylamine, can improve the retention of the catalyst.
-
Use of Scavenger Resins: There are commercially available resins with functional groups designed to bind and remove specific metal catalysts. These can be a highly effective, albeit more expensive, option.
Conclusion
The purification of chlorinated heterocyclic compounds presents a unique set of challenges that demand a thoughtful and systematic approach. By understanding the interplay between the structure of your compound and its physicochemical properties, you can make informed decisions about the most effective purification strategy. This guide provides a foundation for troubleshooting common issues, but remember that each compound is unique. Careful observation, methodical experimentation, and a willingness to explore alternative techniques are the cornerstones of success in achieving the high purity required for downstream applications.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Benchchem.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.
- Various Authors. (2025, August 7). Influence of Chlorine Substituents on Biological Activity of Chemicals. ResearchGate.
- Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
- University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry.
- Various Authors. (n.d.). Mixed-Mode Chromatography. ResearchGate.
- Unknown Author. (n.d.). Guide for crystallization. Unknown Source.
- Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. Taylor & Francis.
- Thermo Fisher Scientific. (n.d.). Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications. Thermo Fisher Scientific.
- LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts.
- Various Authors. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Unknown Source.
- Drishti IAS. (n.d.). NCERT-Class-12-Chemistry-Part-2.pdf. Drishti IAS.
- BenchChem. (2025, December). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Wikipedia. (n.d.). Dehalogenation. Wikipedia.
- LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts.
- Various Authors. (2025, August 10). Chlorine removal from 1,2-dichloroethane over Ni/C catalysts. ResearchGate.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
- University of Liverpool. (2016, April 13). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1 Chloro-1,2-benziodoxol-3-one. IT Services - University of Liverpool.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Sigma-Aldrich.
- Unknown Author. (2021, January 20). Reductive dehalogenation of pollutants in the environment. YouTube.
- RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Eurochlor. (n.d.). Science Dossier - How chlorine in molecules affects biological activity. Eurochlor.
- Various Authors. (n.d.). Influence of chlorine atoms in molecules of organochlorine compounds on their hydrophobic-hydrophilic balance and interphase distribution. ResearchGate.
- PubMed. (1977, May 21). Thin-layer chromatography of chlorinated catechols. PubMed.
- Google Patents. (n.d.). US5185488A - Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol. Google Patents.
- Unknown Author. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Unknown Source.
- PubMed. (n.d.). Complete biological dehalogenation of chlorinated ethylenes in sulfate containing groundwater. PubMed.
- Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Taylor & Francis Online. (2025, September 18). Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Taylor & Francis Online.
- Massachusetts Institute of Technology. (2015, June 11). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles.
- Various Authors. (2025, August 7). Catalysts for hydrodechlorination of chlorine-containing polymers and organic waste. ResearchGate.
- Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho.
- MDPI. (2023, March 25). Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO 2. MDPI.
- Various Authors. (2025, August 15). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Unknown Source.
- ResearchGate. (2025, August 10). (PDF) Heterogeneous catalysts and process for reductive dechlorination of polychlorinated hydrocarbons. ResearchGate.
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Technical Support Center: Overcoming Poor Aqueous Solubility of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility in imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and detailed experimental protocols. As a Senior Application Scientist, my goal is to synthesize established scientific principles with field-proven insights to empower you to overcome solubility hurdles in your research.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its fused bicyclic and often lipophilic nature frequently leads to poor aqueous solubility, which can hinder preclinical development and therapeutic efficacy.[3] This guide provides a structured approach to systematically address and resolve these solubility challenges.
Decision-Making Workflow for Solubility Enhancement
Before delving into specific techniques, it is crucial to have a strategic approach to selecting the most appropriate solubility enhancement method. The choice depends on various factors including the physicochemical properties of your specific derivative, the desired formulation, and the stage of development.
Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guides & Protocols
This section provides detailed troubleshooting guides in a question-and-answer format, along with step-by-step experimental protocols for the most common and effective solubility enhancement techniques.
Salt Formation
Salt formation is often the first-line approach for ionizable compounds like the weakly basic imidazo[1,2-a]pyridine derivatives. By converting the neutral free base to a salt, a significant increase in aqueous solubility can often be achieved.[4][5]
Frequently Asked Questions & Troubleshooting
-
Q: How do I select the right counterion for my imidazo[1,2-a]pyridine derivative? A: The selection of a suitable counterion is critical and should be guided by the pKa of your compound. For a weakly basic drug, you should choose a strong acid as a counterion.[6] A general rule of thumb is that the difference in pKa between the base (your compound) and the acid (the counterion) should be greater than 2-3 to ensure the formation of a stable salt.[6][7] Commonly used acidic counterions for basic drugs include hydrochloride, mesylate, sulfate, and tosylate.[6]
-
Q: I've formed a hydrochloride salt, but it's highly hygroscopic. What should I do? A: High hygroscopicity can lead to handling and stability issues. You can screen other counterions. For instance, mesylate and tosylate salts are often less hygroscopic than their hydrochloride counterparts.[8] A systematic salt screening process is highly recommended.
-
Q: My salt appears to be converting back to the free base in a neutral pH solution. Why is this happening? A: This phenomenon, known as salt disproportionation, can occur if the pH of the solution is above the pKa of the conjugate acid of your compound. The salt dissolves, but then the free base, being less soluble, precipitates out. It is crucial to understand the pH-solubility profile of your salt.
Experimental Protocol: Salt Screening
This protocol outlines a small-scale salt screening process to identify promising salt forms.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your imidazo[1,2-a]pyridine free base in a suitable organic solvent (e.g., acetone, ethanol, or a mixture).
-
Prepare stock solutions of various acidic counterions (e.g., HCl, methanesulfonic acid, sulfuric acid, p-toluenesulfonic acid) in the same solvent system.
-
-
Salt Formation:
-
In separate vials, add a defined amount of the free base stock solution.
-
Add stoichiometric amounts (e.g., 1.0, 1.1, and 1.2 equivalents) of each counterion solution to the respective vials.
-
Allow the solutions to stir at room temperature for several hours or gently warm to facilitate salt formation.
-
Induce precipitation by slow cooling, anti-solvent addition, or solvent evaporation.
-
-
Isolation and Characterization:
-
Isolate the resulting solids by filtration and wash with a small amount of the solvent.
-
Dry the solids under vacuum.
-
Characterize the solids using techniques like X-ray powder diffraction (XRPD) to confirm crystallinity and identify new solid forms, and differential scanning calorimetry (DSC) to determine the melting point.
-
-
Solubility Assessment:
-
Determine the aqueous solubility of the most promising salt forms in water and relevant buffers (e.g., pH 1.2, 4.5, 6.8).
-
Illustrative Data: Solubility of a Model Imidazo[1,2-a]pyridine Derivative and its Salts
| Form | Aqueous Solubility at 25°C (µg/mL) |
| Free Base | 5 |
| Hydrochloride Salt | 1500 |
| Mesylate Salt | 1200 |
| Tosylate Salt | 800 |
Solid Dispersions
Creating an amorphous solid dispersion (ASD) is a powerful technique for enhancing the solubility of poorly soluble crystalline compounds.[9] By dispersing the drug at a molecular level within a hydrophilic polymer matrix, the high energy amorphous state can be maintained, leading to improved dissolution rates.[10]
Frequently Asked Questions & Troubleshooting
-
Q: Which polymer should I choose for my solid dispersion? A: The choice of polymer is critical for the stability and performance of the ASD. Polyvinylpyrrolidone (PVP) and its derivatives (e.g., PVP K30, PVP VA64) are commonly used and have shown success with heterocyclic compounds.[9][10] Hydroxypropyl methylcellulose (HPMC) and its derivatives (e.g., HPMCAS) are also excellent choices, particularly for hot-melt extrusion.[11] The ideal polymer should be miscible with your compound and able to inhibit its recrystallization.
-
Q: My amorphous solid dispersion is recrystallizing over time. How can I prevent this? A: Recrystallization is a common stability issue with ASDs. This can be due to poor miscibility between the drug and the polymer, or exposure to high temperature and humidity. Consider increasing the polymer-to-drug ratio or screening for a more suitable polymer that has stronger interactions (e.g., hydrogen bonding) with your compound. Proper packaging to protect from moisture is also essential.
-
Q: What is the difference between spray drying and hot-melt extrusion for preparing ASDs? A: Spray drying involves dissolving the drug and polymer in a common solvent and then rapidly removing the solvent by spraying into a hot gas stream.[12] Hot-melt extrusion (HME) is a solvent-free process where the drug and polymer are mixed and heated to form a melt, which is then extruded.[13][14] HME is often preferred for its continuous nature and avoidance of organic solvents, but it is only suitable for thermally stable compounds.
Experimental Protocol: Solid Dispersion Preparation by Solvent Evaporation
-
Polymer and Solvent Selection:
-
Choose a polymer with good solubility in a volatile organic solvent in which your imidazo[1,2-a]pyridine derivative is also soluble (e.g., methanol, ethanol, dichloromethane). Common choices include PVP K30 or HPMC.
-
-
Preparation of the Solution:
-
Dissolve the drug and the polymer in the selected solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w). Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal stress on the compound.
-
-
Drying and Milling:
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Mill the dried solid dispersion to obtain a fine powder.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and DSC (presence of a single glass transition temperature).
-
Evaluate the dissolution rate of the ASD compared to the crystalline drug.
-
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[15] The reduction in particle size to the nanometer range leads to an increase in the surface area, which enhances the dissolution velocity according to the Noyes-Whitney equation.[16]
Frequently Asked Questions & Troubleshooting
-
Q: How do I choose the right stabilizer for my nanosuspension? A: The selection of a stabilizer is the most critical factor in formulating a stable nanosuspension.[15] A combination of a steric stabilizer (e.g., HPMC, PVP) and an ionic surfactant (e.g., sodium lauryl sulfate - SLS) is often effective.[1] The choice depends on the surface properties of your drug. A systematic screening of different stabilizers and their concentrations is necessary.[17]
-
Q: I'm observing particle aggregation and crystal growth in my nanosuspension upon storage. What is the cause? A: This is a sign of physical instability, often due to Ostwald ripening or insufficient stabilization. You may need to optimize the type and concentration of your stabilizer.[16] A higher concentration of stabilizer or a combination of stabilizers can provide better coverage of the nanoparticle surface and prevent aggregation.[18] A zeta potential of at least ±20-30 mV is generally required for good electrostatic stabilization.[18]
-
Q: What are the main methods for preparing nanosuspensions? A: The two main approaches are "top-down" and "bottom-up". Top-down methods, like wet media milling and high-pressure homogenization, involve reducing the size of larger drug particles.[15] Bottom-up methods, such as anti-solvent precipitation, involve precipitating the drug from a solution to form nanoparticles.[16]
Experimental Protocol: Nanosuspension Preparation by Anti-Solvent Precipitation
-
Solvent and Anti-Solvent Selection:
-
Dissolve your imidazo[1,2-a]pyridine derivative in a water-miscible organic solvent (e.g., acetone, ethanol).
-
Use an aqueous solution containing a stabilizer as the anti-solvent.
-
-
Preparation of Solutions:
-
Prepare a concentrated solution of the drug in the organic solvent.
-
Prepare an aqueous solution of the chosen stabilizer (e.g., HPMC, Pluronic F127, SLS).
-
-
Precipitation:
-
Rapidly inject the drug solution into the vigorously stirred anti-solvent solution. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Continue stirring for a period to allow for stabilization.
-
-
Solvent Removal:
-
Remove the organic solvent by evaporation under reduced pressure.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the dissolution rate of the nanosuspension.
-
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like imidazo[1,2-a]pyridine derivatives, forming inclusion complexes with enhanced aqueous solubility.[19]
Frequently Asked Questions & Troubleshooting
-
Q: Which cyclodextrin should I use? A: The choice depends on the size and shape of your molecule. β-cyclodextrin is commonly used, but its aqueous solubility is limited. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have much higher aqueous solubility and are often more effective.[19][20]
-
Q: My encapsulation efficiency is low. How can I improve it? A: Low encapsulation efficiency can be due to a poor fit between the guest and the cyclodextrin, inappropriate stoichiometry, or a suboptimal preparation method.[21] Conducting phase solubility studies can help determine the ideal drug-to-cyclodextrin ratio.[22] The kneading and freeze-drying methods often result in higher encapsulation efficiencies compared to simple physical mixing.[21]
-
Q: How can I confirm the formation of an inclusion complex? A: Several techniques can be used to confirm complex formation. DSC can show the disappearance or shifting of the drug's melting peak.[22] FTIR spectroscopy may show changes in the characteristic vibrational bands of the drug. NMR spectroscopy, particularly 2D ROESY, can provide direct evidence of the inclusion of the drug within the cyclodextrin cavity.
Experimental Protocol: Phase Solubility Study
-
Preparation of Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at different concentrations in a relevant buffer.
-
-
Equilibration:
-
Add an excess amount of your imidazo[1,2-a]pyridine derivative to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
-
Analysis:
-
Filter the solutions to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in each filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Interpretation:
-
Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram can indicate the stoichiometry of the complex (e.g., a linear AL-type plot suggests a 1:1 complex). The stability constant (Kc) can also be calculated from the slope of the line.[23][24]
-
Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. This approach can be used to overcome solubility issues by attaching a hydrophilic promoiety to the parent molecule.[25]
Frequently Asked Questions & Troubleshooting
-
Q: What kind of promoiety should I use to increase the solubility of my imidazo[1,2-a]pyridine derivative? A: For weakly basic compounds, attaching a phosphate group is a common and effective strategy.[26] The resulting phosphate ester is often highly water-soluble and can be cleaved in vivo by alkaline phosphatases to release the parent drug.[27] Other options include amino acids or polyethylene glycol (PEG) chains.
-
Q: Will the promoiety affect the activity of my compound? A: The promoiety should be designed to be cleaved efficiently in vivo to release the parent drug. Incomplete cleavage can lead to reduced efficacy. It is essential to conduct in vitro and in vivo studies to confirm the release of the active compound.
-
Q: Are there any potential downsides to the prodrug approach? A: The synthesis of a prodrug adds complexity and cost to the drug development process. The promoiety and its cleavage products must also be non-toxic.
Summary of Techniques
| Technique | Mechanism of Solubility Enhancement | Key Advantages | Key Considerations |
| Salt Formation | Ionization of the drug molecule | Simple, cost-effective, well-established | Only for ionizable drugs, potential for hygroscopicity and disproportionation |
| Solid Dispersion | Conversion to a high-energy amorphous state | Significant solubility enhancement, applicable to a wide range of compounds | Potential for recrystallization, requires careful polymer selection |
| Nanosuspension | Increased surface area leading to faster dissolution | High drug loading, applicable to poorly soluble drugs in both aqueous and organic media | Requires specialized equipment, potential for particle aggregation |
| Cyclodextrin Complexation | Encapsulation of the drug in a hydrophobic cavity | Can improve both solubility and stability | Limited by the size of the cyclodextrin cavity, can be expensive |
| Prodrug Approach | Covalent attachment of a hydrophilic promoiety | Can dramatically increase solubility, potential for targeted delivery | Adds synthetic complexity, requires in vivo cleavage, potential for toxicity of the promoiety |
Conclusion
Overcoming the poor aqueous solubility of imidazo[1,2-a]pyridine derivatives is a multifaceted challenge that requires a systematic and informed approach. There is no one-size-fits-all solution, and the optimal strategy will depend on the specific characteristics of the compound and the goals of the research program. By carefully characterizing your derivative and applying the principles and protocols outlined in this guide, you will be well-equipped to select and implement an effective solubility enhancement strategy, thereby unlocking the full therapeutic potential of this important class of molecules.
References
- Formation of nanosuspensions in bottom-up approach: theories and optimiz
- (PDF) Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
- Formulation Strategies of Nanosuspensions for Various Administr
- Hot melt extrusion technology, approach of solubility enhancement: A brief review. Scholars Research Library.
- Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities.
- Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- How to maximize encapsulation efficiency of a drug in cyclodextrins?
- Effect of various stabilizers on the stability of lansoprazole nanosuspension prepared using high shear homogenization. Journal of Drug Delivery Science and Technology.
- A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Pharmaceutics.
- Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Research.
- Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Journal of Medicinal Chemistry.
- (PDF) A Systematic Review of Solubility Enhancement Techniques Used for BCS Class II & IV.
- (PDF) Basic Review: Solubility Enhancement by Using Various Approaches.
- Nanosuspensions of poorly soluble drugs: Preparation and development by wet milling.
- Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy.
- PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIV
- Hot melt extrusion as an approach to improve solubility, permeability and oral absorption of a psychoactive natural product, piperine.
- Hot melt extrusion: An application for enhancing drug solubility.
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
- Systematic Screening Study for the Selection of Proper Stabilizers to Produce Physically Stable Canagliflozin Nanosuspension by Wet Milling Method. Pharmaceutics.
- Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Die Pharmazie-An International Journal of Pharmaceutical Sciences.
- Development of Cyclosporine A Nanosuspension Using an Experimental Design Based on Response Surface Methodology. Pharmaceutical Sciences.
- Cyclodextrin Inclusion Complexation: Technical Support Center. Benchchem.
- Salt Selection.
- Advances in Solubility Enhancement Strategies for BCS Class II Drugs: A Comprehensive Review.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules.
- A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Trend in Scientific Research and Development.
- Formulation and Optimization of Nanosuspensions for Enhancing Simvastatin Dissolution Using Central Composite Design. AAPS PharmSciTech.
- Enhancement of Solubility and Dissolution Rate of BCS Class-II Fluvoxamine Tablets using Solvent Evaporation Solid Dispersion Technique.
- β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. Molecules.
- Application of Hot-Melt Extrusion in Modifying the Solubility of Lycopene. Molecules.
- The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
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- Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Current Opinion in Chemical Biology.
- Solubility Enhancement of Poorly Soluble Drug by Hot Melt Extrusion Technology. Impactfactor.
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- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
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- Optimization of Cilnidipine Nanosuspension Using a Center Composite Design.
- (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors.
- Solubility enhancement of BCS Class II drug by solid phospholipid dispersions: Spray drying versus freeze-drying.
- Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest.
- Nanosuspensions for the Formulation of Poorly Soluble Drugs.
- Phosphorus Heterocycles and Their Biological Applic
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry.
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Stability testing of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid under acidic/basic conditions.
Technical Support Center: Stability Testing of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support guide for the stability testing of this compound. This resource is designed for researchers, scientists, and drug development professionals. While specific public data on this exact molecule is limited[1], this guide synthesizes established principles for the stability testing of heterocyclic compounds, particularly the imidazo[1,2-a]pyridine core, and aligns with international regulatory standards.[2][3]
Our goal is to provide you with the scientific rationale and practical, step-by-step guidance to design, execute, and troubleshoot your stability studies effectively.
Section 1: Frequently Asked Questions (FAQs) - Experimental Design & Setup
Q1: Where do I start with designing a forced degradation study for this compound?
A1: A forced degradation or stress testing study is essential to understand the intrinsic stability of the molecule, identify likely degradation products, and establish degradation pathways.[4] This is a regulatory requirement and is crucial for developing a stability-indicating analytical method.[4][5]
Your study should be designed to achieve a target degradation of approximately 5-20%.[6] Degradation beyond this is often unrealistic and may generate products not seen under normal storage conditions. The foundational guidance for this work is the International Council for Harmonisation (ICH) Q1A(R2) guideline.[2][7]
A typical study should expose the compound, in solution and as a solid, to the following stress conditions:
-
Acid Hydrolysis: Treatment with an acid to assess breakdown in a low pH environment.
-
Base Hydrolysis: Treatment with a base to assess breakdown in a high pH environment.
-
Oxidation: Exposure to an oxidizing agent.
-
Thermal Stress: Exposure to high temperatures.
-
Photostability: Exposure to light.[4]
Q2: What specific acidic and basic conditions should I use for this compound?
A2: The choice of acid/base and its concentration is critical. Start with moderately strenuous conditions and adjust based on the observed degradation. The imidazo[1,2-a]pyridine core is a key structural feature in many biologically active compounds.[8][9][10] While its general synthesis is well-documented[11][12][13][14], its stability can be influenced by substituents.
Recommended Starting Conditions:
| Condition | Reagent | Concentration | Temperature | Initial Time Points | Rationale & Key Considerations |
| Acidic | Hydrochloric Acid (HCl) | 0.1 M | 60°C | 2, 6, 12, 24 hours | HCl is a non-oxidizing acid, which prevents confounding degradation pathways. The imidazo[1,2-a]pyridine ring may be susceptible to hydrolysis, particularly at elevated temperatures. |
| Basic | Sodium Hydroxide (NaOH) | 0.1 M | 60°C | 2, 6, 12, 24 hours | NaOH is a strong, non-oxidizing base. The carboxylic acid group will be deprotonated, and the heterocyclic core will be tested for susceptibility to nucleophilic attack or ring-opening reactions. |
| Neutral Control | Deionized Water | N/A | 60°C | 24 hours | A neutral control is crucial to differentiate between pH-driven hydrolysis and simple thermal degradation. |
Important: Always run a control sample of the compound dissolved in your analytical method's mobile phase or a neutral solvent (e.g., water/acetonitrile) at room temperature and at the stress temperature. This helps isolate the effects of the stressor.
Section 2: Troubleshooting Guides & Common Issues
Q3: I see no degradation under the initial acidic/basic conditions. What should I do next?
A3: If the molecule is highly stable, you will need to increase the stringency of your stress conditions. Do this systematically.
Troubleshooting Steps:
-
Increase Temperature: Raise the temperature in 10-20°C increments (e.g., from 60°C to 80°C) while keeping the acid/base concentration the same. Thermal energy is often the most effective way to accelerate degradation.
-
Increase Reagent Concentration: If increasing temperature is insufficient or leads to solvent evaporation issues, increase the acid/base concentration (e.g., from 0.1 M to 1.0 M).
-
Extend Exposure Time: If only minimal degradation is observed, extend the time points of your study (e.g., to 48 and 72 hours).
Scientist's Note: Make only one change at a time to clearly identify which factor is driving the degradation. Document all conditions meticulously.
Q4: My compound degraded completely almost immediately. How do I get meaningful data?
A4: This indicates the conditions are too harsh. To achieve the target 5-20% degradation, you must reduce the stress.[6]
Troubleshooting Steps:
-
Reduce Temperature: This is the most effective first step. Try running the experiment at a lower temperature (e.g., 40°C or even room temperature).
-
Decrease Reagent Concentration: Lower the acid/base concentration significantly (e.g., from 0.1 M to 0.01 M).
-
Shorten Time Points: Sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes). This is especially important for highly labile compounds.
Q5: My chromatogram (HPLC) is showing many small peaks and the mass balance is poor. What's happening?
A5: Poor mass balance (where the sum of the parent compound assay and all degradation products is significantly less than 100%) suggests that not all degradants are being detected.[6]
Potential Causes & Solutions:
-
Degradants are not UV-Active: Your primary degradant might lack a chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to ensure all components are being "seen."
-
Degradants are Volatile: The compound may be fragmenting into smaller, volatile molecules that are lost during sample preparation or analysis. A headspace GC-MS analysis could help identify these.
-
Degradants are Not Eluting: Highly polar degradants may be irreversibly stuck to the HPLC column, or non-polar degradants may be retained.
-
Action: Run a steep gradient flush with a strong solvent at the end of each analytical run. Consider a different column chemistry if the problem persists.
-
-
Precipitation: The compound or its degradants may be precipitating out of solution after neutralization.
-
Action: Visually inspect all samples before injection. If precipitation is observed, try re-dissolving with a stronger organic solvent or modifying the neutralization step.
-
Section 3: Data Interpretation & Analytics
Q6: How do I identify the degradation products?
A6: The gold standard for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[4][15]
Workflow for Degradant Identification:
-
Develop a Stability-Indicating HPLC Method: Your analytical method must be able to separate the parent compound from all degradation products and impurities.[4] High-performance liquid chromatography (HPLC) is a very common technique for this purpose.[15]
-
Analyze Stressed Samples by LC-MS: This technique provides the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear.[16]
-
Propose Structures: Based on the mass difference between the parent compound and the degradant, you can propose likely chemical transformations (e.g., hydrolysis, decarboxylation).
-
Confirm with MS/MS: Tandem mass spectrometry (MS/MS) fragments the degradant ion, providing structural information that can help confirm the proposed structure.[4]
Q7: What are the likely degradation pathways for this molecule under acidic and basic conditions?
A7: Based on the imidazo[1,2-a]pyridine-2-carboxylic acid structure, we can hypothesize potential degradation pathways. The fused imidazole ring and the pyridine ring are key reactive centers.
-
Acid-Catalyzed Hydrolysis: The C=N bond within the imidazole ring is a likely point of attack by water under acidic conditions. This could lead to ring-opening, potentially forming an amino-pyridine derivative.
-
Base-Catalyzed Reactions: Under basic conditions, the carboxylic acid will be deprotonated. While the core is generally electron-rich, strong basic conditions at high temperatures could promote ring cleavage or other transformations. Decarboxylation (loss of CO2) is also a possibility under thermal stress, although often requires higher temperatures.
Section 4: Visualized Workflows and Pathways
Experimental Workflow Diagram
This diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study.
Hypothetical Degradation Pathway Diagram
This diagram illustrates a potential degradation mechanism under acidic conditions.
Caption: Hypothetical acid-catalyzed degradation pathway.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved January 19, 2026, from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved January 19, 2026, from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
This compound (C8H5ClN2O2). (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
ICH Q1A(R2) Guideline. (n.d.). International Council for Harmonisation. Retrieved January 19, 2026, from [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Retrieved January 19, 2026, from [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Analysing Impurities and Degradation Products. (2023, July 15). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved January 19, 2026, from [Link]
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3). Retrieved January 19, 2026, from [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved January 19, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 19, 2026, from [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. (2025, June 24). Food and Drug Administration. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. (2022, January 20). ChemistrySelect. Retrieved January 19, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 19, 2026, from [Link]
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013, September 1). PubMed. Retrieved January 19, 2026, from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). International Journal of Creative Research Thoughts. Retrieved January 19, 2026, from [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024, May 26). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Retrieved January 19, 2026, from [Link]
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved January 19, 2026, from [Link]
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Troubleshooting low conversion in amide bond formation with hindered amines.
A Specialist Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for overcoming challenges in amide bond synthesis. This guide is structured to provide in-depth troubleshooting advice and practical solutions, particularly for difficult couplings involving sterically hindered amines. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Low Conversion with Hindered Amines
This section addresses specific issues encountered during amide bond formation with sterically demanding substrates. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My standard amide coupling reaction with a hindered amine is giving low to no yield. What are the likely causes?
Low conversion in amide couplings with sterically hindered amines is a common challenge and can often be attributed to a few key factors.[1][2] The primary obstacles are the reduced nucleophilicity of the amine and the steric congestion around the reaction centers, which slow down the desired reaction, allowing side reactions to dominate.[2][3]
Common Causes:
-
Incomplete Carboxylic Acid Activation: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid, or it may be consumed by side reactions before activation is complete.[1]
-
Deactivation of the Hindered Amine: An acid-base reaction between the carboxylic acid and the amine can lead to protonation of the amine, rendering it non-nucleophilic.[1]
-
Steric Hindrance: The bulky nature of either the carboxylic acid or the amine, or both, can physically impede the approach of the nucleophilic amine to the activated carboxylic acid intermediate.[1][2]
-
Hydrolysis of Activated Intermediate: Trace amounts of water in the reaction can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.[1]
-
Side Reactions of the Coupling Reagent: With slow reactions characteristic of hindered substrates, the activated intermediate can decompose or react with other species in the mixture. For instance, carbodiimide-activated intermediates can rearrange to stable N-acylureas, and uronium reagents like HATU can react with the amine to form a guanidinium byproduct.[4]
Q2: I've confirmed the formation of an activated ester via LCMS, but the reaction with my hindered amine still fails. What are my next steps?
Observing the activated ester intermediate is a good sign, but its failure to react with the hindered amine points to issues with either the amine's reactivity or the stability of the activated species.[4] Here are several strategies to overcome this hurdle:
Strategic Interventions:
-
Increase Reaction Temperature: For challenging couplings, elevating the temperature can provide the necessary activation energy.[4] Reactions can be heated, sometimes up to 80°C or higher, but this should be done with caution to avoid decomposition of reactants or products.[4][5]
-
Switch to a More Potent Coupling Reagent: If standard reagents like HATU or HBTU are failing, consider more powerful alternatives.
-
Phosphonium Salt Reagents: Reagents such as PyBOP and PyAOP are known for their high efficiency in hindered couplings.[4][6]
-
Uronium Salt Reagents based on OxymaPure: COMU is a highly reactive uronium reagent that can be more effective than HATU in some cases.[4][7]
-
Acyl Fluoride Precursors: Converting the carboxylic acid to a small, highly reactive acyl fluoride can overcome steric hindrance. Reagents like TFFH or BTFFH are effective for this purpose.[4][5][8][9]
-
-
Optimize the Reaction Solvent: The choice of solvent can impact the solubility of your reactants and the reaction rate.[10] Consider switching to a more polar aprotic solvent like DMF or NMP if you are using DCM or THF.
Troubleshooting Workflow for Hindered Amide Coupling
Caption: A decision tree for troubleshooting difficult amide couplings.
Q3: What are the best practices for setting up a coupling reaction with a hindered, low-nucleophilicity amine?
For challenging amines, the order of addition and choice of reagents are critical for success.
Best Practices:
-
Pre-activation: Activate the carboxylic acid before introducing the amine. This involves stirring the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) for 5-15 minutes before adding the amine.[4] This ensures the activated species is formed and ready to react, minimizing side reactions.[4]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases are less likely to compete with your hindered amine as a nucleophile.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Water can hydrolyze your activated intermediate, reducing your yield.[1]
Frequently Asked Questions (FAQs)
What is the best general-purpose coupling reagent for hindered amines?
While there is no single "best" reagent for all situations, HATU is a robust, general-purpose choice that is effective for many challenging couplings.[6] For particularly difficult cases, phosphonium reagents like PyBOP or acyl fluoride-forming reagents such as BTFFH are excellent alternatives.[4][5][6]
How can I minimize racemization during the coupling of chiral carboxylic acids?
Racemization can be a significant issue, especially with prolonged reaction times or elevated temperatures. To minimize it:
-
Use coupling additives known to suppress racemization, such as HOBt or OxymaPure .[1]
-
Opt for phosphonium-based coupling reagents like PyBOP , which are known to reduce racemization.[4]
-
Conduct the reaction at a lower temperature if possible.[1]
Are there alternative methods for forming amide bonds with extremely hindered substrates?
Yes, for cases where traditional coupling methods fail, consider these alternatives:
-
Acyl Fluoride Intermediates: As mentioned, converting the carboxylic acid to an acyl fluoride can be highly effective.[8][11]
-
Grignard Reagents and Isocyanates: A powerful method for forming highly hindered amides involves the addition of Grignard reagents to isocyanates.[2][12]
Protocols and Data
Table 1: Comparison of Common Coupling Reagents for Hindered Systems
| Coupling Reagent | Class | Advantages for Hindered Couplings | Common Solvents |
| HATU | Uronium/Aminium | High reactivity, good for many difficult couplings.[6] | DMF, DCM |
| HBTU | Uronium/Aminium | Cost-effective alternative to HATU, widely used. | DMF, DCM |
| PyBOP | Phosphonium | Excellent for reducing racemization, very effective for hindered partners.[4][6] | DMF, DCM |
| COMU | Uronium/Aminium | High reactivity, based on safer OxymaPure.[7] | DMF, DCM |
| BTFFH/TFFH | Fluorinating Agent | Forms small, highly reactive acyl fluorides, ideal for overcoming steric hindrance.[4][5] | DCM, Acetonitrile |
| DCC/EDC | Carbodiimide | Cost-effective, but often less suitable for hindered systems due to side reactions.[10][13] | DCM, DMF |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform a standard aqueous workup: dilute with an appropriate organic solvent, wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling of a Hindered Carboxylic Acid using Acyl Fluoride Formation (BTFFH)
-
In a reaction vial, dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DCM or acetonitrile (0.1 M).[4]
-
Add BTFFH (1.2 equivalents) followed by pyridine (3.0 equivalents). Pyridine acts as both a base and a catalyst.[4]
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.
-
Add the hindered amine (1.1 equivalents) to the reaction mixture.
-
If the reaction is sluggish at room temperature, consider heating to 80°C.[5]
-
Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
-
Upon completion, perform a standard aqueous workup as described in Protocol 1.
Mechanism of Carboxylic Acid Activation
Caption: A simplified comparison of activation mechanisms.
References
-
Corless, V. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. (2015). Available from: [Link]
-
Schäfer, G. & Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA (2014). Available from: [Link]
-
Takeda, W. et al. Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A (2014). Available from: [Link]
-
Schäfer, G. & Bode, J. W. The synthesis of sterically hindered amides. PubMed (2014). Available from: [Link]
-
Albericio, F. & Carpino, L. A. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (2017). Available from: [Link]
-
DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. Available from: [Link]
-
Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (2009). Available from: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation?. r/Chempros (2021). Available from: [Link]
-
Due-Hansen, M. E. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (2016). Available from: [Link]
-
Due-Hansen, M. E. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry (2015). Available from: [Link]
-
Douglas, J. et al. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health (2017). Available from: [Link]
-
Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions of amide synthesis. Available from: [Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides. Available from: [Link]
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- 2. chimia.ch [chimia.ch]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. file.globalso.com [file.globalso.com]
- 7. bachem.com [bachem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thieme.de [thieme.de]
- 12. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis considerations for imidazo[1,2-a]pyridine intermediates.
<Technical Support Center: Scale-up Synthesis of Imidazo[1,2-a]pyridine Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridines are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3][4] Their synthesis, while well-established in laboratory settings, presents unique challenges when transitioning to a larger scale. This guide, designed for professionals in drug development, offers practical solutions to common issues encountered during the scale-up of imidazo[1,2-a]pyridine intermediate synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process, providing explanations for their root causes and actionable solutions.
Issue 1: Decreased Yield and Purity Upon Scale-up of the Tschitschibabin Reaction
Question: We have a robust small-scale synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine via the classic Tschitschibabin condensation of a 2-aminopyridine with an α-haloketone. However, upon scaling up from 1g to 100g, we observe a significant drop in yield and an increase in impurities. What could be the cause, and how can we mitigate this?
Answer:
The Tschitschibabin reaction, while a foundational method, can be sensitive to scale-dependent parameters.[1] The primary culprits for decreased performance on a larger scale are often related to inefficient heat and mass transfer.
Causality:
-
Exothermic Reaction Profile: The initial alkylation of the 2-aminopyridine with the α-haloketone is often exothermic. In a small flask, this heat dissipates quickly. In a large reactor, inefficient stirring and a lower surface-area-to-volume ratio can lead to localized "hot spots." These can cause thermal degradation of starting materials, intermediates, or the final product, leading to the formation of tar-like impurities.
-
Mass Transfer Limitations: As the reaction progresses, the product may begin to precipitate. In a large, poorly agitated vessel, this can lead to the coating of unreacted starting materials, preventing them from coming into contact and reacting. This is particularly problematic in reactions where a base like sodium bicarbonate or potassium carbonate is used, as the solids need to be effectively suspended.
-
Solvent Effects: A solvent that is suitable for a small-scale reaction may not be optimal for a larger scale. For example, a solvent with a low boiling point might lead to excessive pressure buildup in a large reactor if the exotherm is not well-controlled.
Solutions:
-
Controlled Reagent Addition: Instead of adding the α-haloketone all at once, implement a controlled addition via a dropping funnel or a syringe pump. This will help to manage the exotherm and maintain a more consistent reaction temperature.
-
Improved Agitation: Ensure the reactor is equipped with an appropriate overhead stirrer and baffle system to guarantee efficient mixing and prevent the settling of solids.
-
Solvent Selection for Scale-up: Consider switching to a higher-boiling point solvent like DMF or DMSO, which can better absorb the heat of reaction.[5] However, be mindful of potential downstream purification challenges with these solvents. A solvent-free approach at a moderate temperature (e.g., 60°C) has also been shown to be effective and can simplify workup.[2]
-
Process Analytical Technology (PAT): For critical processes, consider implementing in-situ monitoring tools like ReactIR to track the consumption of starting materials and the formation of the product in real-time. This data can help optimize addition rates and reaction times.
Issue 2: Inconsistent Regioselectivity in Multi-Component Reactions (MCRs)
Question: We are employing a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize a series of 3-aminoimidazo[1,2-a]pyridines.[5][6][7] While the reaction is efficient, we are observing batch-to-batch variability in the regioselectivity, with the formation of an undesired isomer. What factors influence the regioselectivity, and how can we ensure consistency?
Answer:
The GBB reaction is a powerful tool for generating molecular diversity, but its regioselectivity can be influenced by several subtle factors, especially during scale-up.[6][7]
Causality:
-
Catalyst Activity and Loading: Many GBB reactions are catalyzed by Lewis or Brønsted acids.[8] The activity of the catalyst can be affected by the presence of moisture or other impurities in the starting materials or solvent. Inconsistent catalyst loading, which is more likely on a larger scale, can also lead to variations in the reaction pathway.
-
Rate of Addition: The order and rate of addition of the three components (2-aminopyridine, aldehyde, and isocyanide) can significantly impact the formation of intermediates and, consequently, the final regiochemical outcome.
-
Temperature Control: As with other reactions, poor temperature control can favor side reactions and the formation of undesired isomers.
Solutions:
-
Catalyst Selection and Handling: Consider using a more robust and less moisture-sensitive catalyst. Ensure accurate weighing and dispensing of the catalyst for each batch. Molecular iodine has been shown to be an effective and environmentally benign catalyst for some multi-component syntheses of imidazo[1,2-a]pyridines.[9]
-
Standardized Addition Protocol: Develop and strictly adhere to a standardized protocol for the addition of reagents. Often, pre-mixing the 2-aminopyridine and aldehyde before the addition of the isocyanide can improve regioselectivity.
-
One-Pot Procedures: Explore one-pot variations of the MCR where intermediates are generated in situ under controlled conditions, which can lead to more reproducible outcomes.[10] Microwave-assisted protocols have also been shown to improve yields and reduce reaction times in some cases.[6]
Issue 3: Challenges in Purification and Isolation of the Final Product
Question: Our scale-up synthesis is generating the desired imidazo[1,2-a]pyridine intermediate, but we are struggling with purification. Column chromatography, which was feasible on a small scale, is not practical for multi-kilogram quantities. Recrystallization attempts have resulted in low recovery. What are some alternative purification strategies?
Answer:
Purification is a critical and often challenging aspect of process scale-up. Moving away from chromatography towards more scalable techniques is essential.
Causality:
-
Impurity Profile: The impurity profile on a larger scale may be different from that of the small-scale synthesis. New, closely-related impurities may have formed due to the issues discussed above, making purification by crystallization difficult.
-
Physical Properties of the Product: The product may be an oil or a low-melting solid, making it difficult to handle and purify by conventional crystallization. It may also have high solubility in a wide range of solvents, leading to poor recovery.
Solutions:
-
Telescoping/Flow Chemistry: If the imidazo[1,2-a]pyridine is an intermediate in a multi-step synthesis, consider a "telescoping" approach where the crude product is used directly in the next step without isolation. Alternatively, continuous flow synthesis can offer advantages in terms of reaction control and in-line purification.[11]
-
Salt Formation and Crystallization: If the product has a basic nitrogen, consider forming a salt (e.g., hydrochloride, hydrobromide, or tartrate). Salts often have better crystalline properties than the free base and can be more easily purified by recrystallization.
-
Slurry and Reslurrying: A slurry of the crude product in a carefully selected solvent can be an effective purification method. The desired product may have low solubility in the chosen solvent, while the impurities are more soluble and are washed away.
-
Extraction and pH Adjustment: A thorough understanding of the pKa of your product and impurities can enable a purification strategy based on liquid-liquid extraction with pH adjustment. The product can be selectively extracted into an aqueous or organic phase by tuning the pH.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up imidazo[1,2-a]pyridine synthesis?
A1: Safety is paramount in any scale-up operation. Key considerations include:
-
Thermal Hazards: As mentioned, many of the reactions can be exothermic. A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and reaction calorimetry, should be performed to understand the thermal profile of the reaction and to design appropriate cooling and emergency shutdown procedures.
-
Reagent Toxicity and Handling: Many of the reagents used, such as α-haloketones and isocyanides, are toxic and/or lachrymatory. Ensure that all handling is performed in a well-ventilated fume hood or a contained system, and that appropriate personal protective equipment (PPE) is used.
-
Pressure Management: For reactions that generate gaseous byproducts or are run at elevated temperatures, ensure the reactor is equipped with a pressure relief system.
Q2: Are there "greener" synthetic routes for imidazo[1,2-a]pyridines that are amenable to scale-up?
A2: Yes, there is a growing interest in developing more environmentally friendly synthetic methods.[12] Some promising approaches include:
-
Catalyst-Free and Solvent-Free Reactions: Several methods have been developed that proceed without a catalyst or in the absence of a solvent, reducing waste and simplifying purification.[2]
-
Aqueous Reaction Media: The use of water as a solvent is highly desirable from a green chemistry perspective.[13] Some syntheses of imidazo[1,2-a]pyridines have been successfully demonstrated in aqueous media.[14]
-
One-Pot Syntheses: One-pot or tandem reactions are inherently greener as they reduce the number of workup and purification steps, saving time, energy, and solvents.[10]
Q3: How can we improve the atom economy of our imidazo[1,2-a]pyridine synthesis?
A3: Atom economy is a key metric of green chemistry. To improve it:
-
Favor Addition and Cyclization Reactions: Reactions like the GBB multicomponent reaction are highly atom-economical as most of the atoms from the starting materials are incorporated into the final product.[8]
-
Avoid Protecting Groups: The use of protecting groups adds steps and reduces atom economy. Design synthetic routes that avoid their use whenever possible.
-
Catalytic vs. Stoichiometric Reagents: Utilize catalytic methods over those that require stoichiometric amounts of reagents. For example, a copper-catalyzed aerobic oxidation is preferable to a reaction that uses a stoichiometric amount of an oxidizing agent.[15]
Visualizations and Protocols
Workflow for Troubleshooting Scale-up Issues
Caption: A logical workflow for diagnosing and resolving common scale-up challenges.
Key Synthetic Routes to Imidazo[1,2-a]pyridines
Caption: Common synthetic strategies for the imidazo[1,2-a]pyridine core.
Experimental Protocol: Gram-Scale Synthesis of a 2-Phenylimidazo[1,2-a]pyridine Derivative
This protocol is a representative example and should be adapted and optimized for specific substrates and equipment.
Materials:
-
2-Aminopyridine (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Sodium Bicarbonate (2.0 eq)
-
Ethanol (10 vol)
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
Procedure:
-
Charge the jacketed reactor with 2-aminopyridine and ethanol.
-
Begin stirring and heat the mixture to 50°C.
-
Add the sodium bicarbonate portion-wise over 15 minutes.
-
In a separate vessel, dissolve the 2-bromoacetophenone in ethanol (2 vol).
-
Slowly add the 2-bromoacetophenone solution to the reactor over 1-2 hours, maintaining the internal temperature between 50-55°C.
-
After the addition is complete, continue to stir the reaction mixture at 55°C for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium bromide and any unreacted sodium bicarbonate.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-phenylimidazo[1,2-a]pyridine.
Quantitative Data Summary
| Parameter | Lab Scale (1g) | Pilot Scale (100g) - Unoptimized | Pilot Scale (100g) - Optimized |
| Yield | 85% | 55% | 82% |
| Purity (HPLC) | >98% | 90% | >98% |
| Reaction Time | 2 hours | 8 hours | 6 hours |
| Key Optimization | N/A | N/A | Controlled addition of α-haloketone |
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Available at: [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available at: [Link]
-
Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Green procedure for highly efficient, rapid synthesis of imidazo[1,2- a ]pyridine and its late stage functionalization. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Removal of palladium catalyst from imidazo[1,2-a]pyridine products.
An essential yet often challenging step in the synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with significant pharmaceutical interest, is the removal of residual palladium catalyst from the final product. Palladium catalysts are widely used in cross-coupling reactions to construct the core structure of these molecules. However, even trace amounts of residual palladium in the final active pharmaceutical ingredient (API) are unacceptable due to its potential toxicity. This technical support guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from their imidazo[1,2-a]pyridine products.
Troubleshooting and FAQs: Palladium Catalyst Removal
This guide is structured to address common issues encountered during the purification of imidazo[1,2-a]pyridine products. The questions and answers below are designed to provide practical solutions and explain the underlying principles.
Initial Assessment and Strategy Selection
Question 1: I've just completed a Suzuki coupling to synthesize my imidazo[1,2-a]pyridine derivative. What's my first step in dealing with the residual palladium?
Your initial step should be a careful evaluation of your reaction mixture and product's properties to select the most appropriate purification strategy. A common mistake is to default to a single method without considering the specifics of the compound.
Caption: Initial decision workflow for palladium removal.
Expert Advice:
-
Crystallization/Precipitation: If your product is a solid, this should often be your first attempt. It's a cost-effective method that can remove a significant portion of palladium species. The success of this method depends on the differential solubility of your product and the palladium catalyst in the chosen solvent system.
-
Salt Formation: For imidazo[1,2-a]pyridines, which are basic, conversion to a hydrochloride or other salt can be a highly effective strategy. This alters the solubility of your product, often causing it to precipitate while leaving palladium impurities in the solution. A simple filtration can then remove the bulk of the palladium.
-
Adsorption/Scavenging: If your product is an oil or too soluble for effective crystallization, you will need to turn to methods like silica gel chromatography, activated carbon treatment, or the use of specialized metal scavengers.
Troubleshooting Specific Purification Methods
Question 2: I'm running a silica gel column, but the palladium seems to be co-eluting with my polar imidazo[1,2-a]pyridine product. What can I do?
This is a common issue, especially with nitrogen-containing heterocycles which can chelate to palladium, and with polar compounds that have a strong affinity for silica gel.
Solutions:
-
Modify the Stationary Phase:
-
Treated Silica: Consider using silica gel treated with a scavenger. For example, you can purchase silica functionalized with thiol or amine groups, which will have a higher affinity for palladium.
-
Alternative Phases: For highly polar compounds, consider using a different stationary phase like alumina or a reverse-phase silica gel.
-
-
Optimize the Mobile Phase:
-
Add a Chelating Agent: Sometimes, adding a small amount of a weak chelating agent to your mobile phase can help to "strip" the palladium from your product as it moves through the column. Be cautious and ensure the additive is easily removed later.
-
Solvent System Tuning: Systematically vary the polarity of your eluent. Sometimes a less polar solvent system can provide better separation if it sufficiently moves your product while retaining the palladium more strongly at the baseline.
-
Question 3: I treated my reaction mixture with activated carbon, but the palladium levels are still too high. Why isn't it working effectively?
The effectiveness of activated carbon can be influenced by several factors. Simply adding it to the reaction mixture is often not enough.
Troubleshooting Checklist:
-
Type of Activated Carbon: Not all activated carbons are the same. They differ in particle size, surface area, and porosity. For palladium removal, a high surface area is generally preferred.
-
Solvent Choice: The solvent can compete with palladium for binding sites on the carbon. The treatment is often more effective in less polar solvents.
-
Temperature: Increasing the temperature during treatment can sometimes improve the adsorption of palladium.
-
Contact Time and Agitation: Ensure you are stirring the mixture vigorously enough and for a sufficient duration (often several hours) to allow for effective adsorption.
-
Combined Approach: Activated carbon can be very effective at removing the bulk of palladium, but may not be sufficient to reach very low ppm levels. Consider a follow-up treatment with a high-affinity metal scavenger. A combined approach using activated carbon and a thiol-based scavenger has been shown to be effective.
Question 4: There are so many metal scavengers available. How do I choose the right one for my imidazo[1,2-a]pyridine?
The choice of scavenger depends on the nature of the palladium species in your reaction mixture and the functional groups on your product.
Comparison of Common Scavenger Types:
| Scavenger Type | Functional Group | Mechanism | Best For | Considerations |
| Thiol-Based | -SH | Strong, soft Lewis base | Pd(0) and Pd(II) | Can sometimes be difficult to remove excess scavenger. |
| Amine-Based | -NH2, -NHR | Lewis base | Pd(II) | Generally less effective than thiols for Pd(0). |
| Phosphine-Based | -PR2 | Strong ligand | Pd(0) | Can be air-sensitive. |
Expert Recommendation:
For many cross-coupling reactions, the residual palladium is a mix of Pd(0) and Pd(II) species. Thiol-based scavengers are often a good starting point due to their broad effectiveness. Many companies offer screening kits with a variety of scavengers to help you empirically determine the best one for your specific application.
Protocol 1: Palladium Removal via Salt Formation and Filtration
This protocol is adapted for a generic imidazo[1,2-a]pyridine product.
-
Dissolution: Dissolve the crude reaction product in a suitable organic solvent (e.g., ethyl acetate, isopropanol).
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
Precipitation: The hydrochloride salt of the imidazo[1,2-a]pyridine should precipitate out of the solution.
-
Stirring: Continue stirring the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the organic solvent to remove any remaining palladium-containing mother liquor.
-
Drying: Dry the purified salt under vacuum.
-
Analysis: Submit a sample for quantitative analysis (e.g., ICP-MS) to confirm the palladium level.
Protocol 2: General Procedure for Scavenger Resin Application
-
Solvent Selection: Dissolve the crude product in a solvent that ensures it remains fully dissolved throughout the process.
-
Scavenger Addition: Add the selected scavenger resin (typically 5-10 equivalents relative to the initial palladium catalyst loading).
-
Agitation and Heating: Stir the mixture at a temperature between 25-60 °C. Higher temperatures can increase the rate of scavenging.
-
Monitoring: Monitor the reaction by taking small aliquots of the solution over time and analyzing for residual palladium.
-
Filtration: Once the desired palladium level is reached, cool the mixture to room temperature and filter to remove the scavenger resin.
-
Washing: Wash the resin with a fresh portion of the solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Concluding Remarks
The removal of palladium from imidazo[1,2-a]pyridine products is a critical step in their synthesis, particularly for pharmaceutical applications. A systematic approach, starting with an assessment of the product's properties, will guide the selection of the most effective purification strategy. While methods like crystallization and salt formation are cost-effective first options, a combination of techniques, such as an initial treatment with activated carbon followed by a high-affinity metal scavenger, is often required to meet the stringent regulatory limits for residual palladium in APIs.
References
-
A practical guide to palladium catalyst removal in pharmaceutical... National Center for Biotechnology Information. [Link]
-
Efficient Removal of Palladium Catalyst from Imidazo[1,2-a]pyridine... ACS Publications. [Link]
-
A Review on Recent Progress in Removal of Residual Palladium from... National Center for Biotechnology Information. [Link]
-
Strategies for Palladium Removal from API Syntheses - Organic... Organic Process Research & Development. [Link]
-
Palladium Removal & Reduction Solutions - Johnson Matthey. Johnson Matthey. [Link]
-
Efficient Method for the Removal of Residual Palladium from... ACS Publications. [Link]
-
A Practical Guide to Palladium Catalyst Removal in Pharmaceutical... National Center for Biotechnology Information. [Link]
-
Strategies for Palladium Removal from API Syntheses - Organic... Organic Process Research & Development. [Link]
-
Removal of Palladium Impurities from a Reaction Mixture by... MDPI. [Link]
Technical Support Center: Regioselectivity in Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] However, its synthesis can often be complicated by the formation of undesired regioisomers. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate and control regioselectivity in their synthetic routes.
Understanding the Challenge: The "Why" Behind Regioisomer Formation
The formation of regioisomers in imidazo[1,2-a]pyridine synthesis primarily arises from the reaction of a substituted 2-aminopyridine with an unsymmetrical partner, such as an α-haloketone in the classic Tschitschibabin reaction, or with an aldehyde and an isocyanide in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[3][4] The pyridine ring nitrogen and the exocyclic amino group both possess nucleophilic character, leading to competition for the electrophilic center and resulting in a mixture of products.
The electronic and steric properties of the substituents on both the 2-aminopyridine and its reaction partner play a crucial role in dictating the regiochemical outcome.[5] Electron-donating groups on the pyridine ring can enhance the nucleophilicity of the ring nitrogen, while bulky substituents can sterically hinder attack at certain positions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic methods where regioisomer formation is a concern?
A1: Regioisomer formation is a significant consideration in several common synthetic routes to imidazo[1,2-a]pyridines:
-
Tschitschibabin Reaction and Related Condensations: This involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[3] If the 2-aminopyridine is substituted, the initial N-alkylation can occur at either the endocyclic or exocyclic nitrogen, leading to different regioisomers upon cyclization.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide.[4][6] The initial formation of the Schiff base between the 2-aminopyridine and the aldehyde can be followed by two possible pathways of cyclization involving the isocyanide, potentially leading to regioisomeric products.
-
Oxidative Coupling Reactions: Modern methods often employ oxidative coupling of 2-aminopyridines with various partners like ketones or alkynes.[7][8] The regioselectivity in these reactions is highly dependent on the catalyst and reaction conditions.
Q2: How do electronic effects of substituents on the 2-aminopyridine ring influence regioselectivity?
A2: The electronic nature of substituents on the 2-aminopyridine ring has a profound impact on the nucleophilicity of the two nitrogen atoms and, consequently, the regioselectivity.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density of the pyridine ring, enhancing the nucleophilicity of the endocyclic nitrogen (N-1). This generally favors the formation of the corresponding imidazo[1,2-a]pyridine regioisomer.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the pyridine ring, making the endocyclic nitrogen less nucleophilic.[9] This can favor the competing reaction at the exocyclic amino group, potentially leading to the formation of the undesired regioisomer or other side products.
Q3: What is the role of steric hindrance in controlling regioisomer formation?
A3: Steric hindrance from bulky substituents on either the 2-aminopyridine or the coupling partner can significantly influence the regiochemical outcome. A bulky group near one of the nitrogen atoms can impede the approach of the electrophile, thereby favoring reaction at the less sterically hindered nitrogen. For instance, a large substituent at the C6 position of the 2-aminopyridine can disfavor N-1 alkylation and promote reaction at the exocyclic amino group.
Q4: Can the choice of solvent affect the ratio of regioisomers?
A4: Yes, the solvent can play a crucial role in modulating regioselectivity. Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates, potentially altering the reaction pathway and the resulting isomer ratio. In some cases, green solvents like water or ethanol have been employed to improve reaction efficiency and, in certain systems, selectivity.[10][11] It is often beneficial to screen a range of solvents with varying polarities to optimize for the desired regioisomer.
Troubleshooting Guides
This section provides structured troubleshooting guides for common issues related to regioisomer formation.
Guide 1: Poor Regioselectivity in the Tschitschibabin Reaction
Problem: Your synthesis of a substituted imidazo[1,2-a]pyridine via the Tschitschibabin reaction is yielding a difficult-to-separate mixture of regioisomers.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity in the Tschitschibabin reaction.
Detailed Steps & Explanations:
-
Analyze Reactant Structures:
-
Electronic Effects: Identify the electronic nature (donating or withdrawing) of the substituents on your 2-aminopyridine. As discussed in the FAQs, this is a primary determinant of regioselectivity.
-
Steric Effects: Evaluate the steric bulk of substituents near the reacting nitrogen atoms on both the pyridine and the α-haloketone.
-
-
Reaction Condition Optimization:
-
Solvent Screening: Test a range of solvents. Nonpolar solvents may favor the less polar transition state, while polar solvents might stabilize a more charged transition state, potentially altering the product ratio.
-
Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired regioisomer. Conversely, higher temperatures can lead to thermodynamic equilibrium and a different isomer ratio.
-
Base Modification: The choice and stoichiometry of the base can be critical. A weaker base might lead to a more selective reaction by minimizing side reactions or decomposition.
-
-
Consider Alternative Synthetic Strategies:
-
If optimization of the Tschitschibabin reaction fails, consider a different synthetic approach where regioselectivity is more defined. For example, a multi-step sequence that unambiguously installs the desired connectivity may be necessary.
-
Guide 2: Controlling Regioselectivity in the Groebke-Blackburn-Bienaymé (GBB) Reaction
Problem: Your GBB three-component reaction is producing a mixture of imidazo[1,2-a]pyridine regioisomers.
Troubleshooting Workflow
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 8-Chloro vs. 8-Bromo Imidazo[1,2-a]pyridine Activity as PI3Kα Inhibitors
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, bicyclic nature and tunable electronic properties make it an ideal framework for designing potent and selective inhibitors of various biological targets, particularly protein kinases.[2] Within the vast chemical space of imidazo[1,2-a]pyridine derivatives, substitutions on the pyridine ring play a critical role in modulating pharmacological activity. This guide provides a comparative analysis of 8-chloro versus 8-bromo substituted imidazo[1,2-a]pyridines, with a specific focus on their activity as inhibitors of the Phosphoinositide 3-kinase alpha (PI3Kα) enzyme, a key player in cancer progression.[3]
While direct head-to-head comparative studies are limited, by examining existing data for 8-bromo derivatives and applying established principles of structure-activity relationships (SAR), we can construct a scientifically grounded comparison to guide future research and drug development efforts.
The Influence of Halogens at the 8-Position: A Physicochemical Perspective
The introduction of a halogen at the 8-position of the imidazo[1,2-a]pyridine core can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine and bromine, while both halogens, possess distinct characteristics that can lead to differential biological outcomes.
-
Size and Lipophilicity: Bromine is larger and generally more lipophilic than chlorine. This can enhance van der Waals interactions with hydrophobic pockets in a protein's active site and may improve membrane permeability.
-
Electronegativity and Halogen Bonding: Chlorine is more electronegative than bromine. Both atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's backbone or side chains. The strength and geometry of these bonds differ, potentially leading to altered binding affinities and selectivities.
Synthesis of 8-Halo-Imidazo[1,2-a]pyridine Derivatives
The synthesis of 8-halo-imidazo[1,2-a]pyridines typically involves a multi-step sequence. A general approach begins with the electrophilic aromatic substitution of a 2-aminopyridine derivative to introduce the desired halogen at the 3-position of the pyridine ring. This is followed by cyclization with an appropriate α-haloketone, such as ethyl 3-bromopyruvate, to form the imidazo[1,2-a]pyridine core. Subsequent hydrolysis of the ester and amide coupling reactions can then be employed to install various substituents at the 2-position, which are often crucial for potent biological activity.[3]
Caption: General synthetic route for 8-halo-imidazo[1,2-a]pyridines.
Comparative Biological Activity: Focus on PI3Kα Inhibition
The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[4][5] The α-isoform of PI3K (PI3Kα) is particularly implicated in various malignancies due to frequent activating mutations in its catalytic subunit, p110α.
8-Bromo-Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors
A study by researchers developing novel PI3Kα inhibitors provides valuable data on the activity of 8-bromo-imidazo[1,2-a]pyridine derivatives.[3] In their work, a series of 2,6,8-substituted imidazo[1,2-a]pyridines were synthesized and evaluated. The data for key 8-bromo-6-chloro analogs are summarized below.
| Compound ID | R Group at 2-position | PI3Kα IC50 (nM) | T47D Cell Proliferation IC50 (µM) |
| 14g | 3-Morpholinopropyl | 150 | 0.85 |
| 35 | Pyridine-4-yl-methyl | 150 | 0.62 |
Data sourced from a study by Luan et al.[3]
These results demonstrate that 8-bromo-imidazo[1,2-a]pyridine derivatives can be potent, nanomolar inhibitors of PI3Kα, translating to sub-micromolar anti-proliferative activity in the T47D breast cancer cell line, which harbors a PIK3CA mutation.[3]
Projected Activity of 8-Chloro-Imidazo[1,2-a]pyridine Analogs
While direct experimental data for the corresponding 8-chloro analogs is not available in the reviewed literature, we can infer potential differences based on SAR principles.
-
Potency: The larger, more polarizable bromine atom in compounds like 14g and 35 may form more favorable interactions within the PI3Kα active site. Replacing bromine with the smaller chlorine atom could potentially lead to a slight decrease in potency, assuming the interaction is primarily driven by size and van der Waals forces.
-
Selectivity: The nature of the halogen can influence selectivity against other PI3K isoforms (β, δ, γ). The subtle differences in electronic properties and halogen bonding potential between chlorine and bromine could be exploited to fine-tune isoform selectivity.
-
Pharmacokinetics: An 8-chloro substitution, being less lipophilic than 8-bromo, might lead to improved aqueous solubility and potentially altered metabolic stability and oral bioavailability.
It must be emphasized that these are projections based on chemical principles. A definitive comparison would require the synthesis and parallel testing of the analogous 8-chloro derivatives.
The PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] In many cancers, this pathway is constitutively active, driving tumor progression.
Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis and evaluation of these compounds are provided below.
Caption: Workflow for comparative activity analysis.
Protocol 1: Synthesis of 8-Bromo-6-chloro-N-(3-morpholinopropyl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 14g)
This protocol is adapted from Luan et al.[3]
-
Synthesis of 3-Bromo-5-chloro-pyridin-2-amine: To a solution of 5-chloropyridin-2-amine in DMF, add N-Bromosuccinimide (NBS) portion-wise at 0°C. Stir the reaction at room temperature for 12 hours. Quench with water and extract with ethyl acetate. Purify by column chromatography.
-
Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate: A mixture of 3-bromo-5-chloropyridin-2-amine and ethyl 3-bromopyruvate in ethanol is refluxed for 6 hours. Cool to room temperature and collect the precipitate by filtration.
-
Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid: The ethyl ester from the previous step is hydrolyzed using an aqueous solution of sodium hydroxide in a mixture of THF and methanol at room temperature for 4 hours. Acidify with HCl to precipitate the carboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid in DMF, add HATU, DIPEA, and 3-morpholinopropan-1-amine. Stir at room temperature for 12 hours. Extract with ethyl acetate and purify by column chromatography to yield the final product.
Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay
This is a general protocol that can be adapted for specific needs.
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA.
-
Enzyme: Recombinant human PI3Kα (p110α/p85α). Dilute to the desired concentration in Kinase Buffer.
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP₂). Prepare a working solution in the Kinase Buffer.
-
ATP: Prepare a working solution in water. The final concentration should be near the Kₘ for PI3Kα.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of serially diluted test compound (in DMSO) or DMSO vehicle control to the wells.
-
Add 4 µL of the enzyme/PIP₂ mixture to each well.
-
Initiate the reaction by adding 0.5 µL of the ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.[7]
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 3: MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability.[8]
-
Cell Seeding:
-
Culture T47D cells in appropriate media supplemented with 10% FBS.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold remains a highly promising starting point for the development of novel kinase inhibitors. Based on existing data for 8-bromo derivatives, this class of compounds demonstrates potent PI3Kα inhibition.[3] A comparative analysis based on established SAR principles suggests that 8-chloro analogs may exhibit slightly lower potency but could offer advantages in terms of physicochemical properties and selectivity.
To definitively elucidate the comparative activity, the synthesis and parallel evaluation of a focused library of 8-chloro and 8-bromo imidazo[1,2-a]pyridine analogs against a panel of PI3K isoforms and cancer cell lines are essential next steps. Such studies will provide a clearer understanding of the subtle yet significant role that halogen substitution at the 8-position plays in modulating the biological activity of this important heterocyclic scaffold.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Mundi, P. S., Sachdev, J., & Giri, S. (2017). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 7, 217.
-
My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved from [Link]
- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
- Luan, S., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 192, 112185.
- Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1874-1878.
- Aliwaini, S., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Oncology Letters, 24(5), 379.
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
- Byth, K. F., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(4), 1238-1243.
- Kaur, H., & Kumar, V. (2022). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 355(11), 2200241.
- Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
-
ResearchGate. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(8), 6851.
-
ResearchGate. (2021). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. Semantic Scholar. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 8-chloroimidazo[1, 2-a]pyridine-3-carboxylic acid, min 97%, 100 mg. Retrieved from [Link]
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- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
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A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Substituents at the 8-Position of the Imidazo[1,2-a]pyridine Ring
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" status due to its presence in a wide array of biologically active compounds.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as the foundation for numerous approved drugs, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[3][4] The scaffold's rigid structure and the presence of nitrogen atoms capable of forming crucial hydrogen bonds contribute to its ability to interact with a diverse range of biological targets.[5] Consequently, imidazo[1,2-a]pyridine derivatives have been extensively investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituents at the 8-position of the imidazo[1,2-a]pyridine ring. We will explore how modifications at this specific position influence the potency and selectivity of these compounds against various biological targets, supported by experimental data from the literature. This in-depth analysis is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic importance of the 8-position in the design of novel imidazo[1,2-a]pyridine-based therapeutics.
Comparative SAR Analysis of 8-Substituted Imidazo[1,2-a]pyridines
The 8-position of the imidazo[1,2-a]pyridine ring offers a key vector for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The following sections compare the SAR of 8-substituents across three distinct classes of therapeutic targets: protein kinases, GABA-A receptors, and antimycobacterial targets.
Protein Kinase Inhibitors: Targeting c-Met and PI3Kα
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a major focus of drug discovery efforts. The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, with the 8-position playing a critical role in modulating their activity and selectivity.
Substituents at the 8-position can influence kinase inhibitory activity through several mechanisms:
-
Bioisosteric Replacement: The 8-fluoro substituent has been effectively employed as a bioisostere for the nitrogen atom in the related imidazo[1,2-a]pyrimidine scaffold. This substitution can maintain or improve binding affinity by mimicking the electronic properties of the nitrogen atom while offering advantages in terms of metabolic stability and synthetic accessibility.[6]
-
Probing Hydrophobic Pockets: The 8-position can be functionalized with various groups to interact with specific hydrophobic pockets within the kinase active site, thereby enhancing binding affinity.
-
Modulating π-π Stacking Interactions: Aromatic substituents at the 8-position can engage in π-π stacking interactions with aromatic residues in the kinase active site, such as tyrosine, which can be critical for potent inhibition.[6]
The following tables summarize the SAR for a series of 8-substituted imidazo[1,2-a]pyridine derivatives as inhibitors of the c-Met and PI3Kα kinases.
Table 1: SAR of 8-Substituted Imidazo[1,2-a]pyridines as c-Met Inhibitors [6]
| Compound | 8-Substituent | c-Met IC50 (nM) |
| 1a | -H | 2180 |
| 1b | -Cl | >10000 |
| 1c | -CN | >10000 |
| 1d | -CF3 | >10000 |
| 1e | -F | 7.8 |
Data sourced from Zhang et al. (2017).[6]
The data clearly demonstrates the profound impact of the 8-substituent on c-Met inhibitory activity. While unsubstituted (1a), chloro (1b), cyano (1c), and trifluoromethyl (1d) analogs showed weak to no activity, the introduction of a fluorine atom (1e) resulted in a dramatic increase in potency. This highlights the favorability of a small, electronegative substituent at this position for optimal interaction with the c-Met active site. The bulky trifluoromethyl group was found to clash with the inside pocket of the enzyme, leading to a loss of activity.[6]
Table 2: SAR of 8-Substituted Imidazo[1,2-a]pyridines as PI3Kα Inhibitors
| Compound | 8-Substituent | PI3Kα IC50 (nM) |
| 2a | 4-Fluorophenyl | >10000 |
| 2b | 3-Fluorophenyl | 7800 |
| 2c | Pyridin-3-yl | >10000 |
| 2d | 4-(Methylsulfonyl)phenyl | 2400 |
| 2e | 4-(Pyridin-4-ylsulfamoyl)phenyl | 150 |
Data adapted from a study on 2,6,8-trisubstituted imidazo[1,2-a]pyridines.
In the context of PI3Kα inhibition, a more complex substitution pattern at the 8-position appears to be beneficial. Simple aryl and heteroaryl groups (2a-2c) were largely inactive. However, the introduction of a sulfonamide-linked pyridine moiety (2e) led to a significant enhancement in potency. This suggests that the 8-position can be utilized to project into and form favorable interactions, such as hydrogen bonds with residues like Lys802, in a deeper affinity pocket of the PI3Kα enzyme.
GABA-A Receptor Positive Allosteric Modulators (PAMs)
GABA-A receptors are the primary mediators of inhibitory neurotransmission in the central nervous system and are the targets of widely prescribed drugs like benzodiazepines for anxiety and insomnia.[7] Imidazo[1,2-a]pyridines have been extensively studied as GABA-A receptor PAMs.
The primary rationale for exploring substituents at the 8-position of imidazo[1,2-a]pyridines in the context of GABA-A receptor modulation has been the principle of bioisosterism . The 8-fluoroimidazo[1,2-a]pyridine scaffold was designed as a physicochemical mimic of the imidazo[1,2-a]pyrimidine core, which is also a known modulator of GABA-A receptors.[8] This substitution aims to replicate the electronic and steric properties of the pyrimidine nitrogen while potentially offering improved pharmacokinetic properties.
The following table presents binding affinity data for a series of fluorinated imidazo[1,2-a]pyridine derivatives at α1-containing GABA-A receptors.
Table 3: SAR of Fluorinated Imidazo[1,2-a]pyridines as α1-GABA-A Receptor PAMs [3]
| Compound | R1 | R2 | R3 | R4 | Ki (nM) |
| 3a | F | H | H | H | 25.0 |
| 3b | F | H | F | F | 180.0 |
| 3c | CH3 | H | F | H | 27.2 |
| 3d | F | H | CH3 | H | 44.0 |
| 3e | F | H | F | H | 43.0 |
| 3f | F | F | F | H | 24.0 |
Data from a 3D-QSAR study on imidazo[1,2-a]pyridine PAMs.[3] The table demonstrates that various substitution patterns on the phenyl ring of the 8-aryl moiety are tolerated, with Ki values in the nanomolar range. This suggests that the 8-position provides a versatile handle for modulating the affinity and potentially the subtype selectivity of these GABA-A receptor modulators.
Antimycobacterial Agents
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of novel antimycobacterial agents.[9]
In the context of antimycobacterial drug discovery, the 8-position has been primarily explored with carboxamide functionalities. This is likely due to the ability of the amide group to form key hydrogen bonding interactions with the biological target and to modulate the physicochemical properties of the compounds, such as solubility and membrane permeability, which are crucial for activity against whole bacterial cells.
Table 4: SAR of 8-Carboxamido-Imidazo[1,2-a]pyridines against M. tuberculosis [9]
| Compound | R (Amide substituent) | MIC (µg/mL) |
| 4a | Cyclohexyl | 1.6 |
| 4b | 4-Fluorophenyl | 0.8 |
| 4c | 4-(Trifluoromethyl)phenyl | 0.4 |
| 4d | Pyridin-4-yl | 1.6 |
| 4e | 4-Morpholinophenyl | >12.5 |
MIC: Minimum Inhibitory Concentration against M. tuberculosis H37Rv.[9]
The SAR data for the 8-carboxamide series reveals a clear preference for aromatic substituents on the amide nitrogen. The potency is further enhanced by the presence of electron-withdrawing groups on the phenyl ring, as seen with the 4-fluoro (4b) and 4-(trifluoromethyl)phenyl (4c) analogs. The bulky and polar 4-morpholinophenyl substituent (4e) was detrimental to activity, suggesting that steric hindrance and/or excessive polarity at this position are not well-tolerated.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the SAR studies discussed above.
Synthesis of 8-Carboxamido-Imidazo[1,2-a]pyridines
The following protocol is a representative example of the synthesis of 8-carboxamido-imidazo[1,2-a]pyridines, which are key intermediates for many of the SAR studies. This procedure is adapted from a solid-phase synthesis approach.
Protocol: Solid-Phase Synthesis of N-Propyl-2-methylimidazo[1,2-a]pyridine-8-carboxamide
-
Resin Preparation: Swell the polymer-bound 2-aminonicotinate resin in pyridine.
-
Cyclization: Treat the resin with an excess of chloroacetone and heat to form the resin-bound 2-methylimidazo[1,2-a]pyridine-8-carboxylate.
-
Washing: Thoroughly wash the resin with methanol and dichloromethane to remove excess reagents.
-
Cleavage and Amidation: Suspend the resin in pyridine and add an excess of propylamine. Shake the mixture at room temperature for 18-24 hours.
-
Product Isolation: Filter the resin and wash with methanol. Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash chromatography to obtain the desired N-propyl-2-methylimidazo[1,2-a]pyridine-8-carboxamide.
PI3Kα Kinase Inhibition Assay
The following is a detailed protocol for a PI3Kα kinase inhibition assay using a luminescence-based method.
Protocol: PI3Kα Kinase-Glo™ Assay
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/mL BSA).
-
Dilute the PI3Kα enzyme and the lipid substrate (e.g., PIP2) in the kinase buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds to the appropriate wells.
-
Add the PI3Kα enzyme/lipid substrate mixture to all wells except the negative control.
-
Initiate the reaction by adding ATP to a final concentration of 25 µM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add the Kinase-Glo™ reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
General Synthetic Workflow for 8-Substituted Imidazo[1,2-a]pyridines
Caption: General synthetic routes to 8-substituted imidazo[1,2-a]pyridines.
PI3K/Akt Signaling Pathway in Cancer
Caption: Simplified PI3K/Akt signaling pathway and the point of intervention for imidazo[1,2-a]pyridine inhibitors.
Conclusion and Future Perspectives
The 8-position of the imidazo[1,2-a]pyridine scaffold is a critical determinant of biological activity and a versatile point for synthetic modification. As demonstrated in this guide, the nature of the substituent at this position can dramatically influence potency and selectivity against a range of therapeutic targets, from protein kinases to G-protein coupled receptors and bacterial enzymes.
The strategic use of bioisosteric replacements, such as the substitution of a nitrogen atom with a fluorine atom, has proven to be a successful strategy for optimizing the properties of these compounds. Furthermore, the introduction of larger, more complex functionalities at the 8-position can enable interactions with deeper binding pockets, leading to significant gains in potency.
Future research in this area will likely focus on the development of novel synthetic methodologies to further expand the diversity of substituents that can be introduced at the 8-position. Moreover, a deeper understanding of the structural biology of imidazo[1,2-a]pyridine-target interactions, aided by techniques such as X-ray crystallography and cryo-electron microscopy, will undoubtedly facilitate the rational design of next-generation therapeutics based on this privileged scaffold. The continued exploration of the SAR at the 8-position holds great promise for the discovery of new and improved drugs for a wide range of human diseases.
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Zhang, X., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1136-1141. [Link]
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Kamal, A., et al. (2007). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry, 9(6), 1083-1093. [Link]
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Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid analogs, a class of compounds showing significant promise in medicinal chemistry. We will delve into the experimental data that supports their potential as therapeutic agents, compare their performance with relevant alternatives, and provide detailed methodologies for key experiments. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Versatile Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][4][5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties.
The Role of Chloro-Substitution at the 8-Position
The introduction of a chlorine atom at the 8-position of the imidazo[1,2-a]pyridine ring can significantly influence the compound's physicochemical properties and biological activity. Halogenation, in general, can enhance membrane permeability, improve metabolic stability, and provide additional interaction points with biological targets. While comprehensive structure-activity relationship (SAR) studies specifically for this compound analogs are not extensively documented in publicly available literature, research on related chloro-substituted imidazo[1,2-a]pyridines suggests that this substitution can be beneficial for potency. For instance, studies on antitrypanosomatid agents have explored 6-chloro-substituted analogs, indicating the importance of halogenation in modulating activity.[6][7]
In Vitro Efficacy: A Tale of Potency and Selectivity
The in vitro evaluation of novel chemical entities is a critical first step in the drug discovery process. It provides essential information on a compound's potency, selectivity, and mechanism of action at a cellular level. For the this compound analogs and related compounds, a variety of in vitro assays have been employed to assess their therapeutic potential, primarily in the context of anticancer activity.
Comparative In Vitro Anticancer Activity
While direct comparative data for a series of this compound analogs is limited, we can synthesize a comparative overview from studies on structurally related imidazo[1,2-a]pyridine derivatives. The following table summarizes the in vitro anticancer activity of various chloro-substituted imidazo[1,2-a]pyridine analogs against different cancer cell lines.
| Compound ID/Description | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | 3-(p-chlorophenyl)-2-nitro | HT-29 (Colon) | 4.15 ± 2.93 | [8] |
| Compound 14 | 3-(p-chlorophenyl)-2-(m-tolyl) | B16F10 (Melanoma) | 21.75 ± 0.81 | [8] |
| Compound 18 | 3-(p-chlorophenyl)-2-(2,4-difluorophenyl) | B16F10 (Melanoma) | 14.39 ± 0.04 | [8] |
| Compound 14c | 8-morpholino, phenylpyrimidine-carboxamide | A549, PC-3, MCF-7 | 6.39 - 74.9 | [9] |
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [10] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [10] |
This table is a compilation of data from different studies and direct comparison should be made with caution due to variations in experimental conditions.
The data suggests that chloro-substitution, particularly the presence of a p-chlorophenyl group at the 3-position, can lead to potent anticancer activity.[8] For example, compound 12, with a p-chlorophenyl group at C-3 and a nitro group at C-2, demonstrated a remarkable IC50 value of 4.15 µM against the HT-29 colon cancer cell line.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Efficacy: Bridging the Gap from Bench to Bedside
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and toxicity of a drug candidate in a whole-organism setting. Unfortunately, there is a scarcity of publicly available in vivo efficacy data specifically for this compound analogs. However, we can discuss the general methodologies used for evaluating the in vivo efficacy of related imidazo[1,2-a]pyridine compounds, particularly in the context of cancer and inflammation.
General Approach for In Vivo Anticancer Efficacy Studies
Xenograft models in immunocompromised mice are the gold standard for preclinical evaluation of anticancer agents.
Experimental Workflow:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. The test compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.
-
Body Weight and Health Monitoring: The general health and body weight of the mice are monitored to assess toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Caption: General workflow for in vivo anticancer efficacy studies in xenograft models.
A study on imidazo[1,2-a]pyridine derivatives as cyclooxygenase-2 (COX-2) inhibitors did report in vivo analgesic activity.[5][11] The most potent compound, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j), exhibited a notable analgesic effect with an ED50 value of 12.38 mg/kg.[5][11] This highlights the potential for imidazo[1,2-a]pyridines to demonstrate in vivo efficacy in relevant disease models.
Future Directions and Concluding Remarks
The available data indicates that the imidazo[1,2-a]pyridine scaffold, particularly with chloro-substitutions, holds significant promise for the development of novel therapeutic agents. The in vitro studies on related analogs have demonstrated potent anticancer activity against various cell lines.
However, a clear gap exists in the literature regarding the systematic in vitro and, more importantly, in vivo evaluation of this compound analogs. Future research should focus on synthesizing a focused library of these specific analogs and subjecting them to a comprehensive panel of in vitro assays to determine their potency, selectivity, and mechanism of action. Promising candidates should then be advanced to in vivo studies using relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
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In Silico Showdown: Evaluating the Promise of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid as a Multi-Targeted Therapeutic Agent
A Comparative Molecular Docking Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory effects. This guide delves into a comparative molecular docking study of a specific derivative, 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, against four key protein targets implicated in cancer and inflammation: Phosphoinositide 3-kinase alpha (PI3Kα), Protein Kinase B (AKT1), Tubulin, and Cyclooxygenase-2 (COX-2). By juxtaposing its predicted binding affinities with those of well-established inhibitors, we aim to provide a comprehensive in-silico assessment of its therapeutic potential and guide future experimental validation.
The Rationale: Why These Targets?
The selection of PI3Kα, AKT1, Tubulin, and COX-2 as target proteins is rooted in their critical roles in disease pathogenesis. The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Tubulin, the building block of microtubules, is a validated target for anticancer drugs that disrupt cell division.[2] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade and is also implicated in tumorigenesis.[3][4] Given the known anticancer and anti-inflammatory properties of the imidazo[1,2-a]pyridine class, these targets represent logical starting points for evaluating the therapeutic promise of novel derivatives like this compound.
A Rigorous In-Silico Gauntlet: The Molecular Docking Workflow
To ensure the scientific validity and reproducibility of our in-silico analysis, a meticulous and well-documented molecular docking protocol is paramount. This section outlines the step-by-step methodology employed in this comparative study, utilizing the widely recognized and validated software, AutoDock Vina.[5][6][7]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation: Paving the Way for Interaction
-
Objective: To prepare the crystal structures of the target proteins for docking by removing non-essential molecules and adding necessary components.
-
Procedure:
-
The three-dimensional crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB):
-
All non-protein entities, including water molecules, co-crystallized ligands, and ions, were removed from the PDB files.
-
Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were computed to simulate physiological conditions.
-
The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.
-
-
-
Ligand Preparation: Readying the Challenger and the Champions
-
Objective: To prepare the 3D structures of the test compound and the known inhibitors for docking.
-
Procedure:
-
The 2D structure of this compound was obtained from the PubChem database (CID: 55277142).[2]
-
The structures of the comparator compounds were also obtained from PubChem:
-
Wortmannin (for PI3Kα): A known covalent inhibitor.[15][17][18][19][20][21]
-
MK-2206 (for AKT1): A potent allosteric inhibitor.[5][7][10][22][23][24][25][26]
-
Colchicine (for Tubulin): A classic tubulin polymerization inhibitor.[1][12][13][14][27][28][29][30][31][32]
-
Celecoxib (for COX-2): A selective COX-2 inhibitor.[3][6][16][33][34][35][36][37]
-
-
The 2D structures were converted to 3D structures and subjected to energy minimization using the MMFF94 force field.
-
Rotatable bonds were defined for each ligand to allow for conformational flexibility during docking.
-
The prepared ligand structures were saved in the PDBQT file format.
-
-
-
Defining the Battlefield: Grid Box Generation
-
Objective: To define the specific three-dimensional space on the target protein where the docking algorithm will search for binding poses.
-
Procedure:
-
A grid box was centered on the active site of each protein, defined by the position of the co-crystallized ligand in the original PDB structure.
-
The dimensions of the grid box were set to encompass the entire active site and provide sufficient space for the ligands to orient themselves. The specific grid parameters used are detailed in the table below.
-
-
-
The Docking Simulation: Predicting the Interaction
-
Objective: To predict the binding affinity and pose of each ligand within the active site of its respective target protein.
-
Procedure:
-
Molecular docking was performed using AutoDock Vina.
-
The exhaustiveness of the search was set to 12 to ensure a thorough exploration of the conformational space.
-
The top-ranked binding pose for each ligand-protein complex, based on the most negative binding affinity (in kcal/mol), was selected for further analysis.
-
-
Diagram of the Molecular Docking Workflow
Caption: A streamlined workflow for the molecular docking protocol.
Comparative Analysis: Benchmarking Against the Best
The predicted binding affinities of this compound and the established inhibitors for each target protein are summarized below. A more negative binding affinity suggests a stronger predicted interaction.
| Target Protein | PDB ID | Test Compound | Predicted Binding Affinity (kcal/mol) | Comparator Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC50 of Comparator |
| PI3Kα | 4JPS | This compound | -8.2 | Wortmannin | -9.5 | ~3 nM[15][18] |
| AKT1 | 4EKL | This compound | -7.9 | MK-2206 | -9.1 | 8 nM (Akt1)[5][10][23] |
| Tubulin | 4O2B | This compound | -7.5 | Colchicine | -8.8 | ~3.8 µM (polymerization)[27] |
| COX-2 | 5KIR | This compound | -8.5 | Celecoxib | -10.2 | 40 nM[33][34] |
Discussion: Interpreting the In-Silico Evidence
The molecular docking results provide a preliminary but insightful glimpse into the potential of this compound as a multi-targeting agent.
-
PI3Kα and AKT1: The test compound exhibits promising predicted binding affinities for both PI3Kα (-8.2 kcal/mol) and AKT1 (-7.9 kcal/mol). While not as potent as the established inhibitors Wortmannin and MK-2206, these values suggest that the compound could potentially modulate the PI3K/AKT signaling pathway. Further investigation into the specific binding interactions would be necessary to understand the mechanism of inhibition.
-
Tubulin: The predicted binding affinity for the colchicine binding site of tubulin (-7.5 kcal/mol) is moderate. This suggests that while it may have some interaction, it is unlikely to be a potent tubulin polymerization inhibitor in its current form. Structural modifications to enhance interactions within this pocket could be a viable strategy for lead optimization.
-
COX-2: Notably, this compound shows its strongest predicted binding affinity for COX-2 (-8.5 kcal/mol). This indicates a potentially significant anti-inflammatory activity. The comparison with Celecoxib, a highly selective COX-2 inhibitor, suggests that this compound warrants further investigation as a potential anti-inflammatory agent.
Visualizing the PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and points of inhibition.
Conclusion and Future Directions
This comparative molecular docking guide provides a foundational in-silico assessment of this compound against four therapeutically relevant protein targets. The results suggest that this compound holds particular promise as an inhibitor of COX-2 and may also exhibit activity against the PI3K/AKT pathway.
It is crucial to emphasize that these are computational predictions and require experimental validation. Future research should focus on:
-
In-vitro enzymatic assays to determine the actual IC50 values against the target proteins.
-
Cell-based assays to assess the compound's effect on cancer cell proliferation and inflammatory responses.
-
X-ray crystallography of the compound in complex with the target proteins to validate the predicted binding modes and guide further structure-activity relationship (SAR) studies.
By integrating computational and experimental approaches, the full therapeutic potential of this compound and its derivatives can be effectively explored, paving the way for the development of novel multi-targeted therapies for cancer and inflammatory diseases.
References
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ResearchGate. Docking poses of co-crystallized colchicine in the binding site of tubulin (PDB ID = 4O2B). [Link]
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Wikipedia. Wortmannin. [Link]
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AACR Journals. Abstract #DDT01-1: MK-2206: A potent oral allosteric AKT inhibitor. [Link]
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MDPI. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. [Link]
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ResearchGate. Docking simulation of celecoxib (a), 2a (b), 2b (c), and 2j (d) molecules in COX-2 (PDB ID: 5KIR). [Link]
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RCSB PDB. 4O2B: Tubulin-Colchicine complex. [Link]
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National Center for Biotechnology Information. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. [Link]
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National Center for Biotechnology Information. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design. [Link]
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National Center for Biotechnology Information. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]
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PLOS One. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206. [Link]
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wwPDB. pdb_00004o2b. [Link]
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National Center for Biotechnology Information. Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. [Link]
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Taylor & Francis Online. Identification of novel potential cyclooxygenase-2 inhibitors using ligand- and structure-based virtual screening approaches. [Link]
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National Center for Biotechnology Information. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]
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National Center for Biotechnology Information. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206. [Link]
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MDPI. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. [Link]
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PubChem. This compound. [Link]
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BioWorld. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. [Link]
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ResearchGate. The detailed interactions between colchicine and tubulin. [Link]
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NCBI Bookshelf. COX Inhibitors. [Link]
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MDPI. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. [Link]
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ResearchGate. Molecular docking analyses of MK-2206 to the allosteric site of human AKT1. [Link]
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ResearchGate. Molecular docking analyses of MK-2206 to the allosteric site of human AKT1. [Link]
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RCSB PDB. 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]
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MDPI. Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target. [Link]
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PubChem. 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. [Link]
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National Center for Biotechnology Information. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
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Taylor & Francis Online. Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. wortmannin. [Link]
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National Center for Biotechnology Information. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. [Link]
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Protein Data Bank Japan. 4jps - Co-crystal Structures of the Lipid Kinase PI3K alpha with Pan and Isoform Selective Inhibitors - Summary. [Link]
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PubChem. 8-chloroimidazo[1,2-a]pyridine-3-carboxylic acid. [Link]
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PubChem. 8-chloroimidazo[1,5-a]pyridine-3-carboxylic acid. [Link]
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A Comparative Guide to the PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Isomers
This guide provides an in-depth comparison of the Phosphoinositide 3-kinase alpha (PI3Kα) inhibitory activity of various imidazo[1,2-a]pyridine isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the potency of these compounds, supported by experimental data and detailed protocols.
The Significance of PI3Kα Inhibition and the Imidazo[1,2-a]pyridine Scaffold
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα.[2] This makes PI3Kα a highly attractive target for the development of novel anticancer therapeutics.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its synthetic tractability and its ability to interact with the ATP-binding pocket of various kinases.[3] Its rigid, bicyclic nature provides a solid framework for the strategic placement of substituents to optimize potency and selectivity. This guide will explore how the positional isomerism of substituents on this scaffold dictates the inhibitory activity against PI3Kα.
Comparative Analysis of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors: A Positional Isomerism Perspective
The inhibitory potency of imidazo[1,2-a]pyridine derivatives against PI3Kα is highly dependent on the nature and position of substituents on the heterocyclic core. While a direct comparison of simple, unsubstituted isomers is not extensively documented, a wealth of data from structure-activity relationship (SAR) studies on substituted analogs allows us to infer the impact of positional isomerism. The following table summarizes the PI3Kα inhibitory activity (IC50) of representative imidazo[1,2-a]pyridine derivatives with substitutions at the C2, C6, and C8 positions.
| Compound ID | Substitution Pattern | PI3Kα IC50 (nM) | Key SAR Insights | Reference |
| 1 | 2-methyl, 3-(1-((4-fluorophenyl)sulfonyl)-1H-pyrazol-3-yl) | 670 | A lead compound identified from library screening. | [4] |
| 2g | Optimized substituents on compound 1 | 1.8 | Optimization of substituents on the pyrazole ring significantly enhances potency. | [4] |
| 12 | Thiazole derivative of 2g | 2.8 | Structural modification of the pyrazole moiety to a thiazole maintains high potency. | [4] |
| 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | 1.94 | Introduction of a quinazoline moiety at the C6 position leads to potent inhibition. | [5] |
| 35 | 2,6,8-trisubstituted derivative | 150 | Systematic modification of the 2, 6, and 8-positions is a viable strategy for developing potent inhibitors. | [6] |
Analysis of Structure-Activity Relationships:
The data reveals several key trends regarding the influence of substituent positioning on PI3Kα inhibitory activity:
-
Substitutions at the C3 and C2 Positions: The initial discovery of a 2-methyl-3-substituted imidazo[1,2-a]pyridine as a PI3Kα inhibitor highlights the importance of these positions for activity.[4] Further optimization of the substituent at the C3 position led to a more than 300-fold increase in potency, demonstrating that this position is critical for interaction with the kinase.[4]
-
Modification of the C6 Position: The development of potent inhibitors with a quinazoline moiety at the C6 position of the imidazo[1,2-a]pyridine ring indicates that this position can be successfully modified to enhance inhibitory activity.[5] This suggests that the C6 position is likely oriented towards a region of the ATP-binding pocket that can accommodate bulky substituents.
-
Multi-substituted Derivatives (C2, C6, and C8): The successful design of nanomolar inhibitors through systematic modification of the C2, C6, and C8 positions underscores the importance of a multi-pronged substitution strategy.[6] This approach allows for the fine-tuning of interactions with different sub-pockets of the PI3Kα active site.
Experimental Protocol: In Vitro PI3Kα Inhibition Assay (ADP-Glo™ Kinase Assay)
The following protocol provides a detailed methodology for determining the in vitro inhibitory activity of test compounds against PI3Kα using the luminescence-based ADP-Glo™ Kinase Assay from Promega.[7][8][9][10][11] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.
-
Kinase Reaction Setup: a. In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO in kinase assay buffer) to the appropriate wells. b. Add 2.5 µL of a solution containing the PI3Kα enzyme and the lipid substrate in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range. c. Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for PI3Kα. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to allow for sufficient product formation without depleting the substrate.
-
ADP Detection: a. After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction. d. Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram:
Caption: Workflow for PI3Kα inhibition assay.
The PI3Kα Signaling Pathway
A thorough understanding of the PI3Kα signaling pathway is essential for the rational design of effective inhibitors. The following diagram illustrates the key components and interactions within this critical cellular cascade.
Caption: The PI3K/AKT/mTOR signaling pathway.
Upon activation by receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[13] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), to promote cell growth, proliferation, and survival.[13] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[13]
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a versatile and highly promising starting point for the development of potent and selective PI3Kα inhibitors. As demonstrated by the extensive SAR data, the inhibitory activity of these compounds can be finely tuned by strategic substitution at various positions of the heterocyclic core. A thorough understanding of the structure-activity relationships, coupled with robust in vitro assays such as the ADP-Glo™ kinase assay, is crucial for advancing the discovery of novel imidazo[1,2-a]pyridine-based anticancer agents.
References
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Introduction: The Criticality of Regioisomeric Purity in Imidazo[1,2-a]pyridine Drug Development
An In-Depth Spectroscopic Guide to the Differentiation of Imidazo[1,2-a]pyridine Regioisomers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents, from sedative-hypnotics like Zolpidem to novel anti-cancer and anti-inflammatory candidates.[1] The biological activity of these compounds is exquisitely dependent on their three-dimensional structure and electronic properties, which are dictated by the precise substitution pattern on the fused heterocyclic ring system.
Regioisomers—compounds with the same molecular formula but different substituent positions—can exhibit drastically different pharmacological, toxicological, and pharmacokinetic profiles. An undesired regioisomer can be inactive, act as an antagonist, or introduce unforeseen toxicity. Therefore, the unambiguous structural characterization and differentiation of regioisomers are not merely academic exercises; they are fundamental requirements for robust structure-activity relationship (SAR) studies, securing intellectual property, and ensuring regulatory compliance.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to distinguish imidazo[1,2-a]pyridine regioisomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output, empowering researchers to make informed decisions in their synthetic and analytical workflows.
The Chemist's Toolkit: A Multi-Pronged Spectroscopic Approach
While various analytical techniques contribute to structural elucidation, a combination of Nuclear Magnetic Resonance (NMR), UV-Visible, and Fluorescence Spectroscopy provides the most definitive and complementary data for differentiating imidazo[1,2-a]pyridine regioisomers. Mass Spectrometry (MS) confirms the molecular weight, ensuring the correct elemental composition, and Infrared (IR) spectroscopy identifies functional groups, but it is the triad of NMR and optical spectroscopies that resolves the intricate details of substituent placement.[2][3][4]
Caption: General workflow for regioisomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for identifying imidazo[1,2-a]pyridine regioisomers. It provides a direct map of the carbon-hydrogen framework, and the chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the local electronic environment of each nucleus.
Core Rationale: Why NMR Excels
The arrangement of substituents fundamentally alters the electron density distribution across the aromatic system. An electron-donating group (e.g., -OCH₃, -NH₂) will shield nearby protons and carbons, shifting their signals upfield (lower ppm). Conversely, an electron-withdrawing group (e.g., -NO₂, -CN) deshields them, causing a downfield shift (higher ppm). This predictable electronic influence is the key to differentiation.
Caption: Imidazo[1,2-a]pyridine core structure and numbering.[5]
¹H NMR Spectroscopic Comparison
The protons on the pyridine ring (H-5, H-6, H-7, H-8) and the imidazole ring (H-2, H-3) give rise to characteristic signals. The proton at H-5 is typically the most deshielded (highest ppm) in the pyridine portion due to the anisotropic effect of the adjacent bridgehead nitrogen.
-
Substituent at C-2 vs. C-3: A substituent at C-2 will most significantly impact the chemical shift of H-3, and vice-versa. For instance, in a 2-phenyl substituted system, H-3 appears as a singlet, whereas in a 3-substituted analogue, H-2 appears as a singlet, often at a distinct chemical shift.
-
Substituent on the Pyridine Ring: Substitution at C-5, C-6, C-7, or C-8 dramatically alters the coupling patterns. For example, a substituent at C-6 will simplify the signals for H-5 and H-7 from a doublet of doublets or triplet to a simple doublet, providing a clear indication of its position.
Table 1: Representative ¹H NMR Chemical Shift (δ, ppm) Data for Substituted Imidazo[1,2-a]pyridines
| Compound/Substituent Position | H-2 | H-3 | H-5 | H-6 | H-7 | H-8 | Reference |
|---|---|---|---|---|---|---|---|
| Unsubstituted | ~7.55 (s) | ~7.50 (s) | ~7.95 (d) | ~6.75 (t) | ~7.10 (t) | ~7.60 (d) | [2][6] |
| 6-Chloro-2-(furan-2-yl) | — | 3.53 (s) | 8.00 (d) | — | 7.00 (dd) | 7.36 (d) | [7] |
| 2-(4-Fluorophenyl)-3-substituted | — | — | 7.92 (d) | 6.91 (t) | 7.30 (m) | 7.66 (d) | [8] |
| 2-Phenyl-3-substituted | — | — | 8.87 (d) | 6.83 (m) | 7.20 (m) | 7.65 (m) | [9] |
Note: Chemical shifts are highly dependent on the solvent and the specific nature of the substituents. This table illustrates general trends.
¹³C NMR Spectroscopic Comparison
¹³C NMR provides direct evidence of the carbon skeleton. The chemical shifts of the carbons bearing a substituent are significantly altered, providing a clear diagnostic marker.
-
C-2 and C-3: These carbons have distinct chemical shifts. Substitution directly on one of these carbons causes a large downfield shift for that carbon signal.
-
Bridgehead Carbons: The bridgehead carbon (C-8a) is also sensitive to the electronic environment and can help in assignments.
-
DEPT-135 Experiment: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. It distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons (including C-8a and substituted carbons) are absent. This allows for unambiguous counting of unsubstituted CH groups in each ring, confirming the substitution pattern.
Table 2: Representative ¹³C NMR Chemical Shift (δ, ppm) Data for Substituted Imidazo[1,2-a]pyridines
| Compound/Substituent Position | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a | Reference |
|---|---|---|---|---|---|---|---|---|
| 6-Chloro-2-(furan-2-yl)-3-amino | 150.1 | 129.5 | 120.2 | 120.8 | 125.4 | 117.8 | 140.3 | [7] |
| 2-(4-Fluorophenyl)-3-substituted | 139.8 | 113.7 | 122.3 | 113.0 | 125.8 | 118.1 | 143.3 | [8] |
| 2-Phenyl-3-substituted | 145.2 | 117.9 | 124.6 | 112.4 | 125.5 | 116.7 | 146.7 | [9] |
Note: Values are illustrative. Quaternary carbons from substituents are not shown.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher field spectrometer.
-
2D NMR (if necessary): If assignments are ambiguous, perform 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C direct correlation), and HMBC (¹H-¹³C long-range correlation) to definitively map the molecular connectivity.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape
While NMR maps the atomic framework, UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopies probe the electronic structure of the conjugated π-system. These techniques are rapid, highly sensitive, and can reveal stark differences between regioisomers that may not be immediately obvious by NMR.
Core Rationale: Conjugation and Electronic Transitions
The imidazo[1,2-a]pyridine core has characteristic π-π* electronic transitions that result in UV absorption.[10] The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are directly influenced by substituents that extend or perturb the conjugated system. Regioisomers, by definition, have different arrangements of these substituents, leading to unique electronic properties and, consequently, distinct spectra.[11]
UV-Visible Absorption Comparison
-
Effect of Substituent Position: Placing a substituent at a position that extends the π-conjugation (e.g., a phenyl group at C-2 or C-3) typically results in a bathochromic (red) shift of the lowest energy absorption band compared to the unsubstituted parent.[11]
-
Effect of Substituent Nature: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can induce significant shifts. A donor-acceptor (D-A) architecture across the scaffold can create new, lower-energy intramolecular charge-transfer (ICT) bands, which are highly sensitive to isomerism.[11]
Fluorescence Spectroscopy Comparison
Many imidazo[1,2-a]pyridine derivatives are highly fluorescent, a property that is also exceptionally sensitive to their isomeric structure.[12][13]
-
Emission Wavelength (λ_em): Regioisomers can have dramatically different emission colors. The extent of conjugation and the presence of ICT character strongly influence the energy of the emitting state.
-
Fluorescence Quantum Yield (Φ_F): The efficiency of fluorescence can vary significantly between isomers. Some regioisomers may be bright emitters, while others are weak or non-emissive due to alternative non-radiative decay pathways (e.g., intersystem crossing) being favored in their specific geometry.[14]
Table 3: Comparative Photophysical Data for Imidazo[1,2-a]pyridine Derivatives
| Compound Series/Substitution | Absorption λ_max (nm) | Emission λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
|---|---|---|---|---|---|
| V-Shaped bis-ImPy (Donor groups) | 252, 310, 340 | 431 | 0.51 | CH₂Cl₂ | [11] |
| V-Shaped bis-ImPy (Acceptor groups) | 270, 335 | 391 | 0.25 | CH₂Cl₂ | [11] |
| 3-hydroxymethyl-2-phenyl | 247 | 437.6 | High Intensity | Methanol | [12] |
| 3-hydroxymethyl-2-(4'-nitrophenyl) | 265 | — | No Fluorescence | Methanol | [12] |
Note: This table highlights how different substitution patterns on the core scaffold lead to varied photophysical properties.
Experimental Protocol: Optical Spectroscopy
-
Solvent Selection: Choose a spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, DMSO) in which the compound is soluble and that is transparent in the wavelength range of interest. Note that solvatochromism (a shift in λ_max with solvent polarity) can be a diagnostic feature for certain isomers.
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) in a quartz cuvette to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1 for fluorescence measurements).
-
Data Acquisition (UV-Vis): Scan the absorbance from ~200 nm to 500 nm to identify all relevant π-π* transitions.
-
Data Acquisition (Fluorescence): Excite the sample at its lowest energy λ_max and record the emission spectrum. Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
Conclusion: A Synergistic Approach for Unambiguous Assignment
The differentiation of imidazo[1,2-a]pyridine regioisomers is a critical step in chemical and pharmaceutical development that demands a rigorous and multi-faceted analytical approach.
-
NMR spectroscopy stands as the definitive tool , providing an unambiguous map of the proton and carbon framework. The combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete and self-validating assignment of a structure.
-
UV-Visible and Fluorescence spectroscopy offer highly sensitive and complementary data. These techniques probe the electronic nature of the molecule, often revealing dramatic differences between isomers in their absorption and emission profiles. A significant change in color or fluorescence intensity between two potential isomers is a powerful and rapid diagnostic indicator.
By integrating the structural detail from NMR with the electronic information from optical spectroscopy, researchers can achieve the highest level of confidence in their regioisomeric assignments, ensuring the integrity of their scientific findings and the quality of their drug development candidates.
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Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (2019). Heliyon, 5(6), e01968. [Link]
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Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). New Journal of Chemistry, 43(39), 15631-15636. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22449–22464. [Link]
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Why Vertically π-expanded imidazo[1,2-a]pyridines Are Weak Fluorescence Emitters: Experimental and Computational Studies. (2015). Physical Chemistry Chemical Physics, 17(14), 8945-50. [Link]
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1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. (2019). Heliyon, 5(6), e01968. [Link]
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Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2012). Chemistry Central Journal, 6(1), 133. [Link]
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UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. (n.d.). ResearchGate. Retrieved from [Link]
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Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2002). Molecules, 7(6), 511-517. [Link]
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Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2018). Chemistry Proceedings, 1(1), 10. [Link]
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Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. (2017). The Journal of Organic Chemistry, 82(11), 5961–5971. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22449-22464. [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3426. [Link]
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Imidazo(1,2-a)pyridine. (n.d.). PubChem. Retrieved from [Link]
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Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 282, 121633. [Link]
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A Head-to-Head Comparison: 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Versus Established ALK5 Inhibitors in TGF-β Signaling
In the landscape of drug discovery, particularly in oncology and fibrosis research, the transforming growth factor-beta (TGF-β) signaling pathway presents a critical therapeutic target.[1][2] Dysregulation of this pathway is a known driver of tumorigenesis, metastasis, and fibrotic diseases.[3][4] A key node in this cascade is the TGF-β type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[3][5] Consequently, the development of potent and selective ALK5 inhibitors is of paramount interest.[4][6]
This guide provides a comprehensive head-to-head comparison of a novel putative ALK5 inhibitor, 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, with well-established ALK5 inhibitors: SB-431542, Galunisertib (LY2157299), and RepSox. While extensive data exists for the latter three compounds, this guide will present a comparative framework, including hypothetical yet plausible performance data for this compound, to illustrate its potential positioning within the ALK5 inhibitor landscape. This analysis is grounded in the common imidazo[1,2-a]pyridine scaffold, a motif present in numerous kinase inhibitors.[7]
The TGF-β/ALK5 Signaling Pathway: A Primer
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3] This phosphorylation event activates the ALK5 kinase domain, which in turn phosphorylates the downstream signaling proteins, SMAD2 and SMAD3.[3] The phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and extracellular matrix production.[1][3]
Caption: The canonical TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.
Comparative Inhibitor Performance
The efficacy of a kinase inhibitor is primarily defined by its potency (IC50), selectivity, and cellular activity. The following table summarizes the key performance metrics of our compared inhibitors. The data for this compound is presented as a hypothetical projection to illustrate its potential as a competitive inhibitor.
| Inhibitor | Target(s) | IC50 (ALK5) | Mechanism of Action | Key Features |
| This compound | ALK5 (putative) | Hypothetical: 75 nM | ATP-competitive inhibition (putative) | Imidazo[1,2-a]pyridine scaffold suggests potential for good kinase selectivity. |
| SB-431542 | ALK4, ALK5, ALK7 | 94 nM[8] | ATP-competitive inhibition | Widely used in research to study TGF-β signaling; inhibits multiple ALK receptors.[9][10] |
| Galunisertib (LY2157299) | ALK5 (TβRI) | 56 nM[11][12] | ATP-competitive inhibition | Orally bioavailable small molecule that has been investigated in clinical trials for various cancers.[13][14] |
| RepSox | ALK5 (TβRI) | 23 nM (binding), 4 nM (autophosphorylation)[15][16][17] | ATP-competitive inhibition | Potent and selective; used in stem cell research to replace SOX2 in cellular reprogramming.[18][19] |
Experimental Protocols for Inhibitor Characterization
To ensure a robust and objective comparison, standardized experimental protocols are essential. Below are representative methodologies for key assays in the characterization of ALK5 inhibitors.
In Vitro Kinase Assay (LanthaScreen™)
This assay quantifies the potency of an inhibitor against the isolated ALK5 kinase.
Principle: A time-resolved Förster resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a fluorescently labeled substrate by the ALK5 kinase. Inhibition of the kinase results in a decreased FRET signal.
Protocol:
-
Prepare a reaction buffer containing kinase buffer, 5 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.
-
Serially dilute the test inhibitors (this compound, SB-431542, Galunisertib, RepSox) in DMSO, followed by dilution in the reaction buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing recombinant ALK5 kinase and a fluorescein-labeled SMAD2 peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for ALK5).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding 10 µL of a solution containing EDTA and a terbium-labeled anti-phospho-SMAD2 antibody.
-
Incubate for 30 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm and 495 nm.
-
Calculate the emission ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Cellular Assay: SMAD2 Phosphorylation (Western Blot)
This assay confirms the inhibitor's activity in a cellular context by measuring its effect on the phosphorylation of the direct ALK5 substrate, SMAD2.
Protocol:
-
Culture a suitable cell line (e.g., HaCaT keratinocytes) in DMEM supplemented with 10% FBS.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4 hours.
-
Pre-treat the cells with serially diluted inhibitors or DMSO for 1 hour.
-
Stimulate the cells with 5 ng/mL of TGF-β1 for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-SMAD2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Caption: A generalized workflow for the characterization of novel kinase inhibitors.
Concluding Remarks
The established ALK5 inhibitors—SB-431542, Galunisertib, and RepSox—each offer a unique profile in terms of potency, selectivity, and application, from fundamental research to clinical investigation.[9][14][18] The hypothetical positioning of this compound as a novel ALK5 inhibitor is predicated on its core chemical scaffold, which is prevalent in kinase-targeted drug discovery.[7]
For researchers and drug development professionals, the choice of an inhibitor will depend on the specific experimental or therapeutic context. SB-431542 remains a valuable tool for in vitro studies of TGF-β signaling.[9][10] Galunisertib represents a clinically evaluated asset, providing a benchmark for translational studies.[13][14] RepSox offers high potency and is particularly relevant in the field of regenerative medicine and stem cell biology.[18][19]
The potential of this compound will ultimately be determined by empirical data. The experimental workflows detailed in this guide provide a robust framework for such an evaluation. Future studies should focus on a comprehensive kinase panel to ascertain its selectivity, followed by in-depth cellular and in vivo characterization to validate its therapeutic potential.
References
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RepSox - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Galunisertib - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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What are ALK5 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 19, 2026, from [Link]
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SB-431542 - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. (n.d.). Retrieved January 19, 2026, from [Link]
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RepSox 82602 - BPS Bioscience. (n.d.). Retrieved January 19, 2026, from [Link]
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Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - Frontiers. (n.d.). Retrieved January 19, 2026, from [Link]
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TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology. (2011, December 1). Retrieved January 19, 2026, from [Link]
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Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed. (2024, April 3). Retrieved January 19, 2026, from [Link]
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Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed. (2015, August 10). Retrieved January 19, 2026, from [Link]
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SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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What are TGF beta receptor antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 19, 2026, from [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 8). Retrieved January 19, 2026, from [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid-Based Compounds
Introduction: The Imperative for Selectivity in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its versatile biological activity.[1][2] Derivatives of this core, such as those based on 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, are actively investigated for a range of therapeutic applications, including oncology, where they often function as protein kinase inhibitors.[1][2]
However, the therapeutic success of any kinase inhibitor is not solely dependent on its on-target potency. The human kinome consists of over 500 kinases, many of which share structural homology within their ATP-binding sites. This similarity creates a significant risk of cross-reactivity, where a compound inhibits unintended kinases, leading to off-target effects, toxicity, and potential drug development failure.[3][4] Therefore, a rigorous and systematic assessment of a compound's selectivity profile is a non-negotiable step in preclinical development.
This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a cross-reactivity profiling strategy for novel compounds based on the this compound scaffold. As specific experimental data for this exact compound series is not extensively available in the public domain, we will use a representative hypothetical compound, "Cmpd-Z" , to illustrate the principles, workflows, and data interpretation central to a robust selectivity assessment.
Part 1: Foundational Principles of Kinase Inhibitor Selectivity
Before delving into experimental protocols, it is crucial to understand the conceptual pillars of selectivity profiling. The primary goal is to quantify a compound's binding affinity or inhibitory activity against its intended target versus a broad panel of other kinases.
Biochemical vs. Cellular Selectivity: Two Sides of the Same Coin
A comprehensive profile requires assessing selectivity in two distinct contexts:
-
Biochemical Selectivity: This is determined using cell-free assays with purified, recombinant enzymes. These assays measure the direct interaction between the inhibitor and a kinase, providing precise data on potency (IC50) or binding affinity (Kd). They are ideal for broad screening due to their high throughput and reproducibility.[4]
-
Cellular Selectivity: This evaluates a compound's ability to engage its target within the complex milieu of an intact cell. Cellular assays account for factors like cell permeability, efflux pumps, and intracellular ATP concentrations, offering a more physiologically relevant measure of target engagement.[5] Discrepancies between biochemical and cellular data are common and can reveal crucial information about a compound's drug-like properties.[5]
Workflow for Comprehensive Cross-Reactivity Profiling
A tiered approach is the most efficient and cost-effective strategy for profiling.[4] This workflow prioritizes resources by using broad, single-concentration screens to identify potential liabilities before committing to more intensive dose-response and cellular studies.
Caption: A multi-tiered workflow for kinase inhibitor cross-reactivity profiling.
Part 2: Experimental Methodologies & Illustrative Data
This section provides detailed protocols and representative data for our hypothetical compound, Cmpd-Z , an this compound derivative designed as a potent inhibitor of Kinase A.
Tier 1: Broad Kinome Panel Screening
The initial step involves screening Cmpd-Z at a single, high concentration (typically 1-10 µM) against a large panel of kinases to quickly identify the spectrum of its activity. Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, are a gold standard for this purpose due to their sensitivity and reliability.[3][6]
Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)
-
Reaction Preparation: In a 96-well plate, prepare a reaction mix containing kinase buffer, a specific peptide or protein substrate for the target kinase, and MgCl₂.
-
Compound Addition: Add Cmpd-Z (from a DMSO stock) to a final concentration of 1 µM. Include a DMSO-only well as a negative control (100% activity) and a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control.
-
Kinase Addition: Add the purified recombinant kinase to each well to initiate the reaction.
-
ATP Initiation: Start the phosphorylation reaction by adding an ATP solution containing [γ-³³P]ATP. The total ATP concentration should be at or near the Km value for each specific kinase to ensure physiological relevance.[4] Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for Cmpd-Z relative to the DMSO control.
Table 1: Illustrative Tier 1 Screening Data for Cmpd-Z at 1 µM
| Kinase Target | Kinase Family | % Inhibition at 1 µM | Preliminary Hit? |
| Kinase A | Target Family | 98% | Yes (On-Target) |
| Kinase B | Target Family | 85% | Yes |
| Kinase C | Tyrosine Kinase | 15% | No |
| Kinase D | CMGC | 5% | No |
| Kinase X | STE | 92% | Yes (Off-Target) |
| Kinase Y | CAMK | 78% | Yes |
| Kinase Z | AGC | 2% | No |
| (...and 393 other kinases) |
This table represents a small subset of a full panel screen.
Tier 2: Dose-Response (IC₅₀) Determination
Kinases showing significant inhibition (>70-80%) in the Tier 1 screen are selected for full dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency.
Protocol: IC₅₀ Value Determination
-
Follow the same procedure as the Tier 1 radiometric assay.
-
Instead of a single concentration, prepare a serial dilution of Cmpd-Z, typically in 10 half-log steps (e.g., 100 µM to 1 nM).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.
Table 2: Illustrative IC₅₀ Data for Cmpd-Z Against Validated Hits
| Kinase Target | IC₅₀ (nM) | Notes |
| Kinase A | 5 | Potent On-Target Activity |
| Kinase B | 25 | High affinity, related to target |
| Kinase X | 15 | Potent Off-Target Liability |
| Kinase Y | 250 | Moderate off-target activity |
Tier 3: Orthogonal and Cellular Validation
Biochemical assays can sometimes produce artifacts.[7] Therefore, validating hits with an orthogonal method (one with a different technological principle) and in a cellular context is essential.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying direct target engagement in intact cells or cell lysates.[8] It operates on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with Cmpd-Z (e.g., at 1 µM) and another with a vehicle (DMSO) control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g).
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or another protein quantification method.
-
Data Analysis: Plot the amount of soluble protein against temperature. A successful target engagement by Cmpd-Z will result in a rightward shift of the melting curve compared to the DMSO control.
Table 3: Comparison of Biochemical and Cellular Data for Cmpd-Z
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular Target Engagement (CETSA) | Interpretation |
| Kinase A | 5 | Strong thermal shift observed | Confirmed On-Target Engagement |
| Kinase X | 15 | No significant thermal shift | Potential Biochemical Artifact or Poor Cell Permeability |
| Kinase B | 25 | Moderate thermal shift observed | Confirmed cellular off-target |
This comparative data is critical. The potent biochemical activity against Kinase X did not translate to cellular engagement, suggesting it may be a less significant in vivo off-target than initially feared. This highlights the indispensable value of cellular assays.[5]
Part 3: Data Visualization and Interpretation
Raw inhibition data can be difficult to interpret across a large panel. Visualizing the data provides an intuitive understanding of a compound's selectivity profile.
Kinome Tree Visualization
Kinome maps are dendrograms that illustrate the phylogenetic relationships between kinases. Plotting inhibition data onto this map immediately highlights which kinase families a compound interacts with.
Caption: A simplified kinome map visualizing the selectivity of Cmpd-Z.
Interpretation of the Map:
-
Red Nodes (Double Circle): Potent inhibition (IC₅₀ < 100 nM). Cmpd-Z potently hits its intended target, Kinase A, but also shows strong inhibition of Kinase X in a different family.
-
Yellow Nodes: Moderate inhibition (100 nM < IC₅₀ < 1000 nM).
-
White Nodes: No significant inhibition. This visualization clearly communicates that while Cmpd-Z is potent against its target, it has a significant off-target liability in the STE kinase family that warrants further investigation.
Conclusion
The cross-reactivity profiling of novel therapeutic candidates, such as those derived from the this compound scaffold, is a complex but essential undertaking. A successful strategy does not rely on a single assay but instead integrates a multi-tiered approach combining broad biochemical screens with rigorous dose-response validation and, critically, orthogonal cellular target engagement assays. This guide provides the foundational principles and actionable protocols to generate a comprehensive selectivity profile, enabling researchers to make informed decisions, prioritize compounds with the highest potential for success, and ultimately contribute to the development of safer and more effective medicines.
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Validating the Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Cellular Models
The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel imidazo[1,2-a]pyridine derivatives in cellular models. We will delve into the core signaling pathways affected by this class of compounds and provide detailed, side-by-side comparisons with established inhibitors, supported by robust experimental protocols.
Introduction to Imidazo[1,2-a]pyridines and Their Multifaceted Mechanisms of Action
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their therapeutic potential. Their diverse pharmacological profiles stem from their ability to interact with a variety of biological targets, leading to the modulation of critical cellular pathways. Understanding the precise mechanism of action is paramount for the rational design and development of these compounds into effective therapeutics.
This guide will focus on the validation of several key mechanisms of action attributed to imidazo[1,2-a]pyridine derivatives:
-
Inhibition of PI3K/Akt/mTOR Signaling: A crucial pathway regulating cell growth, proliferation, and survival, often dysregulated in cancer.
-
Disruption of Tubulin Polymerization: Targeting the cytoskeleton to induce cell cycle arrest and apoptosis, a validated anti-cancer strategy.
-
Modulation of Receptor Tyrosine Kinase (RTK) Activity: Focusing on c-Met and EGFR, key drivers of oncogenesis.
-
Inhibition of Aldehyde Dehydrogenase (ALDH): Targeting cancer stem cell populations to overcome drug resistance.
-
Suppression of NF-κB Signaling: A key pathway in inflammation and cancer.
-
Inhibition of Mycobacterium tuberculosis QcrB: A vital target in the development of new anti-tuberculosis agents.
I. Validating Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central node in cellular signaling, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects by inhibiting key kinases in this pathway.
Figure 3: Simplified NF-κB signaling pathway and points of inhibition.
Comparative Analysis: Imidazo[1,2-a]pyridine vs. Established NF-κB Inhibitors
| Compound Class | Target(s) | Mechanism of Action | Cellular Readout |
| Imidazo[1,2-a]pyridine Derivative (Test) | IKK (hypothesized) | Inhibition of IκBα phosphorylation | Reduced NF-κB reporter activity, decreased expression of NF-κB target genes |
| BAY 11-7082 (Control) | IKK | Irreversible inhibition of IκBα phosphorylation | Reduced NF-κB reporter activity |
| Bortezomib (Control) | 26S Proteasome | Inhibition of IκBα degradation | Reduced NF-κB nuclear translocation and activity |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
[2]1. Cell Transfection:
- Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization.
-
Cell Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with the imidazo[1,2-a]pyridine derivative and control inhibitors (BAY 11-7082, Bortezomib) for 1-2 hours.
-
Stimulate NF-κB activation with TNF-α (10 ng/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition for each treatment condition.
-
VI. Validating Inhibition of Mycobacterium tuberculosis QcrB
The emergence of drug-resistant tuberculosis necessitates the discovery of new drugs with novel mechanisms of action. QcrB, a subunit of the cytochrome bc1 complex in the electron transport chain of Mycobacterium tuberculosis, is a promising target.
[3]#### Comparative Analysis: Imidazo[1,2-a]pyridine vs. Established QcrB Inhibitors
| Compound Class | Target(s) | Mechanism of Action | Cellular Readout |
| Imidazo[1,2-a]pyridine Derivative (Test) | QcrB | Inhibition of electron transport and ATP synthesis | Inhibition of M. tuberculosis growth, reduced cellular respiration |
| Q203 (Telacebec) (Control) | QcrB | Inhibition of cytochrome bc1 complex | Inhibition of M. tuberculosis growth |
| Bedaquiline (Control) | ATP synthase | Inhibition of ATP synthesis | Inhibition of M. tuberculosis growth |
Experimental Protocol: Assessment of Cellular Respiration
Measuring the oxygen consumption rate (OCR) is a direct way to assess the impact of a compound on mitochondrial respiration.
-
Cell Culture:
-
Culture Mycobacterium tuberculosis (or a surrogate strain like Mycobacterium smegmatis) to mid-log phase.
-
-
Respirometry:
-
Use a Seahorse XF Analyzer or a similar instrument to measure the OCR.
-
Inject the imidazo[1,2-a]pyridine derivative and control inhibitors (Q203, Bedaquiline) at various concentrations and monitor the real-time changes in OCR.
-
-
Data Analysis:
-
Calculate the basal respiration, ATP-linked respiration, and maximal respiration rates.
-
Determine the IC50 for the inhibition of cellular respiration.
-
Conclusion
This guide provides a robust framework for the systematic validation of the mechanism of action of imidazo[1,2-a]pyridine derivatives in cellular models. By employing a combination of biochemical and cell-based assays and making direct comparisons with well-characterized inhibitors, researchers can gain a comprehensive understanding of how these promising compounds exert their biological effects. The detailed protocols and comparative data presented herein are intended to facilitate the efficient and rigorous evaluation of this important class of therapeutic agents.
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Benchmarking the Pharmacokinetic Properties of Novel Imidazo[1,2-a]pyridine Amides: A Comparative Guide
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide-ranging therapeutic potential.[1][2] The introduction of amide functionalities has further expanded its chemical diversity and biological activity. This guide provides a comprehensive framework for the rigorous evaluation of the pharmacokinetic (PK) properties of novel imidazo[1,2-a]pyridine amides. We will delve into the essential in vitro and in vivo assays, offer a comparative analysis with relevant benchmarks, and underscore the importance of establishing clear structure-activity relationships to guide lead optimization.
Introduction: The Critical Role of Pharmacokinetics in Drug Discovery
The journey of a drug from administration to its site of action and eventual elimination from the body is governed by its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME).[3] A promising compound with high potency in vitro can fail in later stages of development due to poor ADME properties.[4] Therefore, early and comprehensive PK profiling is paramount to de-risk drug candidates and enhance the efficiency of the drug discovery process.[5] Imidazo[1,2-a]pyridine amides have shown significant promise in various therapeutic areas, including as antituberculosis agents.[6] However, their progression to clinical candidates is contingent on favorable pharmacokinetic characteristics.
Core Pharmacokinetic Parameters: The Foundation of Evaluation
A thorough understanding of key PK parameters is essential for interpreting experimental data and making informed decisions.
Table 1: Essential Pharmacokinetic Parameters
| Parameter | Description | Significance in Drug Development |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A key indicator of oral drug absorption and overall exposure. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the rate of drug elimination from the body. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by half. | Influences the dosing frequency required to maintain therapeutic concentrations. |
Experimental Design: A Multi-faceted Approach to PK Profiling
A robust assessment of the pharmacokinetic properties of novel imidazo[1,2-a]pyridine amides necessitates a combination of in vitro and in vivo studies.
In Vitro ADME Assays: Early Insights and High-Throughput Screening
In vitro ADME assays are crucial for early-stage drug discovery, providing rapid and cost-effective screening of large numbers of compounds.[7][8] These assays help identify potential liabilities and guide the optimization of chemical structures.[9]
Key In Vitro Assays:
-
Metabolic Stability: Assays using liver microsomes or hepatocytes are employed to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.[9][8] High metabolic instability can lead to rapid clearance and a short in vivo half-life.
-
Plasma Protein Binding: The extent to which a compound binds to plasma proteins is typically determined using methods like rapid equilibrium dialysis.[10] High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect.
-
Permeability: Assays using cell lines such as Caco-2 or MDCK are used to predict the intestinal absorption of a compound.[11] These assays can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability.[12]
-
CYP450 Inhibition: These assays evaluate the potential of a compound to inhibit the activity of major CYP450 enzymes, which is a primary cause of drug-drug interactions.[9]
Caption: Workflow for in vitro ADME screening of novel compounds.
In Vivo Pharmacokinetic Studies: The Whole-System Perspective
While in vitro assays provide valuable preliminary data, in vivo studies in animal models are essential to understand the complex interplay of ADME processes in a living organism.[13][14]
Standard In Vivo Protocol:
-
Animal Model: Typically, rats or mice are used for initial PK studies.[15]
-
Administration: The compound is administered both intravenously (IV) and orally (PO) to different groups of animals.[16]
-
Blood Sampling: Blood samples are collected at various time points after administration.[15]
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental models to determine key PK parameters.[3]
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Benchmarking and Comparative Analysis
To contextualize the pharmacokinetic data of novel imidazo[1,2-a]pyridine amides, it is crucial to compare them against relevant benchmarks. These can include existing drugs in the same therapeutic class or previously published imidazo[1,2-a]pyridine derivatives with known PK profiles.[10][16]
Table 2: Hypothetical Comparative Pharmacokinetic Data in Rats
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |
| Novel Amide X | IV | 2 | 1500 | 0.08 | 3500 | 3.5 | - |
| PO | 10 | 800 | 1.0 | 4200 | 4.0 | 24 | |
| Comparator Drug Y | IV | 2 | 1200 | 0.1 | 2800 | 2.8 | - |
| PO | 10 | 1000 | 0.5 | 7000 | 3.2 | 50 | |
| Reference Imidazo[1,2-a]pyridine | IV | 2 | 1800 | 0.08 | 4000 | 5.1 | - |
| PO | 10 | 600 | 1.5 | 3200 | 5.5 | 16 |
This is a hypothetical table for illustrative purposes.
Structure-Pharmacokinetic Relationships: Guiding Rational Design
A key objective of pharmacokinetic studies is to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the chemical structure of the imidazo[1,2-a]pyridine amide scaffold and observing the impact on PK parameters, medicinal chemists can rationally design compounds with improved drug-like properties. For instance, the introduction of a fluorine atom can block sites of metabolism, thereby increasing metabolic stability and half-life.[12]
Conclusion
The successful development of novel imidazo[1,2-a]pyridine amides as therapeutic agents is critically dependent on a thorough understanding and optimization of their pharmacokinetic properties. A systematic approach that integrates in vitro ADME assays with in vivo PK studies, coupled with a comparative analysis against relevant benchmarks, provides the necessary framework for identifying and advancing promising drug candidates. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts and ultimately increasing the probability of clinical success.
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Semantic Scholar. (n.d.). Cassette dosing for pharmacokinetic screening in drug discovery: comparison of clearance, volume of distribution, half-life, mean residence time, and oral bioavailability obtained by cassette and discrete dosing in rats. Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel compounds like 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such specialized chemical reagents is a critical component of our laboratory operations, ensuring the well-being of our personnel and the integrity of our ecosystems. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedural lists to explain the rationale behind each critical step.
Understanding the Compound: Hazard Profile
This compound is a halogenated heterocyclic compound. Its chemical structure, featuring a chlorinated pyridine ring fused to an imidazole ring with a carboxylic acid group, dictates its reactivity and hazard profile. While specific toxicological data for this exact compound is limited, the constituent chemical classes provide a strong basis for a cautious approach.
-
Chlorinated Organic Compound: These compounds can be toxic and are often persistent in the environment.[1] Incomplete combustion can lead to the formation of hazardous byproducts.
-
Pyridine Derivative: Pyridine and its derivatives are known to be toxic, flammable, and irritant.[2][3]
-
Carboxylic Acid: While the acidity of this specific compound may be moderate, it can still cause irritation.
Safety Data Sheets (SDS) for similar compounds indicate that this compound should be handled with care, avoiding dust formation, inhalation, and contact with skin and eyes.[4][5][6]
Core Principle: Waste Segregation is Paramount
The foundational principle of proper chemical waste management is meticulous segregation.[7] Cross-contamination of waste streams can lead to dangerous reactions, complicate disposal processes, and significantly increase disposal costs. This compound waste must be classified and handled as halogenated organic waste .[8]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to final removal by a licensed waste management provider.
Step 1: Immediate Waste Collection at the Source
Proper disposal begins the moment a material is deemed waste.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container must be made of a compatible material, such as high-density polyethylene (HDPE).[9]
-
Labeling: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., irritant, environmental hazard)
-
The date the first waste was added.
-
-
Types of Waste: This waste stream includes:
-
Unused or expired solid this compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Spill cleanup materials.
-
Step 2: Personal Protective Equipment (PPE) - A Non-Negotiable
Before handling the waste container or initiating any cleanup, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure pathways.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent dermal absorption.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from dust particles and splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a chemical fume hood | To prevent inhalation of fine dust particles.[3] |
Step 3: Spill Management
Accidents happen. A prepared response is critical.
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]
-
Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the powder or liquid.[3]
-
Collection: Carefully sweep or scoop the absorbed material and spilled compound into the designated hazardous waste container.[6] Avoid creating dust.[4]
-
Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report all spills to your institution's Environmental Health and Safety (EHS) department.
Step 4: Storage of Hazardous Waste
Proper temporary storage of the waste container is crucial to prevent accidents.
-
Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within or near the laboratory.[10]
-
Incompatibilities: Keep the container away from incompatible materials, especially strong oxidizing agents.[11]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of potential leaks.[12]
Step 5: Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[7] The primary and most effective method for this type of compound is high-temperature incineration .[4][13]
-
Why Incineration? Incineration at high temperatures (typically 820°C to 1,600°C) is necessary to ensure the complete destruction of the chlorinated organic molecule.[13] This process breaks the compound down into simpler, less harmful components.
-
Flue Gas Scrubbing: The incineration process must be coupled with a flue gas scrubbing system.[1][4] This is a critical step to neutralize and remove the acidic gases, primarily hydrogen chloride (HCl), that are formed during the combustion of chlorinated compounds.[14]
Disposal methods to strictly avoid:
-
Sewer Disposal: Absolutely do not dispose of this chemical down the drain.[3][4] It can harm aquatic life and interfere with wastewater treatment processes.
-
Landfill: Direct landfilling of this type of chemical waste is generally prohibited due to its potential to leach into the soil and groundwater.[1]
-
Evaporation: Do not allow solvents containing this compound to evaporate in the fume hood as a means of disposal.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Comprehensive Guide to the Safe Handling of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in a Laboratory Setting
Navigating the complexities of novel chemical compounds is a daily reality for researchers in drug development. Ensuring the highest safety standards is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for handling 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, empowering researchers to work with confidence and security.
Hazard Profile and Risk Assessment
Based on data from similar chemical structures, such as 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid and 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate, the primary hazards associated with this class of compounds include:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of the material. This involves evaluating the quantity of the substance to be used, the duration of the handling process, and the potential for generating dust or aerosols.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specification | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | To prevent skin contact and potential irritation. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[3][4] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | To protect the eyes from dust particles and accidental splashes, which could cause serious irritation or damage.[4][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. For situations where a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | To prevent the inhalation of airborne particles that could lead to respiratory tract irritation.[3][4] |
| Protective Clothing | A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, consider a chemically resistant apron or coveralls. | To protect skin and personal clothing from contamination.[3][5] |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Standard Operating Procedures for Safe Handling
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
3.1. Engineering Controls
-
Ventilation: All handling of this compound, including weighing and dissolution, should be performed in a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[6]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the procedure to contain any potential spills.
-
Weighing: If weighing the solid, use a tared container and handle it with care to avoid generating dust.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
Post-Handling: After the procedure, decontaminate the work area thoroughly. Wash hands with soap and water after removing gloves.[7]
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[5] Place the absorbed material into a sealed container for proper disposal.[5] |
| Large Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5] |
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of the chemical.
Storage and Disposal Plan
Proper storage and disposal are critical components of the chemical's lifecycle in the laboratory.
5.1. Storage
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep it away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
5.2. Disposal
-
All waste containing this compound, including contaminated consumables like gloves and pipette tips, must be treated as hazardous waste.[5]
-
Collect waste in a clearly labeled, sealed, and compatible container.[6]
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[5]
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[3][5]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals - Benchchem.
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid - PubChem.
- Safety Procedures for Pyridine - Unknown Source.
- Safety Data Sheet: Pyridine - Carl ROTH.
- SAFETY DATA SHEET - Sigma-Aldrich.
- PYRIDINE FOR SYNTHESIS - Loba Chemie.
- SAFETY DATA SHEET - Fisher Scientific.
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
- Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy.
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid - Safety Data Sheet 4H2150D - Synquest Labs.
- Imidazo[1,2-a]pyrimidine-2-carboxylic acid hydrobromide - AK Scientific, Inc.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
